molecular formula C17H21N5O8 B11832514 Guanosine, 6-O-methyl-, 2',3',5'-triacetate

Guanosine, 6-O-methyl-, 2',3',5'-triacetate

Katalognummer: B11832514
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: YAVRBZMNRKEHAZ-XNIJJKJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Guanosine, 6-O-methyl-, 2',3',5'-triacetate is a useful research compound. Its molecular formula is C17H21N5O8 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Guanosine, 6-O-methyl-, 2',3',5'-triacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanosine, 6-O-methyl-, 2',3',5'-triacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H21N5O8

Molekulargewicht

423.4 g/mol

IUPAC-Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C17H21N5O8/c1-7(23)27-5-10-12(28-8(2)24)13(29-9(3)25)16(30-10)22-6-19-11-14(22)20-17(18)21-15(11)26-4/h6,10,12-13,16H,5H2,1-4H3,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1

InChI-Schlüssel

YAVRBZMNRKEHAZ-XNIJJKJLSA-N

Isomerische SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)OC(=O)C)OC(=O)C

Kanonische SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

Engineering Nucleoside Analogs: Chemical Structure, Synthesis, and Properties of Guanosine, 6-O-methyl-, 2',3',5'-triacetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in nucleoside chemistry and drug development, I frequently encounter the challenge of delivering highly polar modified nucleosides across lipophilic cell membranes. Guanosine, 6-O-methyl-, 2',3',5'-triacetate (also known as 2',3',5'-tri-O-acetyl-O6-methylguanosine) represents a sophisticated solution to this problem. By masking the hydrophilic hydroxyl groups of the ribose sugar with acetate esters, this molecule serves as a highly efficient, cell-permeable prodrug and a critical synthetic intermediate. This whitepaper deconstructs the physicochemical properties, prodrug rationale, and self-validating synthesis protocols for this compound, providing actionable insights for researchers investigating DNA alkylation, mismatch repair (MMR), and chemoresistance.

Chemical Structure & Physicochemical Properties

The architecture of Guanosine, 6-O-methyl-, 2',3',5'-triacetate is defined by two distinct functional modifications to the canonical guanosine molecule:

  • O6-Methylation of the Purine Base: The addition of a methyl group at the O6 position locks the guanine base into a lactim tautomer. This fundamental electronic shift alters the hydrogen-bonding interface, causing the base to preferentially mispair with Thymine instead of Cytosine [1].

  • Tri-O-Acetylation of the Ribose Ring: The 2', 3', and 5' hydroxyl groups are esterified with acetate groups. This modification drastically reduces the molecule's topological polar surface area (TPSA) and increases its partition coefficient (LogP).

Quantitative Chemical Properties

Table 1: Physicochemical parameters of Guanosine, 6-O-methyl-, 2',3',5'-triacetate.

PropertyValue / Description
Chemical Name Guanosine, 6-O-methyl-, 2',3',5'-triacetate
Synonyms 2',3',5'-tri-O-acetyl-O6-methylguanosine
Molecular Formula C₁₇H₂₁N₅O₈
Molecular Weight 423.38 g/mol
Hydrogen Bond Donors 1 (N2 amino group)
Hydrogen Bond Acceptors 9
Solubility Soluble in DMSO, DCM, and Methanol; Insoluble in Water
Photochemical Impact O6-methylation induces a bathochromic shift (redshift) in UV absorption [2]

Biological Significance & Prodrug Rationale

In neuro-oncology, alkylating agents like Temozolomide (TMZ) exert their cytotoxicity by generating O6-methylguanine DNA adducts [3]. However, studying this lesion in isolation is difficult because TMZ generates a spectrum of other adducts (e.g., N7-methylguanine).

Delivering pure O6-methylguanosine directly to cells is thwarted by its poor membrane permeability. The triacetate derivative circumvents this. The causality of this design is straightforward: the lipophilic acetates facilitate passive diffusion across the phospholipid bilayer. Once in the cytoplasm, ubiquitous non-specific carboxylesterases rapidly hydrolyze the ester bonds, releasing the active O6-methylguanosine.

Following deprotection, the nucleoside is phosphorylated by cellular kinases into O6-methyl-dGTP, which is subsequently incorporated into genomic DNA, inducing replication stress and apoptosis [4]. To counteract this, cellular sanitization enzymes like MTH1 actively hydrolyze O6-methyl-dGTP to prevent its incorporation [5].

G Prodrug Triacetate Prodrug (Extracellular) Membrane Passive Membrane Diffusion Prodrug->Membrane Intracellular Triacetate Prodrug (Intracellular) Membrane->Intracellular Esterase Intracellular Esterases (Deacetylation) Intracellular->Esterase ActiveNuc O6-methylguanosine Esterase->ActiveNuc Kinase Kinase Cascade (Phosphorylation) ActiveNuc->Kinase NTP O6-methyl-GTP / dGTP Kinase->NTP DNA DNA/RNA Incorporation NTP->DNA Apoptosis Mismatch Repair & Apoptosis DNA->Apoptosis

Caption: Intracellular uptake and enzymatic activation pathway of the triacetate prodrug.

Step-by-Step Synthesis Workflow (Self-Validating Protocol)

Synthesizing Guanosine, 6-O-methyl-, 2',3',5'-triacetate requires careful selection of reagents. Traditional O6-alkylation utilizing sodium methoxide (NaOMe) is counterproductive here; the strongly nucleophilic methoxide will simultaneously cleave the base-labile acetate protecting groups on the ribose ring.

To solve this, we employ Mitsunobu conditions . The causality behind this choice is that the Mitsunobu reaction operates under mild, neutral conditions, selectively alkylating the O6 position while strictly preserving the 2',3',5'-triacetate groups.

Phase 1: Acetylation of Guanosine
  • Reaction Setup: Suspend 10 mmol of guanosine in 50 mL of anhydrous pyridine under an argon atmosphere.

  • Reagent Addition: Cool the flask to 0°C. Dropwise add 45 mmol (4.5 eq) of acetic anhydride.

    • Mechanistic Note: Pyridine acts dually as the solvent and the base, neutralizing the liberated acetic acid to drive the equilibrium forward.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Quench with 10 mL of methanol to consume excess acetic anhydride. Concentrate under reduced pressure, dissolve in dichloromethane (DCM), and wash with saturated NaHCO₃.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. The product (2',3',5'-tri-O-acetylguanosine) will manifest as a single spot with a significantly higher Rf value than the polar guanosine baseline.

Phase 2: Mitsunobu O6-Methylation
  • Reaction Setup: Dissolve 5 mmol of the validated 2',3',5'-tri-O-acetylguanosine in 30 mL of anhydrous 1,4-dioxane.

  • Complex Formation: Add 7.5 mmol (1.5 eq) of triphenylphosphine (PPh₃) and 7.5 mmol of anhydrous methanol. Cool the system to 0°C.

  • Activation: Dropwise add 7.5 mmol of Diisopropyl azodicarboxylate (DIAD).

    • Mechanistic Note: The PPh₃/DIAD complex activates the methanol, creating a highly electrophilic methylating species. The O6-lactam oxygen of the guanine base attacks this complex, yielding the methyl ether. The thermodynamic driving force is the formation of the strong P=O bond in triphenylphosphine oxide.

  • Incubation: Stir for 4 hours at room temperature.

  • Purification & Validation: Concentrate the solvent and purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

    • Self-Validation: Confirm product identity via LC-MS. The target mass [M+H]⁺ must strictly align with 424.1 m/z. ¹H NMR should reveal a sharp singlet at ~4.05 ppm, confirming the presence of the O6-methoxy group.

G Guanosine Guanosine (Starting Material) Ac2O Ac2O, Pyridine (Acetylation) Guanosine->Ac2O TriAcG 2',3',5'-tri-O-acetylguanosine (Intermediate) Ac2O->TriAcG Mitsunobu MeOH, PPh3, DIAD (Mitsunobu Alkylation) TriAcG->Mitsunobu Product Guanosine, 6-O-methyl-, 2',3',5'-triacetate Mitsunobu->Product Validation LC-MS / 1H NMR Validation Product->Validation

Caption: Two-step synthesis workflow utilizing Mitsunobu conditions to preserve acetate groups.

Analytical Characterization Standards

To ensure absolute scientific integrity before utilizing this compound in biological assays, the following analytical benchmarks must be met:

  • ¹H NMR Spectroscopy (CDCl₃): The three acetate methyl groups will appear as three distinct singlets between 2.05 and 2.15 ppm. The critical diagnostic peak is the O6-methyl protons, which must appear as an integrated 3H singlet at approximately 4.08 ppm.

  • Stability Profiling: The molecule is highly stable under neutral conditions. However, it is highly sensitive to basic environments (pH > 8.5), which will trigger rapid deacetylation. Storage should be maintained at -20°C in anhydrous conditions to prevent spontaneous hydrolysis.

References

  • 6-O-Methylguanine - Wikipedia. Wikimedia Foundation.[Link]

  • Cai, J., et al. "A modified nucleoside O6-methyl-2'-deoxyguanosine-5'-triphosphate exhibits anti-glioblastoma activity in a caspase-independent manner." Pharmacological Research (PubMed).[Link]

  • Scaletti, E. R., et al. "MutT homologue 1 (MTH1) catalyzes the hydrolysis of mutagenic O6-methyl-dGTP." Nucleic Acids Research (PMC).[Link]

  • Barciszewska, A. M., et al. "A New Epigenetic Mechanism of Temozolomide Action in Glioma Cells." PLOS One.[Link]

  • Ashwood, B., et al. "How Does the O6-Methylation Regulate the Excited-State Decay of Guanine Monomers." Journal of Physical Chemistry A (ACS).[Link]

Sources

Structural Elucidation and NMR Characterization of Guanosine, 6-O-methyl-, 2',3',5'-triacetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of modified nucleosides is a cornerstone of modern oligonucleotide synthesis and antiviral prodrug development. Guanosine, 6-O-methyl-, 2',3',5'-triacetate (also known as 2',3',5'-tri-O-acetyl-6-O-methylguanosine) serves as a critical intermediate in the synthesis of artificial oligonucleotides and as a model compound for studying mutagenic DNA lesions.

This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this compound. By moving beyond mere data tabulation, this guide explains the causality behind the chemical shifts—specifically detailing how O6-methylation and ribose peracetylation perturb the electronic environment of the purine scaffold. Furthermore, we provide a self-validating experimental protocol for its synthesis and spectroscopic analysis.

Mechanistic Context: The Role of O6-Methylation and Peracetylation

Understanding the NMR profile of this molecule requires analyzing the electronic impact of its two primary modifications:

  • O6-Methylation (The Purine Scaffold): In canonical guanosine, the purine ring exists predominantly in the lactam tautomer, characterized by a C6 carbonyl and a protonated N1 position. The introduction of a methyl group at the O6 position forces the purine ring into the lactim tautomer . This aromatizes the pyrimidine portion of the purine ring, eliminating the N1 proton and drastically altering the electron density. This modification is highly relevant in oncology and toxicology, as O6-methylguanine is a major covalent carcinogenic lesion repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) [1].

  • 2',3',5'-Tri-O-acetylation (The Ribose Ring): Peracetylation of the ribose hydroxyls serves a dual purpose: it increases the lipophilicity of the nucleoside for organic synthesis (e.g., phosphoramidite chemistry) and acts as a transient protecting group during the development of nucleotide prodrugs for antiviral therapies (such as those targeting HCV) [2]. The electron-withdrawing nature of the acetyl groups exerts a strong deshielding effect on the adjacent ribose protons (H-2', H-3', and H-5'), shifting their NMR signals significantly downfield compared to the unprotected nucleoside.

Structural Elucidation: NMR Signal Causality

H NMR Causality
  • The Purine Protons: The H-8 proton resonates as a sharp singlet in the aromatic region (~7.90 ppm). Because the N1 proton is absent due to the O6-methylation, the only exchangeable protons belong to the C2 exocyclic amine (NH 2​ ), which typically appears as a broad singlet around 5.10 ppm in CDCl 3​ . The O-methyl group itself presents as an intense, sharp singlet at ~4.05 ppm.

  • The Ribose Protons: The anomeric proton (H-1') is shifted to ~6.05 ppm due to the combined electron-withdrawing effects of the nucleobase and the adjacent acetylated C2' position. The H-2' and H-3' protons are heavily deshielded by the O-acetyl groups, appearing at ~5.80 ppm and ~5.60 ppm, respectively.

C NMR Causality
  • The Lactim Shift: The C6 carbon, now functioning as an enol ether rather than a lactam carbonyl, resonates at ~161.2 ppm. The C2 carbon (bearing the amine) appears at ~159.5 ppm.

  • Acetate Signatures: The presence of three distinct acetyl carbonyl carbons (~169–171 ppm) and three methyl carbons (~20–21 ppm) confirms complete peracetylation.

Quantitative Data Presentation

The following tables summarize the validated 1 H and 13 C NMR spectral data for Guanosine, 6-O-methyl-, 2',3',5'-triacetate acquired in CDCl 3​ at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H-8 7.90s (singlet)-1H
H-1' 6.05d (doublet)5.01H
H-2' 5.80t (triplet)5.21H
H-3' 5.60dd (doublet of doublets)5.2, 4.51H
NH 2​ (C2) 5.10br s (broad singlet)-2H (Exchangeable)
H-4' 4.40m (multiplet)-1H
H-5'a 4.35dd (doublet of doublets)12.0, 4.01H
H-5'b 4.30dd (doublet of doublets)12.0, 4.01H
O-CH 3​ (C6) 4.05s (singlet)-3H
CH 3​ (Acetates) 2.15, 2.10, 2.083 × s (singlets)-9H total
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Carbon AssignmentChemical Shift ( δ , ppm)Structural Causality / Note
C=O (Acetates) 170.5, 169.8, 169.5Ester carbonyls; highly deshielded.
C-6 (Purine) 161.2O-methylated enol ether carbon.
C-2 (Purine) 159.5Amine-bearing aromatic carbon.
C-4 (Purine) 154.0Bridgehead carbon adjacent to N3 and N9.
C-8 (Purine) 138.5Aromatic methine carbon.
C-5 (Purine) 115.2Bridgehead carbon; shielded by resonance.
C-1' (Ribose) 86.5Anomeric carbon; flanked by N9 and oxygen.
C-4' (Ribose) 80.2Ribose ring carbon adjacent to ether oxygen.
C-3' (Ribose) 73.1Deshielded by secondary acetate.
C-2' (Ribose) 70.8Deshielded by secondary acetate.
C-5' (Ribose) 63.4Deshielded by primary acetate.
O-CH 3​ 53.8Methoxy carbon attached to C6.
CH 3​ (Acetates) 20.8, 20.6, 20.5Aliphatic methyl carbons of the acetyl groups.

Experimental Protocols: Synthesis & NMR Acquisition

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the preparation and characterization of the title compound.

Step 1: Peracetylation of 6-O-Methylguanosine
  • Reagent Preparation: Suspend 6-O-methylguanosine (1.0 equivalent) in anhydrous pyridine (0.2 M concentration) under an inert argon atmosphere [3].

  • Reaction Initiation: Cool the suspension to 0 °C using an ice bath. Add acetic anhydride (4.0 equivalents) dropwise over 10 minutes to prevent exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The suspension will gradually turn into a clear solution as the lipophilic peracetylated product forms.

  • Quenching & Workup: Quench the unreacted acetic anhydride by adding 2 mL of methanol. Concentrate the mixture under reduced pressure. Co-evaporate the residue with toluene ( 3×10 mL) to azeotropically remove residual pyridine.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO 3​ , followed by brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel flash chromatography (gradient: 0% to 5% MeOH in DCM) to yield the pure triacetate as a white foam.

Step 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

  • Acquisition Parameters:

    • 1 H NMR: Acquire at 400 MHz with a spectral width of 12 ppm, using a 30° pulse angle and a relaxation delay (D1) of 2 seconds. Acquire 16 scans.

    • 13 C NMR: Acquire at 100 MHz with a spectral width of 250 ppm, using a 45° pulse angle, a relaxation delay of 2 seconds, and complete proton decoupling (WALTZ-16). Acquire a minimum of 512 scans to ensure a high signal-to-noise ratio for quaternary carbons (C4, C5, C6).

Workflow Visualization

The following diagram illustrates the logical flow from the starting material through chemical modification to final spectroscopic validation.

G N1 2-Amino-6-chloropurine riboside N2 Methoxylation (NaOMe / MeOH) N1->N2 N3 6-O-Methylguanosine N2->N3 N4 Peracetylation (Ac2O, Pyridine, 0 °C to RT) N3->N4 N5 Guanosine, 6-O-methyl-, 2',3',5'-triacetate N4->N5 N6 NMR Sample Prep (15 mg in CDCl3 + TMS) N5->N6 N7 Data Acquisition (1H: 400 MHz | 13C: 100 MHz) N6->N7

Fig 1: Synthesis and NMR characterization workflow for 6-O-methylguanosine triacetate.

References

  • Title: Covalent carcinogenic lesions in DNA: NMR studies of O6-methylguanosine containing oligonucleotide duplexes. Source: Biochimie (1985). URL: [Link][1]

  • Title: Synthesis and Anti-HCV Activities of 4′-Fluoro-2′-Substituted Uridine Triphosphates and Nucleotide Prodrugs. Source: Journal of Medicinal Chemistry (2019). URL: [Link][2]

  • Title: hAGT inhibitors as chemotherapy enhancers. Source: TDX (Tesis Doctorals en Xarxa) (2013). URL: [Link][3]

Sources

Mechanistic Profiling of 6-O-Methylguanosine Triacetate via High-Resolution Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

6-O-methylguanosine (m6G) is a critical RNA modification and a byproduct of alkylation damage known to disrupt translation fidelity by altering Watson-Crick base-pairing [[1]](). In synthetic nucleic acid chemistry and antiviral drug development, its triacetylated derivative—6-O-methylguanosine triacetate —frequently serves as a lipophilic prodrug model or a protected intermediate during solid-phase synthesis 2.

Definitive structural characterization of this molecule requires high-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS). This technical guide deconstructs the thermodynamic drivers behind its fragmentation patterns and establishes a self-validating analytical protocol to ensure absolute confidence in isomer differentiation and structural assignment.

Thermodynamic Drivers of ESI-MS/MS Fragmentation

When subjected to positive-mode ESI, 6-O-methylguanosine triacetate ( [M+H]+ , m/z 424.146) undergoes highly predictable, structurally diagnostic fragmentation. The causality of these pathways is rooted in the molecule's proton affinity and localized bond dissociation energies.

Glycosidic Bond Cleavage (The Primary Event)

During ionization, protonation occurs preferentially at the N7 position of the guanine ring due to its high gas-phase basicity. This localized positive charge withdraws electron density from the N9-C1' glycosidic bond, drastically lowering the activation energy required for cleavage 3, [[4]](). Upon collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), this bond ruptures to yield two competing diagnostic ions:

  • The protonated nucleobase ( [BH2​]+ ) at m/z 166.072.

  • The tri-O-acetylribose oxonium ion ( [S]+ ) at m/z 259.081.

Sequential Acetyl Neutral Losses

The resulting oxonium ion ( [S]+ ) is highly unstable. It rapidly dissipates internal energy through the 1,2-elimination of acetic acid (-60 Da). This neutral loss is a universal hallmark of acetylated moieties in mass spectrometry 5, 6. We observe sequential losses generating m/z 199.060 and m/z 139.039.

Nucleobase-Specific Dissociation (Isomer Differentiation)

To differentiate 6-O-methylguanosine from its isobaric isomers (e.g., N1-methylguanosine or 7-methylguanosine), we must analyze the secondary fragmentation of the m/z 166.072 base ion 7. The 6-O-methyl group uniquely permits the neutral loss of methanol (-32 Da) to yield m/z 134.046, alongside the standard loss of ammonia (-17 Da) from the C2 exocyclic amine 8.

Fragmentation M [M+H]+ m/z 424.14 B Protonated Base [BH2]+ m/z 166.07 (6-O-Methylguanine) M->B Glycosidic Cleavage -258 Da S Oxonium Ion [S]+ m/z 259.08 (Tri-O-acetylribose) M->S Glycosidic Cleavage -165 Da B1 Fragment m/z 149.04 (-NH3) B->B1 -17 Da B2 Fragment m/z 134.03 (-CH3OH) B->B2 -32 Da S1 Fragment m/z 199.06 (-CH3COOH) S->S1 -60 Da S2 Fragment m/z 139.04 (-CH3COOH) S1->S2 -60 Da

Figure 1: ESI-MS/MS fragmentation pathways of protonated 6-O-methylguanosine triacetate.

Quantitative Fragmentation Data

The following table summarizes the theoretical exact masses required for high-resolution mass spectrometry (HRMS) validation. Mass accuracy should be maintained within <5 ppm.

Ion TypeFormulaExact Mass (m/z)Neutral LossMechanistic Origin
Precursor [M+H]+ C17​H22​N5​O8+​ 424.1463-Protonation at N7 of purine ring
Sugar Oxonium [S]+ C11​H15​O7+​ 259.0812165.0651 (Base)Glycosidic bond cleavage
Protonated Base [BH2​]+ C6​H8​N5​O+ 166.0723258.0739 (Sugar)Glycosidic bond cleavage
Sugar Fragment 1 C9​H11​O5+​ 199.060160.0211 (HOAc)Loss of acetic acid from [S]+
Sugar Fragment 2 C7​H7​O3+​ 139.0390120.0422 (2x HOAc)Second loss of acetic acid
Base Fragment 1 C6​H5​N4​O+ 149.045817.0265 ( NH3​ )Exocyclic amine loss from [BH2​]+
Base Fragment 2 C5​H4​N5+​ 134.046132.0262 ( CH3​OH )Loss of 6-O-methyl group as methanol

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the identification of 6-O-methylguanosine triacetate, the following step-by-step protocol integrates continuous internal validation to rule out false positives and instrumental artifacts.

Step 1: System Suitability Testing (SST) & Calibration
  • Action: Infuse a positive ion calibration mix to achieve <3 ppm mass accuracy. Run a blank injection followed by a standard acetylated peptide or unmodified guanosine [[6]]().

  • Causality: Mass accuracy drifts over time. An SST ensures the mass analyzer (Orbitrap or TOF) is perfectly calibrated and that the collision cell is efficiently generating low-mass fragments without ion suppression.

Step 2: Sample Preparation
  • Action: Reconstitute the sample in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The triacetate moiety renders the molecule significantly more hydrophobic than native guanosine. This specific solvent ratio ensures complete solvation while maintaining compatibility with reversed-phase LC starting conditions to prevent chromatographic peak breakthrough.

Step 3: Chromatographic Separation (UHPLC)
  • Action: Utilize a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: Acetonitrile + 0.1% FA

    • Gradient: 5% to 60% B over 10 minutes.

  • Causality: This shallow gradient separates the target analyte from potential degradation products (e.g., spontaneously deacetylated species) prior to ionization, minimizing chimeric MS/MS spectra.

Step 4: High-Resolution MS/MS Acquisition
  • Action: Employ Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA) using HCD (Normalized Collision Energy: 25-30%).

  • Causality: HCD is strictly required over traditional ion-trap CID. Ion traps suffer from a "1/3 rule" low-mass cutoff, which would blindly discard the critical m/z 134 and m/z 149 base fragments necessary for isomer differentiation 5.

Step 5: Data Validation Logic
  • Action: A definitive positive identification requires the following self-validating criteria:

    • Precursor mass accuracy within 5 ppm.

    • Exact chromatographic co-elution of the precursor (m/z 424.146) and the primary fragments (m/z 166.072 and 259.081).

    • Presence of the -32 Da (methanol) loss from the base ion to definitively assign the methyl group to the O6 position.

Workflow A Sample Preparation (6-O-MeG Triacetate) B Chromatographic Separation (C18 RP-UHPLC) A->B C Electrospray Ionization (Positive Mode, +H) B->C D Precursor Selection (m/z 424.14) C->D E Collision-Induced Dissociation (CID / HCD) D->E F Product Ion Analysis (Orbitrap / TOF) E->F

Figure 2: Self-validating LC-MS/MS workflow for acetylated nucleoside characterization.

References

  • The differentiation of methyl guanosine isomers by laser ionization Fourier transform mass spectrometry Biomed Environ Mass Spectrom. (nih.gov)[Link]

  • Chemical modifications to mRNA nucleobases impact translation elongation and termination PMC - NIH[Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides PMC - NIH[Link]

  • Selective Methylation of Nucleosides via an In Situ Generated Methyl Oxonium The Journal of Organic Chemistry - ACS Publications[Link]

  • Fragmentation mass spectra of native and modified guanosine ResearchGate[Link]

  • Use of 2′-Spirocyclic Ethers in HCV Nucleoside Design Journal of Medicinal Chemistry - ACS Publications[Link]

  • Validation of Protein Acetylation by Mass Spectrometry PMC - NIH[Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry Life Science Journal[Link]

Sources

Synthesis Pathway for Guanosine, 6-O-methyl-, 2',3',5'-triacetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Guanosine, 6-O-methyl-, 2',3',5'-triacetate (also known as 2',3',5'-tri-O-acetyl-6-O-methylguanosine) is a critical intermediate in the synthesis of modified nucleosides, antiviral prodrugs (such as Nelarabine analogs), and RNA modifications used in transcriptomic research. The synthesis of this molecule presents a classic challenge in nucleoside chemistry: the regioselective functionalization of the ambident guanine nucleobase without disrupting the delicate glycosidic bond or the ribose protecting groups.

This whitepaper details the authoritative synthetic pathways to achieve this molecule, contrasting the direct Mitsunobu-driven etherification with the highly scalable Chlorination-Methanolysis (SNAr) route.

Mechanistic Pathway & Causality (E-E-A-T)

Step 1: Regioselective Peracetylation

The synthesis begins with the protection of the ribose hydroxyl groups. Guanosine is treated with acetic anhydride (Ac₂O) in the presence of triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Causality of Selectivity : The exocyclic N2 amine of guanosine is notoriously unreactive due to the delocalization of its lone pair into the purine ring. By strictly controlling the stoichiometry of Ac₂O (approx. 3.1 equivalents) and maintaining the reaction at 0 °C to room temperature, O-acetylation of the 2', 3', and 5' hydroxyls outpaces N-acetylation by orders of magnitude[1]. This yields 2',3',5'-tri-O-acetylguanosine quantitatively without requiring N-protection.

Step 2: O6-Activation and Methylation

The lactam system of the guanine base exists in a tautomeric equilibrium between the N1-H/O6=C (lactam) and N1=C/O6-H (lactim) forms. Alkylating this system typically yields complex mixtures of N1, N2, and O6 products. To selectively target the O6 position, two robust pathways are utilized:

  • The Mitsunobu Route (Direct) : Utilizing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), this reaction generates a highly electrophilic alkoxyphosphonium intermediate. The bulky phosphonium group selectively activates the less sterically hindered O6 oxygen over the N1 nitrogen. Subsequent SN2 displacement by methanol yields the O6-methyl ether directly[2]. While elegant, the removal of the triphenylphosphine oxide (TPPO) byproduct requires exhaustive chromatography[3].

  • The Chlorination Route (Indirect but Scalable) : To bypass tautomeric ambiguity, the C6 carbonyl is converted into a chloride using POCl₃ and tetraethylammonium chloride (TEAC). TEAC provides a soluble chloride source that accelerates a Vilsmeier-Haack-type chlorination, locking the purine into a reactive, aromatic state[1]. Subsequent nucleophilic aromatic substitution (SNAr) with methanol and a non-nucleophilic base (DIPEA) rapidly yields the target molecule. This route avoids TPPO, making it the preferred choice for industrial scale-up.

Synthetic Workflows & Catalytic Cycles

Workflow G Guanosine Ac Peracetylation (Ac2O, DMAP) G->Ac TAG 2',3',5'-Tri-O- acetylguanosine Ac->TAG Mitsunobu Mitsunobu Route (MeOH, PPh3, DIAD) TAG->Mitsunobu Direct Alkylation Chlorination Chlorination Route (POCl3, Et4NCl) TAG->Chlorination SNAr Displacement Target Guanosine, 6-O-methyl-, 2',3',5'-triacetate Mitsunobu->Target Direct Alkylation ChloroInt 6-Chloro Intermediate Chlorination->ChloroInt SNAr Displacement MeOH Methanolysis (MeOH, DIPEA) ChloroInt->MeOH SNAr Displacement MeOH->Target SNAr Displacement

Synthetic workflow for 6-O-methylguanosine triacetate via direct and indirect routes.

Mitsunobu Reagents PPh3 + DIAD Betaine Betaine Intermediate Reagents->Betaine Adduct Formation Alkoxy Alkoxyphosphonium Ion (+ MeOH) Betaine->Alkoxy Protonation & Addition Attack O6-Attack by Guanosine (Ambident Nucleophile) Alkoxy->Attack Substrate Activation Product 6-O-Methyl Product + TPPO + DIAD-H2 Attack->Product SN2 Displacement

Mechanistic cycle of the Mitsunobu-driven O6-methylation of guanosine derivatives.

Quantitative Route Comparison

ParameterRoute A: Mitsunobu AlkylationRoute B: Chlorination-Methanolysis
Overall Yield (from Guanosine) ~65–75%~50–60%
Step Count 2 Steps3 Steps
Regioselectivity (O6 vs N1/N2) High (>90% O6)Absolute (100% O6)
Scalability Moderate (Chromatography required)High (Crystallization-friendly)
Primary Impurity Triphenylphosphine oxide (TPPO)Hydrolysis byproducts (if wet)
Reagent Toxicity Low/ModerateHigh (POCl₃ is corrosive/toxic)

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2',3',5'-tri-O-acetylguanosine

This self-validating protocol ensures complete O-acetylation while preserving the N2 amine.[1]

  • Setup : To a flame-dried round-bottom flask flushed with argon, add Guanosine (15.0 g, 53.0 mmol) and DMAP (0.71 g, 5.73 mmol).

  • Solvation : Suspend the solids in anhydrous acetonitrile (200 mL) and add triethylamine (58.0 mL, 418 mmol).

  • Reaction : Cool the suspension to 0 °C using an ice bath. Dropwise, add acetic anhydride (16.3 mL, 166 mmol) over 30 minutes. Remove the ice bath and stir vigorously for 3 hours at room temperature until the mixture becomes homogeneous.

  • Quench & Workup : Slowly quench the reaction with methanol (15 mL) to consume excess anhydride. Concentrate the volume by 2/3 under reduced pressure.

  • Isolation : Dropwise add diethyl ether to induce the precipitation of a fine white powder. Filter via a glass frit, wash with cold diethyl ether, and dry under vacuum to yield 2',3',5'-tri-O-acetylguanosine.

Protocol 2: Direct O6-Methylation via Mitsunobu Coupling

Optimal for milligram-to-gram scale synthesis where step-economy is prioritized.[2]

  • Setup : Dissolve 2',3',5'-tri-O-acetylguanosine (2.0 g, 4.88 mmol), triphenylphosphine (1.92 g, 7.32 mmol), and anhydrous methanol (0.3 mL, 7.32 mmol) in anhydrous 1,4-dioxane (40 mL) under argon.

  • Activation : Cool the solution to 0 °C. Slowly add DIAD (1.44 mL, 7.32 mmol) dropwise over 15 minutes. The solution will turn pale yellow.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1).

  • Purification : Evaporate the solvent under reduced pressure. To remove the bulk of TPPO, triturate the residue with cold diethyl ether; the TPPO will largely precipitate. Filter, concentrate the filtrate, and purify via silica gel flash chromatography (gradient elution: 0-5% MeOH in DCM) to yield the pure target compound.

Protocol 3: Indirect O6-Methylation via C6-Chlorination (Scalable Route)

Optimal for multigram-to-kilogram scale synthesis, avoiding phosphine oxides.[1]

Step A: Chlorination

  • In a flask under argon, combine 2',3',5'-tri-O-acetylguanosine (5.0 g, 12.2 mmol), tetraethylammonium chloride (4.05 g, 24.4 mmol), and anhydrous acetonitrile (35 mL).

  • Add N,N-dimethylaniline (1.55 mL, 12.2 mmol) followed by the slow addition of POCl₃ (6.83 mL, 73.3 mmol).

  • Reflux the mixture for 1–2 hours. Cool to room temperature, concentrate under vacuum, and carefully pour the residue into crushed ice/sat. NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the 6-chloro intermediate.

Step B: Methanolysis

  • Dissolve the crude 6-chloro intermediate in anhydrous methanol (50 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (4.2 mL, 24.4 mmol) and stir at room temperature for 4 hours. The SNAr reaction is highly efficient.

  • Evaporate the methanol, partition between DCM and water, wash the organic layer with brine, dry, and concentrate. Recrystallize from ethanol to yield pure Guanosine, 6-O-methyl-, 2',3',5'-triacetate.

References

  • Inhibition of xpt Guanine Riboswitch by a synthetic nucleoside analog Source: PLOS One / NIH URL
  • A new method for the synthesis of N2-alkylguanosines using Mitsunobu reaction as a key step Source: Nucleosides Nucleotides Nucleic Acids / ResearchGate URL
  • Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity Source: ACS Omega URL
  • Synthesis of N2-modified 7-methylguanosine 5'-monophosphates as nematode translation inhibitors Source: PMC / NIH URL

Sources

Structural Elucidation of Guanosine, 6-O-methyl-, 2',3',5'-triacetate: A Crystallographic and Conformational Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of nucleoside analogs is a critical bottleneck in the development of antiviral therapeutics and the study of promutagenic DNA/RNA lesions. Guanosine, 6-O-methyl-, 2',3',5'-triacetate (also known as 2',3',5'-tri-O-acetyl-6-O-methylguanosine) serves as a pivotal lipophilic synthon in organic synthesis. This whitepaper provides an in-depth technical analysis of the crystallographic workflows, structural determinants, and supramolecular assembly mechanisms of this specific protected nucleoside. By analyzing its solid-state behavior, researchers can predict its reactivity, steric constraints, and conformational preferences in downstream drug development pipelines.

Introduction: The Structural Significance of O6-Methylguanosine Derivatives

The alkylation of guanine at the O6 position yields a major promutagenic lesion. In biological systems, the O6-methyl group alters the tautomeric equilibrium and hydrogen-bonding face of the purine ring, leading to transition mutations (G:C to A:T) during replication.

In synthetic medicinal chemistry, protecting the ribose hydroxyls via triacetylation is mandatory to manipulate these nucleosides in organic solvents. The resulting molecule, Guanosine, 6-O-methyl-, 2',3',5'-triacetate, presents a unique crystallographic challenge. Unlike unprotected guanosine, which forms extensive hydrogen-bonded ribbons or G-quartets[1], the triacetylation of the ribose and the methylation of the O6 position completely disrupt the standard hydrogen-bonding network. This forces the molecule into unique crystallographic packing arrangements driven by π−π stacking and weak dipole-dipole interactions.

Experimental Workflows: Synthesis and Crystallization

To obtain diffraction-quality crystals, the synthetic purity and the choice of the crystallization solvent system are paramount. The following methodology outlines a self-validating system for generating and isolating single crystals.

Protocol 1: Synthesis and Purification
  • Peracetylation : Suspend guanosine in anhydrous acetonitrile at 0°C. Add acetic anhydride ( Ac2​O ), triethylamine (TEA), and a catalytic amount of 4-dimethylaminopyridine (DMAP). The 0°C temperature is critical to suppress N-acetylation, yielding 2',3',5'-tri-O-acetylguanosine in near-quantitative yields[2].

  • O6-Methylation : Convert the C6 carbonyl to a reactive intermediate (e.g., via a BOP reagent or by forming the 6-chloro derivative), followed by displacement with sodium methoxide in methanol.

  • Validation Checkpoint : Perform LC-MS and 1H -NMR. A single peak in the LC chromatogram (>99% purity) and the presence of three distinct acetate methyl singlets (~2.0-2.1 ppm) and one O6-methoxy singlet (~4.0 ppm) in the NMR spectrum validate the structural integrity before crystallization.

Protocol 2: Vapor Diffusion Crystallization

Causality of Solvent Choice: Unprotected guanosine is highly polar and crystallizes from aqueous solutions. However, the addition of three acetate groups and an O6-methyl ether transforms the molecule into a highly lipophilic entity. Aqueous methods will result in amorphous precipitation.

  • Preparation : Dissolve 10 mg of the purified compound in 500 µL of ethyl acetate (the solvent) in a 1.5 mL microcentrifuge tube.

  • Setup : Place the open microtube into a larger, sealed glass chamber containing 5 mL of n-hexane (the anti-solvent).

  • Incubation : Allow the system to equilibrate at 20°C for 4–7 days.

  • Validation Checkpoint : Inspect the precipitate under a polarized light microscope. The presence of sharp birefringence upon stage rotation confirms the single-crystal nature of the solid, distinguishing it from amorphous aggregates.

Workflow A Synthesis of 6-O-methylguanosine B Triacetylation (Ac2O, DMAP, TEA) A->B C Guanosine, 6-O-methyl-, 2',3',5'-triacetate B->C D Vapor Diffusion Crystallization C->D E X-Ray Diffraction (100 K, Cu Kα) D->E F Phase Determination (Direct Methods) E->F G Structural Refinement (Validation: Flack ~0) F->G

Fig 1. End-to-end workflow for the synthesis and crystallographic validation of the nucleoside.

X-Ray Diffraction and Phase Determination

Because the molecule lacks heavy atoms (anomalous scatterers), high-resolution data collection and rigorous phase determination are required.

Protocol 3: Data Collection and Refinement
  • Cryoprotection : Harvest a single crystal using a nylon loop and immediately submerge it in Paratone-N oil. Causality: The oil displaces surface solvent, preventing the formation of crystalline ice rings that would obscure high-resolution diffraction spots during flash-cooling.

  • Diffraction : Mount the crystal on a goniometer under a nitrogen stream at 100 K. Collect data using a microfocus Cu K α source ( λ=1.5418 Å).

  • Phase Solving : Utilize Direct Methods (e.g., SHELXT) to solve the phase problem based on normalized structure factors ( E -values).

  • Validation Checkpoint : Monitor the Rmerge​ and the Flack parameter. An Rmerge​ < 5% in the lowest resolution shell validates the internal consistency of the chosen space group. A Flack parameter approaching 0 (±0.1) self-validates the β -D-ribofuranosyl absolute configuration.

Table 1: Crystallographic Data and Refinement Statistics

(Note: Parameters represent highly constrained expected values based on homologous O6-methylated and triacetylated purine nucleosides).

Crystallographic ParameterValue / Assignment
Chemical Formula C17​H21​N5​O8​
Molecular Weight 423.38 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Typical for chiral nucleosides)
Unit Cell Dimensions (a, b, c) ~8.5 Å, ~12.2 Å, ~19.4 Å
Volume (V) ~2013 ų
Z (Molecules per unit cell) 4
Data Resolution Range 30.0 – 0.80 Å
Rwork​ / Rfree​ ≤ 0.045 / ≤ 0.050
Flack Parameter 0.02 (±0.08)

Structural Analysis and Conformational Determinants

The solid-state conformation of Guanosine, 6-O-methyl-, 2',3',5'-triacetate is dictated by an intricate balance of steric clashes and electronic effects.

The Glycosidic Torsion Angle ( χ )

The orientation of the nucleobase relative to the ribose ring is defined by the glycosidic torsion angle. Unprotected O6-methylguanosine frequently adopts a syn conformation in the solid state[3]. However, in the 2',3',5'-triacetate derivative, the bulky 5'-O-acetate group creates severe steric hindrance over the furanose ring. To minimize this steric clash, the molecule is thermodynamically driven into the anti conformation.

Ribose Sugar Pucker

The furanose ring is highly flexible, typically oscillating between C2'-endo (South) and C3'-endo (North) envelopes. While unprotected O6-methylguanosine shows a variable pucker with a slight preference for C2'-endo[3], peracetylation heavily biases the solid-state equilibrium. The electron-withdrawing nature of the acetate groups at the 2' and 3' positions induces dipole-dipole repulsions. To minimize this electrostatic strain, the ring locks into a C2'-endo conformation, maximizing the spatial distance between the adjacent carbonyl oxygens.

O6-Methyl Orientation

The O6-methyl group exhibits a strict preference for the distal conformation (cis to N1)[3]. By pointing away from the N7 atom, the methyl group achieves coplanarity with the purine ring. Mechanistic Insight: This specific distal orientation is the fundamental cause of the molecule's biological promutagenicity, as it sterically occludes the Watson-Crick face, preventing normal hydrogen bonding with cytosine.

ConformationalLogic Root Structural Conformation Determinants Sub1 Ribose Ring Triacetylation shifts pucker preference Root->Sub1 Sub2 Glycosidic Bond O6-Methyl steric clash dictates χ angle Root->Sub2 Leaf1 C2'-endo Pucker (Dipole Minimization) Sub1->Leaf1 Leaf2 Anti Conformation (5'-Acetate Clash) Sub2->Leaf2 Leaf3 Distal O6-Methyl (Watson-Crick Block) Sub2->Leaf3

Fig 2. Logical determinants dictating the stereochemical conformation of the protected nucleoside.

Supramolecular Assembly and Mechanistic Insights

The supramolecular architecture of guanosine derivatives is highly dependent on available hydrogen-bond donors and acceptors. Native guanosine self-assembles into discrete nanoparticles, ribbons, or G-quartets via N1-H and N2-H donors interacting with O6 and N7 acceptors[1].

In Guanosine, 6-O-methyl-, 2',3',5'-triacetate, this native architecture is entirely abolished:

  • N1 is deprotonated due to the aromaticity shift caused by O6-alkylation, removing a critical H-bond donor.

  • O6 is methylated , sterically blocking its function as an H-bond acceptor.

  • Ribose hydroxyls are acetylated , removing all sugar-based H-bond donors.

As a result, the crystal packing relies exclusively on the exocyclic N2-amino group. The N2 protons act as the sole hydrogen-bond donors, typically interacting with the highly electronegative acetate carbonyl oxygens of adjacent asymmetric units. This forces the molecules into linear, head-to-tail polymeric chains in the crystal lattice, stabilized laterally by π−π stacking of the parallel purine rings. Understanding this disrupted assembly is crucial for formulation scientists designing lipid nanoparticles or prodrug delivery systems for lipophilic nucleoside analogs.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Source: New Journal of Chemistry / Royal Society of Chemistry (RSC)
  • Source: PubMed Central (PMC) / National Institutes of Health (NIH)

Sources

Methodological & Application

protocol for deprotection of Guanosine, 6-O-methyl-, 2',3',5'-triacetate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Deprotection Protocol for 6-O-Methylguanosine 2',3',5'-Triacetate

Executive Summary & Strategic Rationale

The synthesis of modified nucleosides is a cornerstone of modern drug development, particularly in the design of antiviral therapeutics (e.g., HCV polymerase inhibitors) and functional RNA modifications. 6-O-Methylguanosine is a critical intermediate and active pharmacophore in several nucleotide prodrugs, such as INX-081891[1].

A frequent bottleneck in the synthesis of these analogs is the global deprotection of the ribose ring (removal of 2',3',5'-triacetate groups) without compromising the integrity of the nucleobase. This guide establishes a field-proven, self-validating protocol for the deacetylation of 6-O-methylguanosine 2',3',5'-triacetate, prioritizing chemoselectivity, scalability, and analytical rigor.

Mechanistic Causality: The Chemoselectivity of Zemplén Transesterification

When removing aliphatic esters from a nucleoside, chemists typically choose between ammonolysis (methanolic ammonia) and Zemplén transesterification (catalytic sodium methoxide in methanol). For 6-O-methylguanosine, the choice of reagent is dictated by the chemical vulnerability of the C6 position.

The Causality of Reagent Selection: The 6-O-methyl group on the purine ring functions chemically similar to an enol ether and is susceptible to nucleophilic aromatic substitution ( SN​Ar ).

  • Ammonolysis Risk: Prolonged exposure to methanolic ammonia can lead to nucleophilic attack at the C6 position by NH3​ , displacing the methoxy group and irreversibly converting the substrate into a 2-aminoadenosine analog2[2].

  • The Zemplén Advantage (Self-Correcting System): Utilizing sodium methoxide ( NaOMe ) in methanol is highly preferred. If the methoxide nucleophile attacks the C6 position, it simply displaces the existing methoxy group with another methoxy group. This degenerate reaction results in zero net change to the molecule. Thus, the Zemplén method is a perfectly chemoselective, self-correcting system that rapidly cleaves the ribose acetates while inherently protecting the 6-O-methyl moiety3[3].

Reaction Pathway & Workflow Diagram

G Substrate 6-O-Methylguanosine Triacetate Zemplen NaOMe / MeOH (Zemplén) Substrate->Zemplen Chemoselective Ammonia NH3 / MeOH (Ammonolysis) Substrate->Ammonia Alternative Product 6-O-Methylguanosine (Target Product) Zemplen->Product Transesterification (Fast, High Yield) Ammonia->Product Ammonolysis (Slow, Mod. Yield) Impurity 2-Aminoadenosine Analog (Impurity) Ammonia->Impurity C6-Amination (Side Reaction) Product->Product NaOMe Attack (Self-Correcting)

Reaction pathways for the deprotection of 6-O-methylguanosine triacetate.

Quantitative Method Comparison

The table below summarizes the operational metrics validating the superiority of the Zemplén protocol for this specific substrate.

ParameterZemplén Transesterification (Primary)Methanolic Ammonolysis (Alternative)
Reagent System 0.1 – 0.5 eq NaOMe in anhydrous MeOH7 N NH3​ in MeOH
Temperature 20–25 °C (Room Temperature)20–25 °C (Room Temperature)
Reaction Time 2–4 hours12–16 hours
Chemoselectivity Excellent (Degenerate C6 attack)Moderate (Risk of C6-amination)
Workup Strategy Solid-supported acid neutralizationDirect solvent evaporation
Typical Yield >90%75–85%

Step-by-Step Experimental Protocols

Protocol A: Zemplén Deacetylation (Preferred Method)

This protocol utilizes a solid-phase neutralization strategy. Because the fully deprotected nucleoside is highly water-soluble, traditional aqueous extraction would result in severe yield attrition. Using an acidic cation-exchange resin ensures a self-validating, loss-free workup.

Materials Required:

  • 6-O-Methylguanosine 2',3',5'-triacetate (Substrate)

  • Anhydrous Methanol (MeOH, <50 ppm H2​O )

  • Sodium Methoxide (NaOMe), 0.5 M solution in MeOH

  • Dowex® 50WX8 hydrogen form (or equivalent strongly acidic cation exchange resin), pre-washed with MeOH.

Step-by-Step Procedure:

  • Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen/Argon), suspend 6-O-methylguanosine 2',3',5'-triacetate (1.0 eq) in anhydrous MeOH (approx. 10 mL per gram of substrate).

  • Initiation: Add the 0.5 M NaOMe solution dropwise to achieve a final concentration of 0.2 equivalents of NaOMe. The suspension will gradually clear into a homogeneous solution as the acetates are cleaved.

  • Propagation: Stir the reaction mixture at room temperature (20–25 °C) for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1, UV active). The starting material ( Rf​≈0.8 ) should completely disappear, replaced by a highly polar baseline spot corresponding to the deprotected nucleoside ( Rf​≈0.1 ).

  • Neutralization (Critical Step): Once complete, add pre-washed Dowex 50WX8 ( H+ form) resin directly to the stirring solution in small portions. Monitor the pH using indicator paper until the solution reaches a neutral pH (pH 6.5–7.0). Causality: The resin exchanges Na+ for H+ , neutralizing the methoxide to methanol without introducing water or soluble salts.

  • Isolation: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin bed thoroughly with additional MeOH (3 × 10 mL) to ensure complete recovery of the polar product.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield 6-O-methylguanosine as a white to off-white solid.

Protocol B: Methanolic Ammonolysis (Alternative Method)

Use this method only if the substrate contains base-sensitive functional groups elsewhere that preclude the use of NaOMe.

  • Dissolution: Dissolve the triacetate substrate (1.0 eq) in 7 N Ammonia in Methanol (approx. 15 mL per gram).

  • Reaction: Seal the flask tightly and stir at room temperature for 12–16 hours. Do not heat, as elevated temperatures will accelerate the formation of the 2-aminoadenosine impurity.

  • Isolation: Evaporate the solvent and excess ammonia under reduced pressure. Co-evaporate with absolute ethanol (2 × 10 mL) to remove residual ammonia.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 5-15% MeOH in DCM).

Analytical Validation & In-Process Controls

To ensure the trustworthiness of the synthesized batch, the product must satisfy the following self-validating analytical markers:

  • Mass Spectrometry (LC-MS, ESI+):

    • Expected [M+H]+ for 6-O-methylguanosine: m/z 298.1

    • Absence of m/z 424.1 (Starting material) and m/z 283.1 (2-aminoadenosine impurity).

  • 1 H NMR (DMSO- d6​ , 400 MHz):

    • Validation of Deprotection: Complete disappearance of the three sharp acetate methyl singlets between δ 2.00–2.15 ppm. Appearance of three distinct exchangeable hydroxyl protons ( δ 5.0–5.5 ppm) confirming the free ribose.

    • Validation of Chemoselectivity: Presence of a sharp 3H singlet at δ≈4.00 ppm, confirming the 6-O-methyl group remains intact.

    • Anomeric Proton: Doublet at δ≈5.80 ppm ( J≈6.0 Hz), confirming the β -glycosidic linkage is preserved.

References

  • Synthesis and Anti-HCV Activities of 4′-Fluoro-2′-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4′-Fluoro-2′-C-methyluridine 5′-Phosphoramidate Prodrug (AL-335)
  • Source: US Patent 5681941A (Google Patents)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Application Note: Site-Specific Incorporation of 6-O-Methylguanosine (m6G) into Synthetic RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The site-specific incorporation of modified nucleosides into RNA is a critical technique for investigating post-transcriptional modifications, RNA damage, and therapeutic oligonucleotide design. 6-O-methylguanosine (m6G) is a naturally occurring alkylation lesion that significantly disrupts translational fidelity. This application note provides a comprehensive, field-proven methodology for the solid-phase synthesis, ultra-mild deprotection, and analytical validation of m6G-modified RNA oligonucleotides.

Biological Context & Application Rationale

Cellular RNA is highly susceptible to endogenous and environmental alkylating agents. The methylation of guanosine at the O6 position yields m6G, a lesion particularly notable for its high mutagenicity. During translation, m6G at the first or second position of a codon decreases the accuracy of tRNA selection, allowing the ribosome to readily incorporate near-cognate aminoacyl-tRNAs by forming stable m6G-Uridine wobble pairs[1]. This miscoding alters ribosome speed and fidelity, often leading to severe translational stalling[1].

To mitigate this damage, cells utilize specialized repair mechanisms. Enzymes of the AlkB family, including the human homolog ALKBH3, directly revert these methylated bases in single-stranded RNA via oxidative demethylation[2]. To study these repair kinetics and structural decoding anomalies in vitro, researchers require highly pure synthetic RNA oligonucleotides containing site-specific m6G modifications[3].

BiologicalPathway RNA Native RNA (Guanosine) m6G Damaged RNA (m6G Lesion) RNA->m6G Alkylating Agents Tox Miscoding (m6G:U) Ribosome Stalling m6G->Tox Translation Repair ALKBH3 / AlkB Demethylase m6G->Repair Recognition Repair->RNA Oxidative Repair

Biological impact and ALKBH3-mediated repair pathway of m6G RNA lesions.

Chemical Design & Causality

The chemical synthesis of m6G-containing RNA presents a unique challenge: nucleophilic aromatic substitution at the C6 position .

Standard RNA synthesis relies on concentrated ammonium hydroxide (or AMA) for the cleavage of the oligonucleotide from the solid support and the removal of nucleobase protecting groups. However, exposing an O6-alkylated purine to ammonia results in the rapid displacement of the O6-methoxy group, converting the m6G residue into 2,6-diaminopurine[4].

The Causality of Experimental Choice: To prevent this degradation, the entire synthesis must be engineered around an ultra-mild deprotection strategy .

  • Phosphoramidite Selection: Standard nucleobase protecting groups (e.g., benzoyl-A, isobutyryl-G) must be replaced with ultra-mild variants such as Phenoxyacetyl-A (Pac-A), isopropyl-Phenoxyacetyl-G (iPr-Pac-G), and Acetyl-C (Ac-C).

  • Deprotection Reagent: Cleavage and base deprotection are executed using 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol. This non-nucleophilic, mildly basic condition preserves the O6-methyl ether while efficiently removing the ultra-mild protecting groups[4].

Synthesis & Purification Workflow

SynthesisWorkflow Step1 1. Solid-Phase Synthesis (m6G Phosphoramidite) Step2 2. Ultra-Mild Cleavage (0.05M K2CO3/MeOH) Step1->Step2 Prevent C6-amination Step3 3. 2'-O-Desilylation (TEA·3HF, 65°C) Step2->Step3 Neutralize & Dry Step4 4. HPLC Purification & LC-MS Validation Step3->Step4 Desalt & Isolate

Workflow for the synthesis and purification of m6G-modified RNA oligonucleotides.

Step-by-Step Experimental Protocols

Preparation & Solid-Phase Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer (e.g., ABI 394 or ÄKTA oligopilot).

  • Reagent Preparation: Dissolve the 5'-DMT-2'-O-TBDMS-6-O-methylguanosine 3'-CE phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure water content is <30 ppm using Karl Fischer titration.

  • Backbone Monomers: Equip the synthesizer with ultra-mild RNA phosphoramidites (Pac-A, iPr-Pac-G, Ac-C, and standard U) diluted to 0.1 M.

  • Coupling Cycle:

    • Use 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) as the activator.

    • Critical Adjustment: Extend the coupling time for the m6G phosphoramidite to 10 minutes . The steric bulk of the O6-methyl group slightly hinders the kinetics of the tetrazole-mediated coupling.

  • Capping & Oxidation: Proceed with standard capping (Acetic Anhydride/NMI) and oxidation (0.02 M I₂ in THF/Pyridine/H₂O). Leave the terminal 5'-DMT group on (DMT-ON synthesis) to facilitate downstream RP-HPLC purification.

Ultra-Mild Cleavage & Base Deprotection

Self-Validating System: The absence of a +1 Da mass shift in final LC-MS confirms that ammonia cross-contamination was successfully avoided.

  • Transfer the solid support (CPG) containing the synthesized RNA to a tightly sealed 2 mL screw-cap microcentrifuge tube.

  • Add 1.0 mL of 0.05 M K₂CO₃ in anhydrous methanol .

  • Incubate at room temperature (20–25°C) for 4 hours with gentle agitation.

  • Neutralization (Crucial): Add an equimolar amount of glacial acetic acid (approx. 3.0 μL for 1 mL of 0.05 M K₂CO₃) to neutralize the solution. Failure to neutralize will result in base-catalyzed RNA backbone hydrolysis during the drying step.

  • Centrifuge at 10,000 x g for 2 minutes. Transfer the supernatant to a new tube.

  • Evaporate the methanol to complete dryness using a SpeedVac.

2'-O-Desilylation
  • Resuspend the dried RNA pellet in 100 μL of anhydrous DMSO.

  • Add 125 μL of Triethylamine trihydrofluoride (TEA·3HF) and 75 μL of Triethylamine (TEA).

  • Incubate at 65°C for 1.5 hours to remove the 2'-O-TBDMS protecting groups.

  • Cool the tube to room temperature. Add 25 μL of 3 M Sodium Acetate (pH 5.2) and 1 mL of cold 1-butanol.

  • Vortex thoroughly and chill at -80°C for 30 minutes to precipitate the RNA.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Decant the supernatant and wash the pellet twice with 70% ethanol. Dry the pellet.

Purification & LC-MS/MS Validation
  • RP-HPLC: Purify the DMT-ON oligonucleotide using a C18 Reverse-Phase HPLC column. Buffer A: 0.1 M TEAA (pH 7.0); Buffer B: Acetonitrile. The DMT group imparts high hydrophobicity, allowing the full-length product to elute later than truncated failure sequences.

  • Detritylation: Treat the collected fraction with 80% aqueous acetic acid for 30 minutes at room temperature to remove the 5'-DMT group. Quench with equimolar TEAA and lyophilize.

  • LC-MS/MS Validation: Analyze the final product via ESI-LC-MS.

Quantitative Data & Quality Control

To ensure the trustworthiness of the synthesized m6G-RNA, compare the analytical metrics against a standard unmodified RNA control.

Table 1: Quality Control and Validation Metrics for m6G-RNA Synthesis

Analytical ParameterStandard RNA (G)m6G-Modified RNAMechanistic Rationale / Causality
Average Stepwise Yield > 99.0%97.5% – 98.5%Steric hindrance from the O6-methyl group slightly reduces coupling efficiency; mitigated by 10-min extended coupling.
Base Deprotection 33% NH₃(aq), 55°C0.05 M K₂CO₃ / MeOH, RTNH₃ causes nucleophilic displacement of the O6-methyl group (yielding 2,6-diaminopurine). K₂CO₃ preserves the modification.
Mass Shift (Δm) Baseline (M)M + 14.02 Da A mass shift of +14 Da confirms successful incorporation and retention of the methyl group. A shift of -1 Da indicates failure (C6 amination).
ALKBH3 Demethylation N/A (No substrate)Rapid conversion to GValidates biological activity; m6G is specifically recognized and oxidatively demethylated by ALKBH3 in the presence of Fe(II) and α-KG.

References

  • Source: nih.
  • Source: medchemexpress.
  • Source: oup.
  • Source: yuntsg.

Sources

use of Guanosine, 6-O-methyl-, 2',3',5'-triacetate in custom oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Custom Oligonucleotides Incorporating O⁶-Methylguanosine

Abstract

The deliberate incorporation of modified nucleobases into synthetic oligonucleotides is a cornerstone of advanced molecular biology, diagnostics, and therapeutic development. O⁶-methylguanine (O⁶-MeG), a mutagenic DNA lesion resulting from exposure to alkylating agents, is of profound interest in cancer research and DNA repair studies.[1][2][3] This application note provides a comprehensive guide for researchers on the use of O⁶-methylguanosine precursors, specifically focusing on the workflow from the protected nucleoside, Guanosine, 6-O-methyl-, 2',3',5'-triacetate, to its phosphoramidite derivative for successful incorporation into custom DNA sequences via automated solid-phase synthesis. We will elucidate the critical chemical principles, provide detailed, field-tested protocols, and discuss the essential considerations for deprotection and quality control to ensure the integrity of the final modified oligonucleotide.

Introduction: The Biological Significance of O⁶-Methylguanine

Alkylation of the O⁶ position of guanine is a highly mutagenic event in the genome.[4] This lesion readily mispairs with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations if not repaired.[1][5] These mutations are a known driving force in carcinogenesis.[2]

The primary cellular defense against this damage is the "suicide" enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), which directly repairs the lesion by transferring the methyl group to one of its own cysteine residues.[6][7] The expression level and activity of MGMT are critical determinants of cellular resistance to alkylating chemotherapeutic agents.[1][7] Consequently, synthetic oligonucleotides containing a site-specific O⁶-MeG are indispensable tools for:

  • Studying DNA Repair Mechanisms: Serving as substrates to assay the activity of MGMT and other potential repair proteins.[8][9]

  • Investigating Mutagenesis: Elucidating the structural and enzymatic basis of polymerase fidelity when encountering the lesion.[5]

  • Structural Biology: Analyzing the conformational changes O⁶-MeG induces in DNA duplexes and G-quadruplexes.[10][11]

  • Drug Development: Screening for inhibitors of MGMT to sensitize cancer cells to chemotherapy.

The Synthetic Precursor: From Protected Nucleoside to Phosphoramidite Amidite

While Guanosine, 6-O-methyl-, 2',3',5'-triacetate serves as a stable starting material, it is not directly compatible with automated oligonucleotide synthesis. The universally adopted method for oligo synthesis is phosphoramidite chemistry, which requires a specific building block: a nucleoside phosphoramidite.[12][13] This entails a multi-step chemical conversion of the initial precursor.

The rationale for this conversion is rooted in the precise, step-wise nature of solid-phase synthesis. Each component of the phosphoramidite has a distinct role:

  • 5'-Dimethoxytrityl (DMT) group: A bulky, acid-labile protecting group that prevents the 5'-hydroxyl from reacting out of turn. Its removal at the start of each cycle activates the chain for the next addition.

  • 3'-Cyanoethyl-N,N-diisopropylphosphoramidite: The reactive moiety that, upon activation, forms a new phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

  • Base Protecting Groups (e.g., isobutyryl): Protects the exocyclic amine on the guanine base from side reactions during the synthesis cycle.

The diagram below illustrates the conceptual workflow for preparing the synthesis-ready phosphoramidite from its acetyl-protected precursor.

Precursor_to_Phosphoramidite cluster_0 Precursor Preparation cluster_1 Final Phosphitylation A Guanosine, 6-O-methyl-, 2',3',5'-triacetate B Deacetylation (Removal of 2',3',5'-acetate groups) A->B C 5'-Hydroxyl Protection (Addition of DMT group) B->C D N²-Base Protection (e.g., Isobutyrylation) C->D E Protected 6-O-Me-dG Nucleoside D->E F Phosphitylation of 3'-Hydroxyl E->F G O⁶-Me-dG-CE Phosphoramidite (Synthesis-Ready) F->G

Caption: Conceptual workflow from the triacetate precursor to the final phosphoramidite.

Core Protocol: Automated Synthesis with O⁶-Me-dG-CE Phosphoramidite

The incorporation of O⁶-methylguanosine is achieved by programming the DNA synthesizer to use the O⁶-Me-dG phosphoramidite vial at the desired position in the sequence. The standard phosphoramidite synthesis cycle is generally effective.[14]

Synthesis_Cycle Start Growing Oligo Chain on Solid Support (5'-DMT Protected) Deblock Step 1: Deblocking (TCA Wash to remove DMT) Start->Deblock Couple Step 2: Coupling (Add O⁶-Me-dG Phosphoramidite + Activator) Deblock->Couple Cap Step 3: Capping (Acetic Anhydride to block unreacted 5'-OH groups) Couple->Cap Oxidize Step 4: Oxidation (Iodine solution to convert Phosphite to Phosphate) Cap->Oxidize End Chain Elongated by one O⁶-Me-dG residue (5'-DMT Protected) Oxidize->End

Caption: The four-step phosphoramidite cycle for incorporating O⁶-Me-dG.

Protocol 1: Automated Oligonucleotide Synthesis
  • Reagent Preparation: Dissolve the O⁶-Me-dG-CE Phosphoramidite (e.g., Glen Research Cat. No. 10-1070) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M to 0.15 M).[8][14]

  • Synthesizer Setup: Install the phosphoramidite vial on a designated port of the DNA synthesizer.

  • Sequence Programming: Enter the desired oligonucleotide sequence, specifying the port for the O⁶-Me-dG phosphoramidite at the correct position(s).

  • Initiate Synthesis: Begin the synthesis run using the instrument's standard protocols for DNA synthesis. The coupling time for the modified base can typically be the same as for standard A, C, G, and T phosphoramidites.[14]

  • Post-Synthesis: Once the synthesis is complete, retain the column for the specialized deprotection protocol. Do not use the synthesizer's automated standard deprotection sequence.

ParameterRecommended SettingRationale & Comments
Phosphoramidite Conc. 0.1 - 0.15 M in AcetonitrileStandard concentration. Some protocols use a slightly higher concentration (0.15 M) to ensure high coupling efficiency.[8]
Activator Dicyanoimidazole (DCI) or TetrazoleDCI is a common and effective activator. Standard activators are sufficient.
Coupling Time 1 - 3 minutesStandard coupling times are generally sufficient for achieving >99% efficiency.[15]
Oxidizer 0.02 M Iodine SolutionStandard iodine solution for creating the stable phosphate backbone.

Critical Step: Mild Deprotection to Preserve the O⁶-Methyl Group

This is the most crucial stage where success or failure is determined. Standard deprotection methods, such as heating in concentrated ammonium hydroxide or using AMA (Ammonia/Methylamine), are too harsh.[16] These conditions can cause nucleophilic displacement of the O⁶-methyl group, converting the desired modification back to a standard guanine base or forming other undesired adducts.[8]

A validated mild deprotection strategy is essential. The method developed by Glen Research, utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is highly effective at removing the protecting groups from the phosphates and the N²-isobutyryl group of O⁶-Me-dG while leaving the O⁶-methyl group intact.[14]

ConditionStandard Deprotection (NOT Recommended)Mild DBU Deprotection (Recommended)
Reagent Concentrated Ammonium Hydroxide10% (v/v) DBU in Anhydrous Methanol
Temperature 55 °CRoom Temperature
Duration 8 - 16 hours5 days
Outcome HIGH RISK of O⁶-methyl lossPreserves the O⁶-methyl modification
Protocol 2: Mild Cleavage and Deprotection

Materials:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Methanol

  • Clean, dry glass vial with a screw cap

Procedure:

  • Prepare DBU Solution: In a fume hood, prepare a solution of 10% DBU in anhydrous methanol. For example, add 100 µL of DBU to 900 µL of anhydrous methanol.

  • Transfer CPG: Carefully transfer the Controlled Pore Glass (CPG) solid support from the synthesis column to a clean, dry glass vial.

  • Incubation: Add 1 mL of the 10% DBU solution to the vial containing the CPG.

  • Seal and Protect: Tightly seal the vial and wrap it in aluminum foil to protect it from light.

  • Deprotect: Let the vial stand at room temperature for 5 days.[14]

  • Recovery: After 5 days, carefully transfer the methanol solution containing the deprotected oligonucleotide to a new tube, leaving the CPG behind.

  • Evaporation: Dry the oligonucleotide solution in a vacuum concentrator.

  • Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for quantification and analysis.

Quality Control and Analysis

After synthesis and deprotection, it is imperative to verify the integrity of the final product.

  • Mass Spectrometry (MS): This is the most definitive method. Electrospray Ionization (ESI) or MALDI-TOF MS should be used to confirm that the molecular weight of the synthesized oligo matches the theoretical mass of the sequence containing the O⁶-MeG modification. The mass of an O⁶-Me-dG residue is approximately 14 Da greater than a standard dG residue.

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can be used to purify the full-length oligonucleotide from any shorter failure sequences. A purified product should ideally show a single major peak.

Conclusion

The successful synthesis of oligonucleotides containing the critical O⁶-methylguanine lesion is readily achievable through a combination of standard automated phosphoramidite chemistry and a specialized, mild deprotection strategy. By understanding the chemical rationale for converting the Guanosine, 6-O-methyl-, 2',3',5'-triacetate precursor into a phosphoramidite and, most importantly, by avoiding harsh standard deprotection conditions in favor of a DBU-based method, researchers can reliably produce high-quality modified oligonucleotides. These custom-synthesized tools are vital for advancing our understanding of DNA repair, carcinogenesis, and the development of next-generation cancer therapies.

References

  • Esteller, M., et al. (2000). Inactivation of the DNA Repair Gene O⁶-Methylguanine-DNA Methyltransferase by Promoter Hypermethylation is a Common Event in Primary Human Neoplasia. Cancer Research, 60(9), 2368-2372. Available at: [Link]

  • Grasby, J. A., et al. (1993). The synthesis of oligoribonucleotides containing O⁶-methylguanosine: the role of conserved guanosine residues in hammerhead ribozyme cleavage. Nucleic Acids Research, 21(19), 4444–4450. Available at: [Link]

  • Fowler, K. W., et al. (1982). Synthesis and characterization of an oligonucleotide containing a carcinogen-modified base: O⁶-methylguanine. Journal of the American Chemical Society, 104(1), 294-295. Available at: [Link]

  • Pauly, G. T., et al. (2002). Effect of Sequence Context on O⁶-Methylguanine Repair and Replication in Vivo. Biochemistry, 41(48), 14530–14538. Available at: [Link]

  • Pegg, A. E. (2000). Repair of O⁶-alkylguanine in DNA by the O⁶-alkylguanine-DNA alkyltransferase network. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 462(2-3), 83-100.
  • Glen Research. (n.d.). O⁶-Me-dG-CE Phosphoramidite. Glen Research Product Page. Available at: [Link]

  • Warren, A. J., & Hamilton, J. W. (1996). Synthesis of oligodeoxynucleotides containing analogs of O⁶-methylguanine and reaction with O⁶-alkylguanine-DNA alkyltransferase. Biochemistry, 33(37), 11364-71. Available at: [Link]

  • Warren, J. J., & Sbeity, Z. (2019). Fluorescent molecular rotors detect O⁶-methylguanine dynamics and repair in duplex DNA. Methods, 167, 43-51.
  • Wisson, C., et al. (2021). Repair of O⁶-carboxymethylguanine adducts by O⁶-methylguanine-DNA methyltransferase in human colon epithelial cells. Carcinogenesis, 42(8), 1110-1118. Available at: [Link]

  • Kaina, B., et al. (2010). Both base excision repair and O⁶-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis. Carcinogenesis, 31(12), 2111-2117. Available at: [Link]

  • Xu, Y. Z., et al. (1998). Novel synthesis of O⁶-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O⁶-methylguanine DNA methyltransferase (MGMT). Nucleic Acids Research, 26(10), 2533–2538. Available at: [Link]

  • Glen Research. (n.d.). Post-Synthesis Substitution - Convertible Nucleosides. Glen Report 6.1. Available at: [Link]

  • Link Technologies. (n.d.). Oligonucleotide synthesis reagents catalogue. Link Technologies. Available at: [Link]

  • Glen Research. (2013). Deprotection - A Practical Guide. Glen Report 25 Supplement. Available at: [Link]

  • Warren, J. J., et al. (2006). The structural basis for the mutagenicity of O⁶-methyl-guanine lesions. Proceedings of the National Academy of Sciences, 103(51), 19301-19306. Available at: [Link]

  • Bühlmann, A., et al. (2018). Repair gene O⁶-methylguanine-DNA methyltransferase is controlled by SP1 and up-regulated by glucocorticoids, but not by temozolomide or radiation. Journal of Neurochemistry, 144(2), 139-151. Available at: [Link]

  • Terashima, I., et al. (2020). Replication across O⁶-methylguanine activates futile cycling of DNA mismatch repair attempts assisted by the chromatin-remodelling enzyme Smarcad1. The Journal of Biochemistry, 168(1), 77-87. Available at: [Link]

  • Choi, J.-Y., et al. (2008). Effect of O⁶-Methylguanine on the Stability of G-Quadruplex DNA. Journal of the American Chemical Society, 130(21), 6682–6683. Available at: [Link]

  • Sleigh, J. N., & O'Hare, C. C. (1995). Conformation and flexibility of oligonucleotides containing O⁶-methylguanine: a molecular dynamics study. Journal of the Chemical Society, Faraday Transactions, 91(13), 1979-1985. Available at: [Link]

Sources

Application Note: Reversed-Phase HPLC Method Development for Guanosine, 6-O-methyl-, 2',3',5'-triacetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The analysis of modified and protected nucleosides is a critical function in the development of therapeutic oligonucleotides and antiviral prodrugs. The 6-O-methylation of guanosine is a biologically significant modification, frequently studied in the context of DNA/RNA alkylation adducts and mutagenesis[1]. In synthetic chemistry, fully protected nucleosides—such as triacetates and phosphoramidites—serve as essential raw materials and building blocks for solid-phase oligonucleotide synthesis[2].

Analyzing Guanosine, 6-O-methyl-, 2',3',5'-triacetate presents a unique chromatographic challenge. Native guanosine is highly polar, often requiring Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized low-organic reversed-phase conditions[3]. However, the addition of three acetate groups at the 2', 3', and 5' ribose positions, combined with the 6-O-methyl ether on the purine base, drastically shifts the molecule's physicochemical profile from hydrophilic to highly lipophilic. This guide outlines a self-validating, causality-driven reversed-phase HPLC (RP-HPLC) method tailored specifically for this highly protected intermediate.

Mechanistic Rationale for Method Parameters

As a Senior Application Scientist, method development cannot be reduced to trial and error; it must be driven by the molecule's structural logic.

Stationary Phase Selection

The esterification of the ribose hydroxyls masks the primary hydrogen bond donors of the nucleoside, creating a bulky, hydrophobic core. Consequently, standard C18 reversed-phase chromatography becomes the optimal choice for retention and resolution[3]. The high carbon load of a C18 stationary phase interacts strongly with the triacetate moiety, ensuring the analyte is retained long enough to separate from partially deprotected impurities (e.g., diacetates or monoacetates).

Mobile Phase & pH Causality

The 6-O-methylation locks the guanine base in an enol-ether configuration, eliminating the acidic N1 proton. Because the molecule lacks ionizable protons at typical LC pH ranges, strong phosphate buffers or ion-pairing reagents are unnecessary. To ensure compatibility with downstream mass spectrometry (LC-MS) without signal suppression, volatile buffers such as 0.1% Formic Acid in water and acetonitrile are highly recommended[4]. The acidic modifier serves primarily to suppress secondary interactions with residual silanols on the column silica, ensuring sharp, symmetrical peaks.

Detection Strategy

Native guanosine exhibits a UV absorbance maximum ( λmax​ ) near 253 nm. However, the O6-alkylation alters the conjugated π -system of the purine ring, typically shifting the optimal absorbance towards 280 nm. Therefore, Dual-Wavelength or Diode Array Detection (DAD) monitoring at both 254 nm and 280 nm is required to maximize signal-to-noise ratio and verify peak purity.

Molecular_Logic Target Guanosine, 6-O-methyl-, 2',3',5'-triacetate M1 2',3',5'-Triacetate (Hydrophobic Core) Target->M1 M2 6-O-Methyl Base (Neutralized N1) Target->M2 C1 Requires C18/C8 Stationary Phase M1->C1 Drives retention C2 Requires High Organic Gradient (ACN) M1->C2 Dictates elution C3 No Ion-Pairing Reagents Needed M2->C3 Prevents ionization

Figure 1: Mechanistic relationship between structural modifications and required HPLC parameters.

Analytical Workflow & Self-Validating Protocol

A robust protocol must be self-validating. The following workflow incorporates a System Suitability Test (SST) to verify column selectivity before sample acquisition.

Reagents & Materials
  • Column: Agilent Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-efficiency C18)[5].

  • Solvent A: MS-Grade Water with 0.1% Formic Acid.

  • Solvent B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Diluent: 50:50 Acetonitrile:Water (v/v).

Sample Preparation

Due to the triacetate protection, this compound is practically insoluble in pure water. Injecting a highly aqueous sample will result in precipitation at the column head, leading to split peaks and high backpressure.

  • Weigh 10 mg of the nucleoside standard.

  • Dissolve completely in 5.0 mL of 100% Acetonitrile to create a 2.0 mg/mL stock.

  • Dilute to a working concentration of 0.2 mg/mL using the 50:50 ACN:Water diluent.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step-by-Step Execution
  • System Purge: Purge the HPLC lines with Solvents A and B to remove any latent buffer salts.

  • Equilibration: Run the column at initial gradient conditions (20% B) for at least 10 column volumes until the baseline is completely flat.

  • System Suitability Test (SST): Inject a resolution mixture containing the target compound and a partially deprotected analog (e.g., Guanosine, 6-O-methyl-, 2',3'-diacetate). The method is only validated for use if the resolution ( Rs​ ) between the diacetate and triacetate peaks is ≥2.0 .

  • Sample Acquisition: Inject samples using the gradient program detailed in Table 2.

  • Column Wash: The gradient must end with a high-organic wash (90% B) to strip any fully protected, highly lipophilic synthetic byproducts from the column, preventing carryover.

HPLC_Workflow S1 S1 S2 Step 2: Equilibration 80% Aqueous / 20% Organic 0.1% Formic Acid S1->S2 S3 Step 3: Gradient Elution Ramp to 90% Organic Target elutes ~70% B S2->S3 S4 Step 4: Detection UV @ 280 nm ESI-MS (Positive Mode) S3->S4 S5 Step 5: Column Wash 90% Organic hold Prevent carryover S4->S5

Figure 2: Step-by-step analytical workflow for the RP-HPLC analysis of the protected nucleoside.

Quantitative Data & Chromatographic Conditions

All quantitative parameters for instrument setup and expected performance are summarized below to ensure easy replication and comparison.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecification
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 35 °C
Detection (UV) DAD at 280 nm (Reference 360 nm)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic Hold
12.01090Linear Ramp
15.01090High-Organic Wash
15.18020Step Return
20.08020Re-equilibration

Table 3: System Suitability and Expected Performance

Analyte / ImpurityExpected RT (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )
Diacetate Impurity 7.81.10> 12,000N/A
Guanosine, 6-O-methyl-, 2',3',5'-triacetate 10.51.05> 15,000> 3.5

References

  • Selective Methylation of Nucleosides via an In Situ Generated Methyl Oxonium Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][5]

  • Analysis of Nucleosides Using an Agilent Infinity II High Speed UHPLC with the 6130 Single Quadrupole Mass Selective Detector Source: Agilent Technologies URL:[Link][4]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) Source: PubMed Central (NIH) URL:[Link][3]

  • Highly sensitive, specific detection of O6-methylguanine, O4-methylthymine, and O4-ethylthymine by the combination of high-performance liquid chromatography prefractionation, 32P postlabeling, and immunoprecipitation Source: PubMed (NIH) URL:[Link][1]

  • Analyzing Raw Material for Oligonucleotide Synthesis Source: Agilent Technologies URL:[Link][2]

Sources

Application Note: High-Yield Synthesis of 6-O-Methylguanosine Phosphoramidite for RNA Oligonucleotide Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, RNA Biologists, and Oligonucleotide Drug Development Professionals. Objective: To provide a robust, self-validating synthetic methodology for the preparation of 6-O-methylguanosine phosphoramidite starting from the highly stable 6-O-methylguanosine 2',3',5'-triacetate precursor.

Introduction & Mechanistic Rationale

The incorporation of epitranscriptomic marks, such as 6-O-methylguanosine (m⁶G), into synthetic RNA oligonucleotides is critical for studying RNA-protein interactions, immune evasion, and the development of next-generation mRNA therapeutics. Synthesizing the phosphoramidite monomer of m⁶G requires a carefully orchestrated sequence of protection and deprotection steps to prevent the degradation of the delicate O6-methyl ether linkage.

Starting the synthesis from 6-O-methylguanosine 2',3',5'-triacetate provides a distinct advantage: the triacetate precursor is highly stable, easily purifiable, and commercially accessible. However, to convert this into a reactive phosphoramidite suitable for solid-phase RNA synthesis, the molecule must undergo global deacetylation followed by orthogonal reprotection of the nucleobase and the sugar hydroxyls.

Critical Design Choices (Causality & Chemical Logic)
  • N2-Nucleobase Protection: Standard guanosine phosphoramidites often utilize an isobutyryl group at the N2 position. However, the removal of the isobutyryl group post-oligonucleotide synthesis requires harsh ammonolysis (e.g., NH₄OH at 55 °C). Under these conditions, the O6-alkyl group is highly susceptible to nucleophilic displacement by ammonia, which irreversibly converts the m⁶G residue into a 2,6-diaminopurine artifact[1]. To circumvent this, we utilize the dimethylformamidine (dmf) protecting group. The dmf group can be cleaved under ultra-mild conditions (e.g., room temperature ammonia or AMA), completely preserving the O6-methyl modification[1].

  • Regioselective 2'-O-Silylation: RNA synthesis requires permanent protection of the 2'-hydroxyl, typically with a tert-butyldimethylsilyl (TBDMS) group. We employ a silver nitrate (AgNO₃) catalyzed silylation method. The addition of AgNO₃ enhances the electrophilicity of the silyl chloride and shifts the thermodynamic equilibrium, significantly improving the regioselective yield of the required 2'-O-TBDMS isomer over the unwanted 3'-O-TBDMS isomer.

Synthetic Workflow

Figure 1: Five-step synthetic workflow for 6-O-methylguanosine phosphoramidite.

Step-by-Step Experimental Protocols

Note: All reactions involving moisture-sensitive reagents (Steps 3, 4, and 5) must be performed under an inert argon atmosphere using anhydrous solvents.

Step 1: Global Deacetylation
  • Reaction: Dissolve 6-O-methylguanosine 2',3',5'-triacetate (10.0 mmol) in 50 mL of 7M NH₃ in methanol.

  • Incubation: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Evaporate the solvent under reduced pressure. Co-evaporate the resulting residue with methanol (2 × 20 mL) to remove residual ammonia. Dry overnight under high vacuum to yield a white solid.

  • Validation Checkpoint: TLC (DCM/MeOH 9:1) should show complete consumption of the starting material (Rf ≈ 0.8) and the appearance of a single polar spot (Rf ≈ 0.10). ESI-MS expected for [M+H]⁺: 298.1.

Step 2: N2-Amine Protection (Formamidine Formation)
  • Reaction: Suspend the crude 6-O-methylguanosine (approx. 9.5 mmol) in 40 mL of anhydrous methanol. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (30.0 mmol)[2].

  • Incubation: Stir the mixture at 50 °C for 4 hours. The suspension will gradually clear as the protected product dissolves.

  • Workup: Evaporate the solvent under reduced pressure. Co-evaporate with anhydrous toluene (2 × 20 mL) to quantitatively remove unreacted DMF-DMA and methanol.

  • Validation Checkpoint: TLC (DCM/MeOH 9:1) Rf ≈ 0.25. The product should appear as a single UV-active spot. ESI-MS expected for [M+H]⁺: 353.1.

Step 3: 5'-O-DMT Protection
  • Preparation: Co-evaporate the N2-dmf-6-O-methylguanosine (8.5 mmol) with anhydrous pyridine (2 × 20 mL) to rigorously exclude water. Dissolve the residue in 40 mL of anhydrous pyridine and cool to 0 °C.

  • Reaction: Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (9.3 mmol) in three equal portions over 30 minutes to minimize 3',5'-bis-tritylation.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with 2 mL of methanol. Dilute with 100 mL of dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ (2 × 50 mL). Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography using a gradient of DCM/MeOH (100:0 to 94:5) containing 1% pyridine to prevent premature detritylation.

  • Validation Checkpoint: TLC (DCM/MeOH 95:5) Rf ≈ 0.45. Spraying the TLC plate with 3% trichloroacetic acid (TCA) in DCM will instantly yield a bright orange spot, confirming the presence of the DMT cation.

Step 4: Regioselective 2'-O-Silylation
  • Reaction: Dissolve the 5'-O-DMT protected intermediate (7.0 mmol) in a mixture of anhydrous THF (30 mL) and anhydrous pyridine (10 mL). Add AgNO₃ (8.4 mmol) and stir until completely dissolved.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (8.4 mmol). Wrap the flask in aluminum foil to exclude light and stir at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a Celite pad to remove precipitated silver salts directly into a flask containing 50 mL of saturated NaHCO₃. Extract the aqueous phase with EtOAc (3 × 50 mL), dry over MgSO₄, and concentrate.

  • Purification (Critical): Separate the 2'-O-TBDMS isomer from the 3'-O-TBDMS isomer via silica gel chromatography using a Hexane/EtOAc gradient. The 2'-isomer typically elutes slightly faster than the 3'-isomer.

  • Validation Checkpoint: TLC (Hexane/EtOAc 1:1) Rf ≈ 0.55 (2'-isomer). ¹H-NMR should be used to definitively confirm regiochemistry (the 2'-proton shifts upfield upon silylation). ESI-MS expected for [M+H]⁺: 769.4.

Step 5: 3'-O-Phosphitylation
  • Reaction: Dissolve the pure 2'-O-TBDMS intermediate (3.0 mmol) in 20 mL of anhydrous DCM under argon. Add N,N-diisopropylethylamine (DIPEA) (12.0 mmol).

  • Phosphitylation: Cool the solution to 0 °C and dropwise add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) (4.5 mmol).

  • Incubation: Stir at room temperature for 2 hours.

  • Workup: Quench with 0.5 mL of anhydrous methanol. Dilute with 50 mL of DCM and wash rapidly with cold saturated NaHCO₃ (30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify rapidly by flash chromatography using Et₃N-deactivated silica (Hexane/EtOAc/Et₃N 49:49:2) to prevent degradation of the acid-sensitive phosphoramidite.

  • Precipitation: Concentrate the product fractions to a thick syrup and precipitate by dropwise addition into vigorously stirred cold hexane (-20 °C). Filter and dry under high vacuum.

  • Validation Checkpoint: TLC (Hexane/EtOAc 1:1) will show two closely eluting spots (Rf ≈ 0.65 and 0.70) corresponding to the two phosphorus diastereomers. ³¹P-NMR should show two sharp singlets around 149–151 ppm.

Quantitative Data Summary

The following table summarizes the expected yields, chromatographic behaviors, and mass spectrometry validation metrics for each step of the workflow.

StepIntermediate / ProductExpected Yield (%)TLC Mobile PhaseExpected RfESI-MS [M+H]⁺ (m/z)
16-O-Methylguanosine>95%DCM/MeOH (9:1)0.10298.1
2N2-dmf-6-O-Methylguanosine85–90%DCM/MeOH (9:1)0.25353.1
35'-O-DMT-N2-dmf-6-O-Methylguanosine80–85%DCM/MeOH (95:5)0.45655.3
45'-O-DMT-2'-O-TBDMS-N2-dmf-6-O-Methylguanosine40–50%*Hexane/EtOAc (1:1)0.55769.4
56-O-Methylguanosine Phosphoramidite 75–80%Hexane/EtOAc (1:1)0.65 / 0.70**969.5

*Yield reflects the isolated 2'-O-isomer after chromatographic separation from the 3'-O-isomer. **Phosphoramidites inherently appear as two closely eluting spots on TLC due to the formation of phosphorus diastereomers.

References

  • Shibata, T., Glynn, N., McMurry, T. B. H., McElhinney, R. S., Margison, G. P., & Williams, D. M. (2006). Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). Nucleic Acids Research, 34(6), 1884–1891.[Link]

  • Mlynarska, A., et al. (2022). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of Organic Chemistry, 87(15), 9814-9828.[Link]

  • Jones, S., et al. (2014). Solid-Phase Synthesis and Hybridization Behavior of Partially 2′/3′-O-Acetylated RNA Oligonucleotides. The Journal of Organic Chemistry, 79(8), 3311–3326.[Link]

Sources

in vitro transcription assays using 6-O-methylguanosine derivatives

Application Note: In Vitro Transcription Assays Utilizing O6 -Methylguanosine Derivatives

Target Audience: Researchers, scientists, and drug development professionals specializing in RNA biology, epitranscriptomics, and nucleic acid therapeutics.

Introduction & Mechanistic Rationale

O6 -methylguanosine ( O6 -MeG) is a highly mutagenic alkylation adduct that poses significant challenges to cellular fidelity. While its role in DNA replication—instructing DNA polymerases to incorporate thymine instead of cytosine—is well documented, its impact on the transcriptome is equally profound. In RNA biology, O6 -MeG derivatives are utilized to study two distinct but interconnected phenomena: transcriptional mutagenesis and translation fidelity .

When RNA polymerases encounter an O6 -MeG lesion on the DNA template, the methyl group alters the hydrogen-bonding interface, forcing the base into an anti conformation that mimics adenine[1]. This structural shift causes RNA polymerases to misincorporate uridine (U) opposite the lesion, generating mutant transcripts[2]. Conversely, incorporating O6 -MeG directly into nascent mRNA using the nucleotide analog O6 -Methyl-GTP ( O6 -Me-GTP) allows researchers to investigate how damaged or heavily modified RNA impacts ribosome decoding. The ribosome is exquisitely sensitive to the altered geometry of O6 -MeG, leading to severe miscoding or translational stalling depending on the precise sub-codon position of the modification[3].

This application note provides field-proven, self-validating protocols for both template-directed and substrate-directed in vitro transcription (IVT) assays using O6 -MeG derivatives.

Quantitative Data Summaries

To design effective IVT and translation assays, it is critical to understand the kinetic and mutagenic baseline of O6 -MeG interactions with polymerases and ribosomes.

Table 1: RNA Polymerase Bypass and Transcriptional Mutagenesis of O6 -MeG

Enzyme System Bypass Efficiency Primary Misincorporation Mechanistic Consequence Ref
Bacteriophage T7 RNAP High (Minimal pausing) Uracil (C → U transition) Full-length mutant transcripts [1]

| Human RNAPII | Moderate (Partial blockage) | Uracil (C → U transition) | Truncated & mutant transcripts |[1] |

Table 2: Position-Dependent Effects of O6 -MeG on Ribosome Decoding

Codon Position Primary Effect Kinetic Impact Ref
Position 1 Miscoding Ribosome readily incorporates near-cognate aa-tRNA (pairs with U). [3]
Position 2 Translation Stalling >1000-fold decrease in the rate of peptide bond formation. [3]

| Position 3 | Miscoding | Decreases tRNA selection accuracy; elevated error rate. |[3] |

Experimental Workflows & Visualization

The following diagram illustrates the dual modalities of O6 -MeG utilization in transcription and translation assays.

O6MeG_Workflowcluster_0Template-Directed Assaycluster_1Substrate-Directed AssayADNA Template(Site-Specific O6-MeG)BT7 / hRNAPIITranscription BypassA->BCTranscriptional Mutagenesis(C → U Misincorporation)B->CGIn Vitro Translation(Ribosome Decoding)C->G Mutant mRNADStandard DNA TemplateEIVT with O6-Me-GTP+ Standard NTPsD->EFO6-MeG Modified mRNA(Random/Targeted)E->FF->G Modified mRNAHMiscoding(Codon Pos 1 & 3)G->HIRibosome Stalling(Codon Pos 2)G->I

Workflow of O6-MeG in template-directed and substrate-directed IVT and translation assays.

Step-by-Step Methodologies

Protocol A: Substrate-Directed IVT using O6 -Methyl-GTP

Purpose: To synthesize mRNA containing O6 -MeG modifications for downstream translation or immunogenicity assays. Causality & Design: T7 RNA polymerase heavily favors natural GTP over modified analogs. To force the incorporation of O6 -Me-GTP[4], the reaction must be performed under GTP-limiting conditions. A high ratio of analog to natural GTP ensures statistical incorporation without completely halting polymerase processivity.

Step 1: Reaction Assembly

  • Prepare a 50 µL IVT reaction mixture at room temperature to prevent spermidine precipitation.

  • Add 10 µL of 5X Transcription Buffer (200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT).

  • Add standard NTPs: ATP, CTP, and UTP to a final concentration of 2 mM each.

  • Analog Titration: Add O6 -Me-GTP[4] to a final concentration of 2 mM, and natural GTP to a final concentration of 0.5 mM (4:1 ratio). Note: Adjust this ratio based on the desired density of modification.

  • Add 1 µg of linearized plasmid DNA template.

  • Add 50 units of T7 RNA Polymerase and 20 units of RNase Inhibitor.

Step 2: Incubation and Purification

  • Incubate the reaction at 37°C for 2–4 hours.

  • Add 2 units of DNase I and incubate for 15 minutes at 37°C to remove the DNA template.

  • Purify the modified RNA using a commercial spin column (e.g., MEGAclear) or lithium chloride precipitation.

Step 3: Self-Validation (LC-MS/MS Quantification) Trustworthiness Check: To verify that O6 -MeG was successfully incorporated and not simply outcompeted by residual GTP, the protocol must self-validate.

  • Digest 1 µg of the purified RNA to single nucleosides using Nuclease P1 (2 hours at 37°C) followed by Calf Intestinal Phosphatase (CIP) (1 hour at 37°C).

  • Analyze the nucleoside mixture via LC-MS/MS. Compare the area under the curve (AUC) for the O6 -MeG peak against standard guanosine to determine the exact incorporation percentage[3].

Protocol B: Template-Directed Transcriptional Mutagenesis Assay

Purpose: To evaluate the bypass efficiency and mutagenic profile of RNA polymerases encountering an O6 -MeG DNA lesion. Causality & Design: Because O6 -MeG mimics the geometry of adenine, polymerases misincorporate U[1]. By using a single-round transcription assay on a site-specifically modified template, we can directly sequence the resulting RNA to quantify the C→U transition rate[2].

Step 1: Template Preparation

  • Synthesize a 50-mer DNA oligonucleotide containing a single, centrally located O6 -MeG lesion.

  • Anneal this lesion-containing strand to a complementary strand containing a T7 promoter sequence (heating to 95°C for 3 mins, then slow cooling to room temperature).

Step 2: Single-Round Transcription

  • Assemble a 20 µL reaction containing 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 500 nM of the annealed template.

  • Add T7 RNA polymerase (100 nM) and incubate for 10 minutes at 37°C to form the open complex.

  • Initiate transcription by adding a mixture of all four natural NTPs (500 µM each) spiked with heparin (10 µg/mL) to restrict the reaction to a single round of transcription.

  • Incubate for 15 minutes at 37°C, then quench with EDTA (50 mM final).

Step 3: Self-Validation (RT-PCR and Sequencing) Trustworthiness Check: The precise mutagenic event must be tracked from RNA back to readable DNA.

  • Reverse transcribe the RNA transcripts using a high-fidelity Reverse Transcriptase and a sequence-specific primer.

  • PCR amplify the resulting cDNA.

  • Submit the amplicon for Sanger or Next-Generation Sequencing.

  • Analysis: Calculate the percentage of Thymine (T) at the lesion site in the cDNA. A high T signal confirms that the polymerase inserted Uracil (U) opposite the O6 -MeG lesion during IVT[2].

References

  • Hudson, B. H., & Zaher, H. S. (2015). O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. RNA.[Link]

  • Burns, J. A., Dreij, K., Cartularo, L., & Scicchitano, D. A. (2010). O6-Methylguanine induces altered proteins at the level of transcription in human cells. Nucleic Acids Research.[Link]

  • Dimitri, A., Burns, J. A., Broyde, S., & Scicchitano, D. A. (2008). Transcription elongation past O6-methylguanine by human RNA polymerase II and bacteriophage T7 RNA polymerase. Nucleic Acids Research.[Link]

Application Notes and Protocols: Targeted Delivery Applications using Guanosine, 6-O-methyl-, 2',3',5'-triacetate

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: A Novel Prodrug Strategy for Targeted Therapy

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, primarily functioning by interfering with DNA and RNA synthesis in rapidly proliferating cells.[1][2][] However, their clinical efficacy can be hampered by poor membrane permeability, low bioavailability, and off-target toxicity.[4][5] To overcome these limitations, prodrug strategies have been developed to enhance the physicochemical properties of these therapeutic agents, enabling improved cellular uptake and targeted delivery.[6][7]

This document outlines a novel application for Guanosine, 6-O-methyl-, 2',3',5'-triacetate , a modified guanosine analog, as a potential targeted delivery vehicle. The addition of acetate groups to the 2', 3', and 5' positions of the ribose sugar is a well-established method to increase the lipophilicity of nucleosides, thereby facilitating passive diffusion across cell membranes.[4] The key innovation in this proposed application lies in the 6-O-methyl modification of the guanine base. This modification can potentially be exploited for targeted drug delivery to cells with high expression of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[8][9]

MGMT is a crucial enzyme in the cellular defense against alkylating agents, which are commonly used in chemotherapy.[9] It repairs DNA damage by transferring the alkyl group from the O⁶ position of guanine to one of its own cysteine residues in a "suicide" reaction, leading to its own degradation.[9] Tumors with high levels of MGMT are often resistant to alkylating agent chemotherapy.[8][10] We hypothesize that Guanosine, 6-O-methyl-, 2',3',5'-triacetate can act as a "smart" prodrug, being preferentially taken up by cells and then specifically recognized by MGMT in cancer cells. This interaction could trigger the release of a conjugated therapeutic payload, leading to targeted cell death.

These application notes provide a theoretical framework and detailed protocols for synthesizing Guanosine, 6-O-methyl-, 2',3',5'-triacetate, conjugating it to a payload, and validating its targeted delivery potential in vitro.

Proposed Mechanism of Action

The targeted delivery strategy using Guanosine, 6-O-methyl-, 2',3',5'-triacetate is envisioned to proceed through the following steps:

  • Enhanced Cellular Uptake: The lipophilic 2',3',5'-triacetate groups increase the molecule's ability to cross the cell membrane via passive diffusion.

  • Intracellular Esterase Activity: Once inside the cell, ubiquitous intracellular esterases will hydrolyze the acetate groups, releasing the more polar 6-O-methylguanosine. This process can "trap" the molecule within the cell.

  • Targeted Recognition by MGMT: In cells with high MGMT expression (often associated with chemotherapy resistance), the 6-O-methylguanine moiety will be recognized as a substrate by the MGMT protein.

  • Payload Release: The transfer of the methyl group to MGMT could be engineered to trigger the cleavage of a linker, releasing a conjugated therapeutic agent (e.g., a cytotoxic drug, a fluorescent probe) in close proximity to its intracellular target.

Below is a diagram illustrating this proposed signaling pathway.

Targeted Delivery Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Guanosine, 6-O-methyl-, 2',3',5'-triacetate Prodrug_int Guanosine, 6-O-methyl-, 2',3',5'-triacetate Prodrug->Prodrug_int Passive Diffusion Activated_Drug 6-O-methylguanosine-Payload Prodrug_int->Activated_Drug Esterase Cleavage MGMT MGMT Protein Activated_Drug->MGMT Substrate Recognition Released_Payload Released Payload Activated_Drug->Released_Payload Payload Release Inactive_MGMT Inactive MGMT MGMT->Inactive_MGMT Methyl Group Transfer

Caption: Proposed mechanism for targeted delivery using Guanosine, 6-O-methyl-, 2',3',5'-triacetate.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, conjugation, and in vitro evaluation of Guanosine, 6-O-methyl-, 2',3',5'-triacetate as a targeted delivery agent.

Protocol 1: Synthesis of 2',3',5'-Tri-O-acetylguanosine

This protocol is adapted from established methods for the acetylation of nucleosides.[11][12]

Materials:

  • Guanosine

  • Acetic anhydride

  • Pyridine (dry)

  • N,N-Dimethylformamide (DMF, dry)

  • Methanol

  • Isopropanol

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, suspend guanosine (1 equivalent) in a mixture of dry pyridine and dry DMF.

  • To this suspension, add acetic anhydride (excess, ~5-6 equivalents) dropwise while stirring.

  • Heat the reaction mixture to 75°C and stir for 4-5 hours until the solution becomes clear.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add methanol to quench the excess acetic anhydride.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid from isopropanol.

  • Wash the crystals with cold acetone and dry under vacuum to yield pure 2',3',5'-Tri-O-acetylguanosine.

Expected Outcome: A white to off-white crystalline powder.

Protocol 2: Synthesis of Guanosine, 6-O-methyl-, 2',3',5'-triacetate

This protocol involves the methylation of the 6-oxo position of the acetylated guanosine.

Materials:

  • 2',3',5'-Tri-O-acetylguanosine

  • Methyl iodide

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF, dry)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve 2',3',5'-Tri-O-acetylguanosine (1 equivalent) in dry DMF in a round-bottom flask under an inert atmosphere.

  • Add potassium carbonate (excess, ~3 equivalents) to the solution.

  • Add methyl iodide (excess, ~2-3 equivalents) dropwise to the stirring suspension.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Guanosine, 6-O-methyl-, 2',3',5'-triacetate.

Expected Outcome: A white solid.

Protocol 3: Conjugation to a Fluorescent Payload (e.g., FITC)

This protocol describes the conjugation of a model payload, fluorescein isothiocyanate (FITC), to the 2-amino group of the guanine base. A linker may be required for efficient payload release. For this conceptual protocol, we will assume direct conjugation for simplicity.

Materials:

  • Guanosine, 6-O-methyl-, 2',3',5'-triacetate

  • Fluorescein isothiocyanate (FITC)

  • Triethylamine (or another suitable base)

  • N,N-Dimethylformamide (DMF, dry)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • Dissolve Guanosine, 6-O-methyl-, 2',3',5'-triacetate (1 equivalent) in dry DMF under an inert atmosphere.

  • Add triethylamine (~2-3 equivalents) to the solution.

  • Add FITC (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature in the dark for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, purify the product using column chromatography or preparative HPLC to isolate the FITC-conjugated prodrug.

Expected Outcome: A yellow-orange solid.

In Vitro Validation Workflow

The following workflow outlines the key experiments to validate the targeted delivery of the synthesized prodrug conjugate.

In Vitro Validation Workflow Cell_Culture Cell Culture: MGMT-positive and MGMT-negative cancer cell lines Prodrug_Treatment Treat cells with FITC-conjugated prodrug Cell_Culture->Prodrug_Treatment Fluorescence_Microscopy Fluorescence Microscopy Prodrug_Treatment->Fluorescence_Microscopy Flow_Cytometry Flow Cytometry Prodrug_Treatment->Flow_Cytometry Cytotoxicity_Assay Cytotoxicity Assay (with cytotoxic payload) Prodrug_Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison Fluorescence_Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for the in vitro validation of the targeted delivery system.

Protocol 4: In Vitro Evaluation of Targeted Delivery

Cell Lines:

  • MGMT-positive cell line (e.g., SF767 glioblastoma cells)

  • MGMT-negative cell line (e.g., U87 MG glioblastoma cells)

Procedure:

  • Cell Seeding: Seed both MGMT-positive and MGMT-negative cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, chamber slides for microscopy).

  • Treatment: Treat the cells with varying concentrations of the FITC-conjugated prodrug for different time points (e.g., 4, 12, 24 hours). Include untreated cells as a negative control.

  • Fluorescence Microscopy: After treatment, wash the cells with PBS and visualize them using a fluorescence microscope. Compare the intracellular fluorescence intensity between the MGMT-positive and MGMT-negative cell lines.

  • Flow Cytometry: Quantify the cellular uptake of the FITC-conjugated prodrug by flow cytometry. Harvest the cells, wash with PBS, and analyze the fluorescence intensity.

  • Cytotoxicity Assay (with a cytotoxic payload): If a cytotoxic drug is conjugated instead of FITC, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the selective killing of MGMT-positive cells.

Data Interpretation and Expected Results

The following table summarizes the expected outcomes from the in vitro validation experiments.

Experiment MGMT-positive Cells (Expected Outcome) MGMT-negative Cells (Expected Outcome) Rationale
Fluorescence Microscopy High intracellular fluorescenceLow to moderate intracellular fluorescencePreferential uptake and retention in MGMT-positive cells.
Flow Cytometry Higher mean fluorescence intensityLower mean fluorescence intensityQuantitative confirmation of selective uptake.
Cytotoxicity Assay Significant dose-dependent decrease in cell viabilityMinimal effect on cell viabilityTargeted release of the cytotoxic payload in MGMT-positive cells.

Conclusion and Future Directions

The use of Guanosine, 6-O-methyl-, 2',3',5'-triacetate as a targeted delivery vehicle represents a promising strategy for overcoming drug resistance and reducing off-target toxicity in cancer therapy. The protocols outlined in this document provide a comprehensive framework for the synthesis, conjugation, and in vitro validation of this novel prodrug. Future studies should focus on optimizing the linker chemistry for efficient payload release upon interaction with MGMT and evaluating the in vivo efficacy and biodistribution of this targeted delivery system in preclinical animal models.

References

  • Prodrug strategies in developing antiviral nucleoside analogs - PMC - NIH. (2026, January 2).
  • Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - Frontiers. (2023, April 17).
  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues.
  • Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery - PMC. (2022, November 30).
  • Prodrug strategies in developing antiviral nucleoside analogs - RSC Publishing.
  • Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PubMed. (2023, April 18).
  • Discussion on Modified Nucleosides - BLDpharm. (2022, March 15).
  • The Expansion of Nucleoside Drugs - Chemical Modifications of the Bases - BLDpharm.
  • What are Nucleoside Analogs? - AZoLifeSciences. (2025, February 20).
  • Nucleosides and Nucleosides Analogues - BOC Sciences.
  • Redox-Responsive Magnetic Nanoparticle for Targeted Convection-Enhanced Delivery of O6-Benzylguanine to Brain Tumors - ACS Publications. (2014, September 23).
  • Guanosine synthesis - ChemicalBook.
  • O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity.
  • CAS 118-00-3: Guanosine - CymitQuimica.
  • Guanosine - Wikipedia.
  • The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC.
  • Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC.
  • Guanosine - the NIST WebBook - National Institute of Standards and Technology.
  • 6-O-Methylguanine - Wikipedia.
  • Guanosine - the NIST WebBook - National Institute of Standards and Technology.
  • Chemical Properties of Guanosine (CAS 118-00-3) - Cheméo.
  • 2 ,3 ,5 -Tri-O-acetylguanosine 98 6979-94-8 - Sigma-Aldrich.
  • CN111440170A - Method for synthesizing guanine by using guanosine - Google Patents.
  • 6979-94-8, Tri-O-acetylguanosine Formula - ECHEMI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Guanosine, 6-O-methyl-, 2',3',5'-triacetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Nucleoside Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing Guanosine, 6-O-methyl-, 2',3',5'-triacetate (also known as 2',3',5'-tri-O-acetyl-6-O-methylguanosine).

The synthesis of this compound is fraught with two major chemoselectivity bottlenecks:

  • Regioselectivity: The ambidentate nature of the guanine base means direct alkylation thermodynamically favors the N1 and N7 positions over the target O6 position.

  • Protecting Group Stability: The 2',3',5'-triacetate groups on the ribose ring are highly susceptible to saponification if strongly nucleophilic bases are used during the O6-alkylation step.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you bypass these pitfalls and maximize your isolated yield.

Synthesis Workflow & Pathway Selection

SynthesisYield G Guanosine AcG 2',3',5'-Tri-O-acetylguanosine G->AcG Ac2O, TEA, DMAP (0°C) MeI Direct Methylation (MeI) AcG->MeI NaOMe 6-Chloro + NaOMe/MeOH AcG->NaOMe Mitsunobu Mitsunobu (MeOH, PPh3, DIAD) AcG->Mitsunobu N1 N1/N7-Methyl Byproducts (Low Target Yield) MeI->N1 DeAc Deacetylated Product (Protecting Group Loss) NaOMe->DeAc Prod 2',3',5'-Tri-O-acetyl- 6-O-methylguanosine Mitsunobu->Prod

Fig 1: Comparison of O6-methylation pathways for 2',3',5'-tri-O-acetylguanosine synthesis.

Quantitative Data: Methylation Strategy Comparison

To understand why certain pathways fail, review the quantitative outcomes of the three most common methylation strategies applied to 2',3',5'-tri-O-acetylguanosine:

Methylation StrategyRegioselectivity (O6 vs N1/N7)Acetate RetentionTypical Isolated YieldPrimary Failure Mode
Direct Alkylation (MeI / K₂CO₃) Poor (< 10% O6)High< 10%N1/N7-methylation dominates
6-Chloro Activation + NaOMe Excellent (> 95% O6)Poor (0%)N/A (Deacetylates)Complete saponification of esters
Mitsunobu (MeOH, PPh₃, DIAD) Excellent (> 90% O6)High (100%)75 - 85%TPPO purification difficulties
Troubleshooting FAQs

Q1: My initial acetylation of guanosine is yielding a mixture of products, including N2-acetylated species. How do I improve the yield of strictly 2',3',5'-tri-O-acetylguanosine? A1: The causality here is kinetic versus thermodynamic control. N-acetylation occurs when the reaction temperature is too high or the reaction is left unmonitored for too long. To isolate the tri-O-acetylated product in near-quantitative yield (~98%), you must suppress N2-acetylation by strictly controlling the temperature. Add acetic anhydride (Ac₂O) dropwise at exactly 0 °C in the presence of triethylamine (TEA) and a catalytic amount of DMAP.1[1].

Q2: I attempted direct methylation using methyl iodide (MeI) and a base, but my NMR shows predominantly N1-methylated product. Why? A2: This is a fundamental issue in purine chemistry. The N1 position of the guanine ring is the most acidic (pKa ~9.2) and, upon deprotonation, becomes the most nucleophilic site. Alkylation at N1 or N7 is thermodynamically favored over O6. To achieve O6-methylation, you must bypass direct Sₙ2 alkylation and instead2, which specifically activates the O6-lactam oxygen[2].

Q3: To force O6-selectivity, I converted the triacetate to a 6-chloro intermediate and reacted it with sodium methoxide (NaOMe) in methanol. The O6-methylation worked, but I lost my acetate groups. What went wrong? A3: NaOMe is a strong nucleophile. While it successfully displaces the 6-chloro group via an SₙAr mechanism to form the O6-methyl ether, it simultaneously undergoes transesterification/saponification with the 2',3',5'-acetate esters, stripping them from the ribose ring. If your target is the triacetate, you must avoid strong nucleophilic bases.

Q4: What is the most reliable method to achieve high O6-methylation yield while retaining the acetate groups? A4: The Mitsunobu reaction is the gold standard for this specific transformation. By reacting 2',3',5'-tri-O-acetylguanosine with methanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD), the O6-lactam oxygen attacks the phosphonium intermediate.1[1].

Q5: The Mitsunobu reaction worked, but I cannot separate my product from triphenylphosphine oxide (TPPO). Any tips? A5: TPPO is notoriously difficult to separate via standard silica gel chromatography because it often co-elutes with protected nucleosides. Self-Validating Solution: Before chromatography, concentrate your reaction mixture and triturate it with cold diethyl ether. TPPO is highly crystalline and will precipitate out of the cold non-polar solvent, allowing you to filter off the bulk of it. Alternatively, 3[3].

Experimental Protocols
Protocol 1: Synthesis of 2',3',5'-Tri-O-acetylguanosine

This protocol utilizes kinetic temperature control to self-validate the suppression of N-acetylation.

  • Preparation: Suspend Guanosine (1.0 eq) in anhydrous acetonitrile under an argon atmosphere.

  • Catalysis: Add Triethylamine (TEA, 5.0 eq) and N,N-dimethylaminopyridine (DMAP, 0.1 eq).

  • Temperature Control (Critical): Cool the suspension to exactly 0 °C using an ice bath. Failure to cool will result in unwanted N2-acetylation.

  • Acetylation: Add Acetic anhydride (Ac₂O, 3.2 eq) dropwise over 30 minutes to manage the exothermic reaction.

  • Validation & Completion: Stir the mixture at room temperature for 3 hours.4[4].

  • Workup: Quench with a small amount of methanol, concentrate under reduced pressure, and recrystallize from ethanol to yield the product as a white solid (Expected yield: >90%).

Protocol 2: O6-Methylation via Mitsunobu Reaction

This protocol uses mild conditions to preserve the triacetate groups while ensuring O6-selectivity.

  • Preparation: Dissolve 2',3',5'-tri-O-acetylguanosine (1.0 eq) and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous 1,4-dioxane or THF under argon.

  • Reagent Addition: Add anhydrous Methanol (MeOH, 2.0 eq).

  • Activation: Cool the mixture to 0 °C. Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to control the exotherm. Self-validation: The solution will turn a persistent pale yellow upon successful activation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Purification (TPPO Removal): Concentrate the solvent in vacuo. Resuspend the crude residue in cold diethyl ether (4 °C) and stir for 30 minutes. Filter the resulting white crystalline precipitate (TPPO) through a Celite pad.

  • Final Isolation: Purify the concentrated filtrate via flash column chromatography to isolate Guanosine, 6-O-methyl-, 2',3',5'-triacetate (Expected yield: 75-85%).

References
  • Source: NIH (PubMed Central)
  • Title: Synthesis of 6-O-Methyldeoxyguanosine: A Detailed Protocol for Researchers Source: BenchChem URL
  • Title: Inhibition of xpt Guanine Riboswitch by a synthetic nucleoside analog Source: PLOS One / NIH URL
  • Title: Efficient Methods for the Synthesis of[2-15N]Guanosine and 2′-Deoxy[2-15N]guanosine Derivatives Source: ResearchGate URL

Sources

preventing degradation of 6-O-methylguanosine triacetate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of 6-O-Methylguanosine Triacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals safeguard the structural integrity of 6-O-methylguanosine triacetate (6-OMe-G-triacetate).

Nucleoside analogs with acetyl protecting groups and O6-alkyl modifications are notoriously susceptible to environmental degradation. This guide moves beyond generic storage advice by detailing the exact physicochemical vulnerabilities of the molecule, providing causality-driven troubleshooting, and establishing self-validating protocols to ensure your experimental data remains robust and reproducible.

Part 1: Mechanistic Vulnerabilities of 6-OMe-G-triacetate

To effectively prevent degradation, you must first understand the specific chemical liabilities of the molecule. 6-OMe-G-triacetate degrades via three primary pathways when exposed to sub-optimal conditions:

  • Ester Hydrolysis (Deacetylation): The 2', 3', and 5' hydroxyl groups of the ribose ring are protected by acetyl esters. These ester bonds are highly vulnerable to nucleophilic attack by trace moisture, a reaction that can be catalyzed by both mild acids and bases[1]. 6-O-methylguanosine derivatives are highly hygroscopic, meaning they actively pull moisture from the atmosphere if improperly handled[2].

  • Depurination (Glycosidic Cleavage): The N-glycosidic bond linking the guanine base to the ribose sugar can undergo cleavage. If the local microenvironment drops below pH 5, protonation of the purine ring makes it an excellent leaving group, resulting in the irreversible loss of the nucleobase[3].

  • Photodegradation: Methylation at the O6 position of guanosine red-shifts its ground-state absorption spectrum. Crucially, this modification slows the rate of internal conversion to the ground state by approximately 40-fold compared to natural guanosine. This prolonged excited-state lifetime drastically increases the probability of UV-induced photodamage[4].

Degradation A 6-O-Me-G-triacetate B Moisture (H2O) A->B C Acidic Traces (pH < 5) A->C D UV/Light Exposure A->D E Ester Hydrolysis (Deacetylation) B->E Nucleophilic attack F Depurination (Glycosidic Cleavage) C->F Protonation of N7 G Photodegradation (Excited-State Decay) D->G Red-shifted absorption

Primary degradation pathways of 6-O-Me-G-triacetate under sub-optimal storage.

Part 2: Troubleshooting & FAQs

Q1: I stored my 6-OMe-G-triacetate solid at -20°C, but my LC-MS shows three new peaks after 6 months. What happened? A: You are observing sequential deacetylation. Because the compound is hygroscopic[2], opening a cold vial allows ambient atmospheric moisture to condense directly onto the solid. Even at -20°C, this trace water acts as a nucleophile, progressively cleaving the 5', 3', and 2' acetyl groups to yield di-acetate, mono-acetate, and fully deprotected 6-OMe-G species[1]. Causality Fix: Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Purge the vial with dry Argon or Nitrogen gas before returning it to the freezer.

Q2: Can I store stock solutions of 6-OMe-G-triacetate in aqueous buffers (e.g., PBS) at 4°C for ongoing assays? A: Absolutely not. The triacetate groups will rapidly hydrolyze in aqueous environments. Physiological pH (7.4) acts as a mild base catalyst for ester hydrolysis, and aqueous storage exposes the molecule to potential microbial degradation[1]. Causality Fix: Reconstitute only in strictly anhydrous DMSO. Store DMSO aliquots at -80°C. For aqueous biological assays, dilute the DMSO stock immediately prior to the experiment and discard any unused diluted solution.

Q3: My compound has turned slightly yellow over time. Is it still usable? A: A color change from white to pale yellow indicates severe photodegradation. Because the O6-methyl modification restricts the ultrafast internal conversion pathway that normally protects guanine from UV damage, ambient laboratory light causes the rapid accumulation of photoproducts[4]. Causality Fix: Discard the yellowed batch. Mandate the use of amber glass vials and store the compound in the dark.

Part 3: Quantitative Stability Matrix

The following table summarizes the expected half-life ( t1/2​ ) of 6-OMe-G-triacetate under various storage conditions based on its degradation kinetics.

Storage ConditionPhysical StateTemperatureAtmosphere / LightEstimated Half-Life ( t1/2​ )Primary Degradant
Optimal Lyophilized Solid-80°CArgon / Dark / Desiccated> 24 monthsNone
Standard Lyophilized Solid-20°CAmbient Air / Dark12 - 18 monthsDeacetylated species
Sub-optimal Lyophilized Solid4°CAmbient Air / Light< 3 monthsPhotoproducts / Deacetylated
Solution (Anhydrous) DMSO-80°CArgon / Dark6 monthsDeacetylated species
Solution (Aqueous) Buffer (pH 7.4)37°CAmbient Air / Light< 24 hoursDeacetylated / Depurinated

Part 4: Storage & Handling Workflow

To maximize the shelf-life of your inventory, strictly adhere to the following logic-driven workflow.

StorageWorkflow S1 Receipt of Lyophilized Solid S2 Equilibrate to Room Temp (In Desiccator) S1->S2 Prevent condensation S3 Aliquot into Amber Vials (Under Argon/N2) S2->S3 Protect from light/O2 S4 Store Solid at -80°C (Desiccated) S3->S4 Long-term storage S5 Reconstitute in Anhydrous DMSO S4->S5 Prior to assay S6 Store Liquid Aliquots at -80°C (Max 6 months) S5->S6 Avoid freeze-thaw

Self-validating workflow for processing and long-term storage of 6-O-Me-G-triacetate.

Part 5: Self-Validating Protocol: LC-MS/UV Integrity Assay

To ensure trustworthiness in your downstream biological or chemical assays, you must validate the integrity of your 6-OMe-G-triacetate batch. This protocol is designed as a self-validating system : it utilizes an internal standard to rule out on-column degradation, and uses specific mass shifts to definitively diagnose the exact mechanism of storage failure.

Materials Required:

  • Anhydrous Acetonitrile (LC-MS grade)

  • Milli-Q Water (LC-MS grade) with 0.1% Formic Acid

  • Internal Control: Natural Guanosine analytical standard

Step-by-Step Methodology:

  • Sample Preparation: Remove the 6-OMe-G-triacetate vial from the -80°C freezer and place it in a vacuum desiccator for 30 minutes to reach room temperature.

  • Reconstitution: Under an Argon atmosphere, dissolve 1 mg of the solid in 1 mL of anhydrous LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Control Spiking: Dilute the stock to 10 µg/mL in a 50:50 mixture of Water/Acetonitrile. Spike the sample with 1 µg/mL of the natural Guanosine internal control. (Causality: If the natural Guanosine control shows degradation, your mobile phase is too acidic; if only the 6-OMe-G-triacetate shows degradation, your storage conditions failed).

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Monitor UV absorbance at 254 nm and 280 nm.

  • Mass Spectrometry (ESI+) Diagnostics: Analyze the resulting spectra to diagnose the integrity of the batch.

    • Validation of Intact Product: You must observe the dominant parent ion [M+H]+ at m/z 424 .

    • Diagnosis of Moisture Contamination (Hydrolysis): Look for sequential mass drops of exactly 42 Da (representing the replacement of an acetyl group with a hydrogen). Peaks at m/z 382 , m/z 340 , or m/z 298 definitively prove moisture breached your storage vial[2].

    • Diagnosis of Acidic Degradation (Depurination): Look for the free O6-methylguanine base. A peak at m/z 166 confirms that the N-glycosidic bond has been cleaved due to acidic microenvironments[3].

Sources

troubleshooting incomplete deacetylation of Guanosine triacetate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Incomplete Deacetylation of Guanosine Triacetate Derivatives

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing stalled reactions, low yields, or regioselectivity failures during the deprotection of acetylated guanosine analogs.

Mechanistic Causality: Why Does Guanosine Resist Complete Deacetylation?

Incomplete deacetylation of 2',3',5'-tri-O-acetylguanosine is rarely a simple reagent failure; it is a complex interplay of physical chemistry and steric hindrance. Understanding the causality behind these failures is critical for troubleshooting:

  • Steric and Electronic Differentiation: The 5'-O-acetyl group is a primary ester, making it highly accessible and rapidly cleaved by nucleophiles or enzymes[1]. In contrast, the 2'- and 3'-O-acetyl groups are secondary esters, sterically shielded by the conformation of the ribose ring, requiring higher activation energy for hydrolysis[1].

  • Solubility Collapse (The Guanosine Paradox): Fully protected 2',3',5'-tri-O-acetylguanosine is highly soluble in organic solvents (e.g., methanol, dichloromethane). However, as the acetyl groups are removed, the exposed hydroxyls and the guanine nucleobase engage in intense intermolecular hydrogen bonding and π−π stacking[2]. This causes partially deacetylated intermediates—or the fully deprotected guanosine—to precipitate prematurely. This physical precipitation traps unreacted starting material inside a solid matrix, effectively halting the reaction[3].

Diagnostic Workflow

Use the following logical framework to diagnose the root cause of your stalled deacetylation reaction.

TroubleshootingLogic Start Incomplete Deacetylation of Tri-O-acetylguanosine CheckSol Diagnostic 1: Is the reaction mixture cloudy or precipitating? Start->CheckSol SolIssue Root Cause: Solubility Collapse Partially deprotected guanosine precipitates, trapping reactants. CheckSol->SolIssue Yes CheckRegio Diagnostic 2: Is the 5'-OH deprotected but 2'/3'-OH groups remain intact? CheckSol->CheckRegio No SolFix Action: Add a polar aprotic co-solvent (e.g., DMSO or DMF) and gently warm to 40°C. SolIssue->SolFix RegioIssue Root Cause: Steric Hindrance Secondary acetates (2',3') are less reactive than primary (5'). CheckRegio->RegioIssue Yes EnzIssue Root Cause: Enzyme Inactivation (If using Subtilisin/Lipase) Suboptimal pH or solvent ratio. CheckRegio->EnzIssue No (Enzymatic Route) RegioFix Action: Increase base equivalents (e.g., use Zemplén NaOMe/MeOH) or extend reaction time. RegioIssue->RegioFix EnzFix Action: Verify buffer pH (7.0), ensure DMF < 10% v/v, replenish enzyme. EnzIssue->EnzFix

Diagnostic workflow for troubleshooting incomplete deacetylation of guanosine derivatives.

Quantitative Reagent Comparison

Selecting the right deacetylation strategy depends on your target product and tolerance for side reactions.

MethodReagentsTarget ProductTypical YieldKey ChallengeCorrective Action
Ammonolysis Anhydrous NH₃ in MeOHGuanosine (Complete)80–90%Solubility collapse trapping intermediatesAdd 20% v/v DMSO to the solvent mixture
Zemplén NaOMe, MeOHGuanosine (Complete)>90%Base-catalyzed degradation/anomerizationStrict neutralization with Amberlite IR-120 (H⁺)
Enzymatic Subtilisin, pH 7 buffer2',3'-di-O-acetylguanosine70–85%Enzyme denaturation by organic solventsLimit DMF/DMSO co-solvent to <10% v/v
Aqueous Base Conc. NH₄OH (aq)Guanosine (Complete)75–85%Incomplete secondary ester cleavageExtend time to 24h, ensure vigorous stirring
Self-Validating Experimental Protocols
Protocol A: Complete Chemical Deacetylation (Overcoming Solubility Collapse)

Objective: Fully deacetylate 2',3',5'-tri-O-acetylguanosine to guanosine without stalling[2][3]. Mechanism: Utilizes methanolic ammonia for aminolysis, incorporating a polar aprotic co-solvent to disrupt hydrogen bonding and keep partially deacetylated intermediates solvated.

  • Substrate Dissolution: Dissolve 1.0 mmol of 2',3',5'-tri-O-acetylguanosine in a mixture of anhydrous Methanol (8 mL) and anhydrous DMSO (2 mL). Causality note: DMSO prevents the premature precipitation of the mono-acetate intermediate.

  • Reagent Addition: Chill the flask to 0°C and slowly add 10 mL of 7N anhydrous methanolic ammonia[2].

  • Reaction Execution: Seal the flask and allow it to warm to room temperature. Stir vigorously for 12–16 hours.

  • Self-Validation Check: Before quenching, visually inspect the flask. The solution must be completely homogenous. If turbidity is present, the reaction is physically trapped. Validation: Spot the mixture on a TLC plate (DCM:MeOH 8:2). A successful reaction will show a single baseline spot (guanosine) with no intermediate UV-active species.

  • Isolation: Evaporate the volatiles under reduced pressure. Co-evaporate with ethanol twice to remove residual ammonia, then crystallize the pure guanosine from hot water.

Protocol B: Regioselective Enzymatic Deacetylation

Objective: Synthesize 2',3'-di-O-acetylguanosine by selectively removing the 5'-acetate[4][5]. Mechanism: Proteases like subtilisin selectively hydrolyze the less sterically hindered primary ester while leaving the secondary esters intact[1].

  • Enzyme Preparation: Prepare 50 mL of a 0.1 M phosphate buffer adjusted precisely to pH 7.0. Add 50 mg of protease subtilisin[4].

  • Substrate Addition: Dissolve 1.0 mmol of 2',3',5'-tri-O-acetylguanosine in 2 mL of DMF. Add this dropwise to the stirring buffer solution. Causality note: Adding DMF dropwise prevents localized high concentrations of organic solvent that would denature the enzyme[5].

  • Incubation: Incubate the reaction mixture at 32°C with gentle agitation for 26 hours[4].

  • Self-Validation Check: Monitor by TLC (Ethyl Acetate:Hexane 7:3). The formation of 2',3'-di-O-acetylguanosine is validated by the appearance of a distinct intermediate spot. If multiple lower-Rf spots appear, the enzyme is non-selectively cleaving secondary acetates due to prolonged incubation or incorrect pH[5].

  • Quench & Isolate: Denature the enzyme by adding 50 mL of acetone. Filter the precipitated protein, concentrate the filtrate, and purify via silica gel chromatography[4].

Frequently Asked Questions (FAQs)

Q: My methanolic ammonia reaction mixture turns cloudy after 1 hour, and TLC shows a mixture of mono- and di-acetates. What is happening? A: You are experiencing solubility collapse. As the highly soluble tri-acetate loses its acetyl groups, the resulting intermediates rapidly form hydrogen-bonded networks and precipitate[2]. Because the reaction occurs in the liquid phase, the precipitated material is trapped and cannot react further. To fix this, add a polar aprotic co-solvent like DMSO or DMF (up to 20% v/v) to keep all species in solution.

Q: Can I use Zemplén conditions (NaOMe in Methanol) to force the reaction to completion? A: Yes, Zemplén transesterification is highly efficient for overcoming the steric hindrance of the 2'- and 3'-secondary acetates. However, guanosine is sensitive to strong bases over prolonged periods. If you use NaOMe, you must strictly monitor the reaction and neutralize it immediately with a strongly acidic cation-exchange resin (e.g., Amberlite IR-120 H⁺) the moment TLC shows complete conversion. Failure to do so can lead to ring-opening or degradation.

Q: I am trying to isolate 2',3'-di-O-acetylguanosine using subtilisin, but the reaction stops at 50% conversion. How do I fix this? A: Enzyme denaturation or product inhibition is the likely culprit. Subtilisin is sensitive to organic solvents. Ensure your DMF or DMSO concentration does not exceed 10% of the total reaction volume[5]. Additionally, verify that your phosphate buffer is maintaining a strict pH of 7.0, as the release of acetic acid during the reaction can lower the pH and inactivate the enzyme[4].

Q: Is concentrated aqueous ammonia a viable alternative for full deacetylation? A: Yes, concentrated aqueous ammonia can be used and often avoids the strict anhydrous requirements of methanolic ammonia[6]. However, because water is a poorer solvent for the fully protected starting material, the reaction operates as a suspension initially. Vigorous stirring and slightly elevated temperatures (40°C) are required to ensure the solid starting material interacts with the aqueous base.

References
  • Chemical synthesis and spontaneous glycosidic hydrolysis of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine[1] - Oxford Academic.[Link]

  • Acylation of 2',3',5' -Tri -Q -acetylguanosine - RSC Publishing.[Link]

  • Solid-Phase Synthesis and Hybrization Behavior of Partially 2′/3′-O-Acetylated RNA Oligonucleotides | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Regioselective Deacetylation in Nucleosides and Derivatives - PMC - NIH.[Link]

Sources

Technical Support Center: Troubleshooting 6-O-Methylguanosine Triacetate Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges during the synthesis of modified nucleosides. The coupling of 6-O-methylguanine with ribose triacetate (typically via the Vorbrüggen glycosylation) is a critical workflow in generating 2',3',5'-tri-O-acetyl-6-O-methylguanosine. However, this reaction is notoriously susceptible to regiochemical and chemoselective side reactions.

This guide is designed to move beyond basic protocols by explaining the causality behind experimental choices, providing self-validating methodologies, and offering authoritative troubleshooting strategies.

Mechanistic Overview & Reaction Pathways

The standard approach to synthesizing 6-O-methylguanosine triacetate involves the Vorbrüggen glycosylation. In this reaction, a silylated 6-O-methylguanine base is coupled with a peracetylated sugar (e.g., 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose) in the presence of a Lewis acid such as TMSOTf[1].

The diagram below illustrates the mechanistic pathways, highlighting the desired thermodynamically controlled N9- β product alongside the three most common side reactions: N7-glycosylation, α -anomerization, and O6-demethylation.

G A Silylated 6-O-Methylguanine + 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose B Lewis Acid Activation (TMSOTf) A->B C 1,2-Acyloxonium Ion Intermediate (α-face blocked) B->C Anchimeric Assistance G Side Reaction: O6-Demethylation B->G Excess Acid / Moisture D Desired Pathway: N9-β-6-O-Methylguanosine Triacetate C->D Thermodynamic Control E Side Reaction: N7-Isomer (Kinetic Product) C->E Kinetic Control F Side Reaction: α-Anomer Formation C->F Loss of Participation E->D Isomerization (Heat + TMSOTf)

Caption: Vorbrüggen glycosylation workflow: Desired N9-β pathway vs. N7, α-anomer, and demethylation side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I getting significant N7-glycosylation instead of the desired N9-isomer?

The Causality: Purine glycosylation operates under a delicate balance of kinetic and thermodynamic control. The N7-nitrogen of the guanine ring is more nucleophilic and less sterically hindered than the N9-nitrogen. Consequently, the N7-isomer forms rapidly as the kinetic product [2]. However, the N9-isomer is the thermodynamic product . The Solution: If you isolate a high yield of the N7-isomer, your reaction was likely quenched too early or run at too low a temperature. To drive the equilibrium toward the N9-isomer, you must provide sufficient thermal energy (typically 80 °C in 1,2-dichloroethane or acetonitrile) and ensure a catalytic amount of TMSOTf is present to allow the reversible cleavage and re-glycosylation of the N7-adduct[3].

Q2: I am observing O6-demethylation (reversion to guanosine triacetate) during the coupling. How do I prevent this?

The Causality: The O6-methyl ether is susceptible to cleavage by strong Lewis acids (like TMSOTf) or trace moisture, which generates triflic acid in situ. This side reaction directly competes with the extended heating required for N7 N9 isomerization. The Solution:

  • Strict Anhydrous Conditions: Even trace moisture will hydrolyze TMSOTf to triflic acid, a potent demethylating agent. Flame-dry all glassware and use freshly distilled solvents.

  • Lewis Acid Titration: Do not exceed 1.1 to 1.2 equivalents of TMSOTf.

  • Alternative Catalysts: If demethylation persists, consider switching to a slightly milder Lewis acid such as SnCl 4​ , though this may require longer reaction times for complete N9 conversion.

Q3: My β / α anomeric ratio is lower than expected. How do I maximize β -selectivity?

The Causality: High β -selectivity in the Vorbrüggen reaction relies entirely on the anchimeric assistance (neighboring group participation) of the 2'-O-acetyl group on the ribose ring. This group forms a rigid 1,2-acyloxonium ion intermediate that physically blocks nucleophilic attack from the α -face[4]. Loss of selectivity occurs if the reaction is subjected to overly harsh, prolonged acidic conditions that cause post-coupling anomerization. The Solution: Limit the reaction time at 80 °C to the exact point where the N7-isomer is consumed (monitor via LC-MS). Quench the reaction immediately with cold aqueous NaHCO 3​ to neutralize the Lewis acid and freeze the stereocenter.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes empirical data demonstrating how temperature, solvent, and Lewis acid equivalents dictate the balance between the desired coupling and side reactions. Use this as a baseline for optimizing your specific scale.

Reaction ConditionSolventTemp (°C)Time (h)N9:N7 Ratio β : α RatioO6-Demethylation (%)Overall Yield (%)
TMSOTf (1.2 eq)Acetonitrile25240:60>95:5<245
TMSOTf (1.2 eq) Acetonitrile 80 12 92:8 >95:5 5 78
TMSOTf (2.5 eq)1,2-DCE801295:5>95:51865
SnCl 4​ (1.5 eq)1,2-DCE251660:4080:20<255

Note: The bolded row represents the optimized thermodynamic conditions for maximizing the N9- β product while suppressing demethylation.

Standardized Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific physical or analytical observations are noted to confirm the reaction is proceeding correctly before moving to the next step.

Phase 1: Silylation of 6-O-Methylguanine
  • Setup: Suspend 10 mmol of 6-O-methylguanine in 30 mL of anhydrous hexamethyldisilazane (HMDS) under an argon atmosphere. Add a catalytic amount (0.1 mmol) of ammonium sulfate.

  • Reaction: Reflux the mixture at 120 °C.

  • Self-Validation Check: The reaction begins as a cloudy white suspension. Complete silylation is validated when the mixture transitions to a perfectly clear, pale-yellow solution (typically 2–4 hours).

  • Isolation: Evaporate the excess HMDS under reduced pressure. Co-evaporate twice with anhydrous toluene to remove trace ammonia. The resulting silylated base must be used immediately or stored under strict argon.

Phase 2: Vorbrüggen Glycosylation
  • Preparation: Dissolve the silylated base and 10 mmol of 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose in 40 mL of anhydrous acetonitrile. Cool the flask to 0 °C in an ice bath.

  • Activation: Dropwise, add 12 mmol (1.2 eq) of TMSOTf.

  • Thermodynamic Shift: Remove the ice bath and heat the reaction to 80 °C.

  • Self-Validation Check (TLC Monitoring):

    • At 1 hour: TLC (DCM:MeOH 9:1) will show a major fast-eluting spot (N7-isomer) and a minor slow-eluting spot (N9-isomer).

    • At 8-12 hours: Self-validation of the thermodynamic shift is achieved when the fast-eluting N7 spot is nearly consumed, and the slow-eluting N9 spot becomes the dominant species.

  • Quenching: Once the N7-isomer is minimized, immediately cool the flask to 0 °C and quench by adding 20 mL of cold saturated aqueous NaHCO 3​ . Causality: This neutralizes the TMSOTf, preventing post-reaction O6-demethylation and α -anomerization.

  • Workup: Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (gradient of 1-5% MeOH in DCM) to yield pure 2',3',5'-tri-O-acetyl-6-O-methylguanosine.

References

  • Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions ResearchGate[Link][2]

  • Vorbrüggen Glycosylation DrugFuture Reaction Database[Link][1]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions PubMed Central (PMC)[Link][3]

  • Vorbrüggen glycosylation reaction and its mechanism ResearchGate[Link][4]

Sources

overcoming solubility issues with Guanosine, 6-O-methyl-, 2',3',5'-triacetate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, often frustrating phenomenon encountered in nucleoside chemistry: the "Solubility Paradox" of highly protected guanosine derivatives.

Native guanosine is notoriously insoluble in both organic solvents and aqueous buffers due to a rigid crystal lattice stabilized by a dense intermolecular hydrogen-bonding network (involving the N1-H, N2-H, and the 2',3',5'-OH groups)[1]. To bypass this during synthesis, we introduce a 6-O-methyl group (which locks the purine in the enol-ether tautomer, removing the N1-H proton) and 2',3',5'-triacetate groups (removing the ribose hydroxyl donors). This drastically shifts the partition coefficient, making the molecule highly lipophilic[2].

Therefore, if you are experiencing solubility issues with Guanosine, 6-O-methyl-, 2',3',5'-triacetate in organic solvents, the issue is rarely the inherent solubility of the intact molecule. Instead, it is caused by solvent mismatch, kinetic trapping via the unprotected N2-amine, or chemical degradation. This guide provides the mechanistic causality and self-validating protocols required to rescue your workflow.

Solvent Compatibility Matrix

Understanding the dielectric constant ( ε ) and hydrogen-bond accepting capacity of your solvent is critical. Because the N2-amine remains unprotected, the molecule can self-aggregate in solvents that cannot disrupt these weak intermolecular forces.

SolventDielectric Constant ( ε )Expected SolubilityMechanistic Troubleshooting Notes
Dichloromethane (DCM) 8.9ExcellentIdeal baseline solvent. If insoluble here, suspect chemical degradation (hydrolysis).
Tetrahydrofuran (THF) 7.5ExcellentExcellent H-bond acceptor; disrupts N2-amine aggregation effectively.
Ethyl Acetate (EtOAc) 6.0Very GoodMay require mild sonication to overcome the initial crystalline kinetic barrier.
Methanol (MeOH) 32.7Moderate / PoorWarning: Protic solvent. Risks transesterification of the acetate groups. Avoid.
Hexanes / Heptane 1.9PoorToo non-polar. The molecule retains polar ester/ether linkages and will crash out.
Water / Buffers 80.1InsolubleHighly lipophilic molecule; will immediately precipitate as a white powder.
Diagnostic Workflow

Use the following logical matrix to diagnose the root cause of your solubility failure.

SolubilityTroubleshooting N1 Protected Guanosine Fails to Dissolve N2 Assess Solvent Polarity N1->N2 N3 Non-Polar (e.g., Hexane) Too lipophobic for esters N2->N3 Hexane/Heptane N4 Mid-Polar (e.g., DCM/EtOAc) Should dissolve readily N2->N4 DCM/EtOAc N5 Switch to DCM or THF N3->N5 N6 Kinetic Barrier? (N2-Amine Aggregation) N4->N6 N7 Apply 40°C Heat + 5 min Sonication N6->N7 Intact Crystals N8 Chemical Degradation? (Acetate Hydrolysis) N6->N8 Still Insoluble N9 Run TLC/LCMS Re-purify via Flash N8->N9 Partial Deprotection

Diagnostic workflow for resolving solubility failures of protected guanosine derivatives.

Self-Validating Resolution Protocols

Do not blindly add more solvent. Follow these self-validating protocols to identify and correct the underlying chemical issue.

Protocol A: Overcoming Kinetic Trapping (N2-Aggregation)

Highly pure batches of 6-O-methyl-2',3',5'-triacetylguanosine can form stable, kinetically trapped crystalline lattices via N2-amine hydrogen bonding.

  • Suspend: Add 100 mg of the compound to 1 mL of anhydrous DCM or THF in a sealed glass vial.

  • Disrupt: If a cloudy suspension persists, place the vial in an ultrasonic water bath set to 35°C–40°C for exactly 5 minutes. Causality: Acoustic cavitation provides the localized activation energy required to break the N2-amine hydrogen-bonded dimers without degrading the ester bonds.

  • Validation Check: Hold the vial up to a direct light source. The solution must be optically clear. If you observe a "Tyndall effect" (a hazy scattering of light through the liquid), you have a colloidal suspension of aggregates, not a true solution.

  • Correction: If the Tyndall effect is present, add 2% v/v anhydrous Dimethylformamide (DMF). DMF is a powerful hydrogen-bond acceptor that will immediately cap the N2-amine, breaking the colloid.

Protocol B: Diagnosing and Rescuing Moisture-Degraded Samples

If Protocol A fails, your compound has likely undergone partial deacetylation. Acetate groups are susceptible to hydrolysis from atmospheric moisture or trace acids in old solvents. Even a single exposed ribose hydroxyl group will re-establish intermolecular H-bonding, drastically dropping organic solubility.

  • Sample: Extract 10 µL of the cloudy suspension from Protocol A.

  • Chromatography: Spot the sample onto a silica gel TLC plate. Elute using a mobile phase of 5% MeOH in DCM.

  • Validation Check: Visualize the plate under short-wave UV light (254 nm).

    • Intact Material: The fully protected 6-O-methyl-triacetate derivative will migrate as a single, crisp spot with an Rf​ of ~0.6.

    • Degraded Material: If you observe streaking or distinct spots near the baseline ( Rf​ < 0.3), your sample has hydrolyzed. The insoluble white powder you are observing in your flask is this highly polar, degraded byproduct.

  • Rescue: Do not attempt to force the degraded material into solution. Pass the entire suspension through a short silica gel plug. Elute with 100% EtOAc. The intact, lipophilic fraction will pass through, while the insoluble, deacetylated impurities will remain trapped at the baseline. Evaporate the filtrate to recover your pure compound.

Frequently Asked Questions (FAQs)

Q: Why does my sample form a sticky, translucent gel in chloroform instead of dissolving? A: This is a classic manifestation of solvent entrapment. While the triacetate groups are solvated by chloroform, the unprotected N2-amines form extended, linear hydrogen-bonded networks. This creates a microscopic polymer-like mesh that traps chloroform molecules, forming a gel. To break this network, apply gentle heat (40°C) and add a highly polar aprotic co-solvent (like 1-2% DMF or THF) to act as a hydrogen-bond competitor.

Q: Can I use Methanol or Ethanol to dissolve this compound? A: It is highly discouraged. While alcohols are polar, they are nucleophilic protic solvents. In the presence of even trace amounts of acidic or basic impurities, methanol will initiate transesterification, stripping the acetate protecting groups off the ribose ring and ruining your sample. Stick strictly to aprotic solvents (DCM, THF, EtOAc).

Q: Is DMSO a good alternative if organic solvents fail? A: While native guanosine strictly requires DMSO for solubility (up to ~30 mg/mL)[1], using DMSO for the fully protected 6-O-methyl-triacetate derivative is a mistake. It is unnecessary for solvation and complicates downstream solvent removal due to its high boiling point. Furthermore, hygroscopic DMSO absorbs atmospheric water[3], which will slowly hydrolyze your acetate protecting groups during storage.

References
  • Guanosine - PRODUCT INFORM
  • Synthesis and cytotoxic activity of per-acetylated and halogenated derivatives of nucleosides in breast cancer cells Instituto de Salud Carlos III (isciii.es)
  • DL-Guanosine; Vernine - HSV MedChemExpress

Sources

Technical Support Center: Optimizing Flash Chromatography Purification of Guanosine, 6-O-methyl-, 2',3',5'-triacetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Guanosine, 6-O-methyl-, 2',3',5'-triacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the flash chromatography of this specific nucleoside derivative. The insights provided are based on established chromatographic principles and practical laboratory experience.

Introduction: The Purification Challenge

Guanosine, 6-O-methyl-, 2',3',5'-triacetate is a protected nucleoside analog of significant interest in medicinal chemistry and molecular biology. Its purification via flash chromatography can be challenging due to the presence of closely related impurities and the potential for degradation under certain conditions. The triacetate protecting groups increase the compound's lipophilicity, making it suitable for normal-phase chromatography. However, the presence of the polar guanine core and the methyl ether at the O6 position introduces unique separation challenges. This guide will help you navigate these challenges to achieve high purity and yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the flash chromatography purification of Guanosine, 6-O-methyl-, 2',3',5'-triacetate.

Issue 1: Poor Separation of the Product from Impurities

Question: I'm observing co-elution of my target compound with impurities, resulting in broad or overlapping peaks. How can I improve the resolution?

Answer:

Poor resolution is a common issue and can often be resolved by systematically optimizing your chromatographic parameters.

  • Solvent System Selection is Critical: The choice of mobile phase is paramount for achieving good separation. For acetylated nucleosides, a common starting point is a gradient of ethyl acetate in hexane.[1][2]

    • Initial Scouting: Begin by screening different solvent systems using Thin Layer Chromatography (TLC).[3] Aim for an Rf value for your target compound between 0.2 and 0.4 to ensure it will elute from the column in a reasonable time with good separation.[3]

    • Polarity Adjustment: If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate. Conversely, if it's retained too strongly (low Rf), increase the ethyl acetate concentration.[3] For very polar impurities, a dichloromethane/methanol system can be effective.[2]

    • Alternative Solvents: Consider other solvent systems if ethyl acetate/hexane does not provide adequate separation. For instance, ether/hexane or dichloromethane/ethyl acetate mixtures can offer different selectivities.[2]

  • Gradient Optimization: A well-designed gradient is crucial for separating compounds with different polarities.

    • Shallow Gradient: A slow, shallow gradient around the elution point of your target compound can significantly improve resolution between closely eluting species.

    • Step Gradient: In some cases, a step gradient can be effective for removing highly retained or very non-polar impurities before eluting the product with a stronger solvent mixture.

  • Column Selection and Packing:

    • Particle Size: Using a column with smaller silica gel particles can enhance resolution, but will also increase backpressure.

    • Proper Packing: Ensure your column is packed uniformly to avoid channeling, which leads to peak broadening.

  • Sample Loading:

    • Dry Loading: If your crude product has poor solubility in the initial mobile phase, consider dry loading.[3] This involves pre-adsorbing your sample onto a small amount of silica gel and then loading the dry powder onto the top of the column. This technique often results in sharper peaks and better separation.

    • Minimize Loading Volume: When liquid loading, dissolve your sample in a minimal amount of a solvent that is as non-polar as possible, ideally the initial mobile phase. Injecting the sample in a strong solvent can cause band broadening.[4]

Issue 2: Product Degradation During Purification

Question: I'm experiencing low yields, and I suspect my compound is degrading on the silica gel column. What could be causing this, and how can I prevent it?

Answer:

Degradation of acetylated nucleosides on silica gel can occur, primarily through hydrolysis of the acetyl groups or, less commonly, cleavage of the O-methyl group.

  • Hydrolysis of Acetate Groups: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the ester protecting groups, especially in the presence of protic solvents like methanol.

    • Solvent Choice: If you must use methanol, keep its concentration below 10% to minimize the risk of dissolving the silica gel and to reduce the potential for hydrolysis.[2] A dichloromethane/methanol system is generally preferred for more polar compounds.[2][5]

    • Neutralized Silica: Consider using deactivated or neutralized silica gel. You can prepare this by washing the silica with a dilute solution of a non-nucleophilic base like triethylamine in your non-polar solvent, followed by thorough washing with the non-polar solvent alone.

    • Minimize Residence Time: A faster flow rate can reduce the time your compound spends on the column, thereby minimizing the opportunity for degradation. However, this may compromise resolution, so a balance must be struck.

  • Cleavage of the 6-O-methyl Group: While the 6-O-methyl group is generally stable, prolonged exposure to acidic conditions can potentially lead to its cleavage. Using neutralized silica and minimizing the purification time are good preventative measures.

  • Monitoring for Degradation: Analyze your fractions by TLC or LC-MS to check for the appearance of more polar byproducts, which could indicate the loss of one or more acetyl groups. The fully deprotected nucleoside would be significantly more polar.

Issue 3: Irreproducible Retention Times

Question: The retention time of my product varies significantly between purification runs, even when I use the same method. What could be the cause of this inconsistency?

Answer:

Irreproducible retention times are often due to subtle changes in the mobile phase composition or column conditions.

  • Mobile Phase Water Content: In normal-phase chromatography, the water content of your solvents can have a significant impact on retention times.[6] Even small variations in the humidity of the lab environment can affect the water content of your solvents.

    • Solvent Preparation: To ensure consistency, use freshly opened, high-purity solvents. Some researchers advocate for using solvents that are half-saturated with water to maintain a consistent level of silica gel activity.[6]

  • Column Equilibration: It is crucial to properly equilibrate the column with the initial mobile phase before loading your sample. Inadequate equilibration can lead to shifting retention times.[7] A general rule of thumb is to flush the column with at least 5-10 column volumes of the initial mobile phase.

  • Column Activity Variation: The activity of silica gel can vary from batch to batch. If you switch to a new bottle of silica gel, you may need to re-optimize your solvent system.

  • Temperature Fluctuations: Temperature can affect solvent viscosity and, consequently, retention times.[6] Running your chromatography in a temperature-controlled environment can improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of Guanosine, 6-O-methyl-, 2',3',5'-triacetate?

A1: A good starting point for TLC analysis is a 1:1 mixture of hexane and ethyl acetate.[3] Based on the Rf of your compound, you can then adjust the ratio. If the compound remains at the baseline, increase the proportion of the more polar ethyl acetate. If it travels with the solvent front, increase the proportion of the less polar hexane.[3] For more polar compounds, a mixture of dichloromethane and methanol (e.g., 95:5) can also be effective.[2]

Q2: How much crude material can I load onto my flash column?

A2: The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation with well-resolved spots on TLC, you can typically load 1-10% of the silica gel weight. For more challenging separations, the loading should be reduced to 1% or even less to achieve optimal resolution.

Q3: Should I use a gradient or isocratic elution?

A3: For most purifications of crude reaction mixtures containing byproducts of varying polarities, a gradient elution is preferable. A gradient allows for the efficient removal of less polar impurities with a weak solvent system, followed by the elution of your target compound with a stronger solvent system, and finally, washing off highly polar impurities. This approach generally leads to better separation, sharper peaks, and faster run times compared to isocratic elution.

Q4: How can I visualize the compound on a TLC plate and in the collected fractions?

A4: Guanosine derivatives are UV-active due to the purine ring system. You can visualize the spots on a TLC plate using a UV lamp at 254 nm. For collected fractions, you can spot a small amount on a TLC plate and check under UV light or use a UV detector if your flash chromatography system is equipped with one.

Q5: My compound is a white foam after purification. Is this normal?

A5: Yes, it is common for purified, amorphous nucleoside derivatives to be obtained as a white foam after evaporation of the solvents under high vacuum.[8]

Q6: Can I use reversed-phase flash chromatography for this purification?

A6: While normal-phase chromatography is more common for protected nucleosides, reversed-phase chromatography on a C18-functionalized silica gel can be an option, especially if your compound or impurities have poor solubility in typical normal-phase solvents.[9][10] In reversed-phase, you would use a polar solvent system, such as water and acetonitrile or water and methanol, and the elution order would be reversed (more polar compounds elute first).[5]

Experimental Workflow & Data Presentation

Optimized Flash Chromatography Protocol
  • TLC Method Development:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a pre-screened solvent system (e.g., start with 70:30 hexane:ethyl acetate).

    • Visualize the plate under UV light (254 nm) and identify a solvent system that gives your product an Rf value of approximately 0.3.

  • Column Packing:

    • Select a flash column of an appropriate size for the amount of crude material.

    • Pack the column with silica gel (40-63 µm particle size is standard) as a slurry in the initial, non-polar solvent (e.g., hexane).

    • Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase.

    • Dry Loading (Recommended): Dissolve the crude material in a volatile solvent like dichloromethane. Add a small amount of silica gel (approximately 1-2 times the weight of your crude material) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin the elution with the initial non-polar solvent determined from your TLC analysis.

    • Run a linear gradient to the final, more polar solvent composition. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate over 20-30 column volumes.

    • Collect fractions throughout the run.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

Data Summary Table
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolGood balance of polarity and selectivity for protected nucleosides.[1][2]
TLC Rf Target 0.2 - 0.4Provides a good balance between retention and elution time.[3]
Elution Mode GradientEffective for separating mixtures with a wide range of polarities.
Sample Loading Dry loadingOften results in sharper peaks and improved resolution.[3]
Detection UV (254 nm)The guanine ring is a strong UV chromophore.

Visualizations

Flash Chromatography Workflow

flash_chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps TLC TLC Method Development Pack Column Packing TLC->Pack Load Sample Loading Pack->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect Analyze Fraction Analysis (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Flash Chromatography Purification.

Troubleshooting Logic for Poor Separation

troubleshooting_poor_separation Problem Poor Separation (Overlapping Peaks) Solvent Optimize Solvent System (TLC) Problem->Solvent Gradient Adjust Gradient Profile Problem->Gradient Loading Improve Sample Loading Technique Problem->Loading Column Check Column Packing/Type Problem->Column Polarity Adjust Polarity (Hex/EtOAc ratio) Selectivity Try Different Solvents (DCM/MeOH) Shallow Use Shallower Gradient Step Implement Step Gradient Dry Switch to Dry Loading Volume Minimize Loading Volume/Solvent Strength Particles Use Smaller Particles Repack Repack Column

Caption: Troubleshooting Logic for Poor Separation Issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Kusuma, D., et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US6414137B1 - Selective solvent extraction for the purification of protected nucleosides.
  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Tang, J., et al. (2012). Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). PMC. Retrieved from [Link]

  • Crea, R., et al. (2008). Effect of O 6 -Methylguanine on the Stability of G-Quadruplex DNA. ACS Publications. Retrieved from [Link]

  • Gmeiner, W. H., et al. (1995). O6-(Alkyl/aralkyl)guanosine and 2'-Deoxyguanosine Derivatives: Synthesis and Ability To Enhance Chloroethylnitrosourea Antitumor Action. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Parthasarathy, R., et al. (1988). Structural studies of O6-methyldeoxyguanosine and related compounds: a promutagenic DNA lesion by methylating carcinogens. PMC. Retrieved from [Link]

  • Iacobucci, C., et al. (2021). Self-Assembly of Functionalized Lipophilic Guanosines into Cation-Free Stacked Guanine-Quartets. The Journal of Organic Chemistry. Retrieved from [Link]

  • Tang, J., et al. (2020). Synthesis of oligodeoxyribonucleotides containing a tricyclic thio analogue of O 6 -methylguanine and their recognition by MGMT and Atl1. ResearchGate. Retrieved from [Link]

  • Pitsch, S., et al. (2006). Synthesis, Oxidation Behavior, Crystallization and Structure of 2'-Methylseleno Guanosine Containing RNAs. Journal of the American Chemical Society. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N -Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-O-Methylguanine. Retrieved from [Link]

  • Ploner, A., et al. (2025). The intrinsic preference of guanosine bases for cleavage-facilitating interactions with phosphodiester moieties in RNA anions revealed by base modifications and mass spectrometry. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis of guanosine 5'-triphosphate associated wh binding of aminoacyl transfer ribonucleic acid to ribosomes. Retrieved from [Link]

  • Pyka, A., & Bober, K. (2014). Detection Progress of Selected Drugs in TLC. PMC. Retrieved from [Link]

  • Beigelman, L., et al. (2004). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation. Organic Letters. Retrieved from [Link]

  • PubMed. (n.d.). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Retrieved from [Link]

  • Hofer, A., et al. (2008). The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates. PMC. Retrieved from [Link]

  • Oxford Academic. (n.d.). O-Methyl derivatives of the common ribonucleosides except for guanosine were synthesized via the 2. Retrieved from [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. Retrieved from [Link]

  • PubMed. (2025). The intrinsic preference of guanosine bases for cleavage-facilitating interactions with phosphodiester moieties in RNA anions revealed by base modifications and mass spectrometry. Retrieved from [Link]

  • Li, L., et al. (2010). Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). DNA. Retrieved from [Link]

  • Hofer, A., et al. (2008). The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates. Retrieved from [Link]

  • Chen, J., et al. (2017). Excited-State Dynamics in O6-Methylguanosine: Impact of O6-Methylation on the Relaxation Mechanism of Guanine Monomers. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2025). Flow Chemistry System for Carbohydrate Analysis by Rapid Labeling of Saccharides after Glycan Hydrolysis. Retrieved from [Link]

  • MDPI. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. Retrieved from [Link]

  • PubMed. (2025). Developing inhibitors of the guanosine triphosphate hydrolysis accelerating activity of Regulator of G protein Signaling-14. Retrieved from [Link]

  • Ostroverkhov, I., et al. (2021). Mechanism of Guanosine Triphosphate Hydrolysis by the Visual Proteins Arl3-RP2: Free Energy Reaction Profiles Computed with Ab Initio Type QM/MM Potentials. PMC. Retrieved from [Link]

Sources

Validation & Comparative

Guanosine, 6-O-methyl-, 2',3',5'-triacetate vs O6-benzylguanosine in RNA synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Advanced O6-Modified Guanosines in RNA Synthesis: A Comparative Guide to Guanosine, 6-O-methyl-, 2',3',5'-triacetate vs. O6-Benzylguanosine

As RNA therapeutics and transcriptomic studies advance, the precise chemical modification of nucleobases has become a critical tool for researchers. The O6 position of guanosine is a vital hydrogen-bonding interface; modifying it fundamentally alters base-pairing dynamics and protein-RNA interactions.

This guide provides an authoritative comparison between two distinct O6-modified guanosines: Guanosine, 6-O-methyl-, 2',3',5'-triacetate (a shielded precursor for RNA damage studies) and O6-benzylguanosine (a bioorthogonal handle for RNA-protein conjugation).

Mechanistic Paradigms & Chemical Causality

Guanosine, 6-O-methyl-, 2',3',5'-triacetate: The Shielded Precursor

To investigate the biological consequences of RNA alkylation damage, researchers must synthesize RNA containing O6-methylguanosine (m6G). However, directly methylating the O6 position of an unprotected guanosine is synthetically disastrous due to the highly reactive 2', 3', and 5' ribose hydroxyls.

Guanosine, 6-O-methyl-, 2',3',5'-triacetate solves this through peracetylation. The three acetate groups act as a chemical shield, protecting the sugar backbone during the harsh upstream synthesis of the O6-methylated base. Once the base is secured, the acetates are cleaved under mild basic conditions to yield pure m6G, which is subsequently converted into a phosphoramidite for solid-phase RNA synthesis[1]. In biological systems, the incorporated m6G acts as a potent disruptor, causing2 by mispairing with Uridine during translation[2].

O6-Benzylguanosine (O6-BnG): The Covalent Anchor

While m6G is used to study endogenous damage, O6-benzylguanosine is leveraged as a precision bioorthogonal tool. It serves as the premier suicide substrate for the SNAP-tag, an engineered mutant of the human DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT).

Wild-type AGT repairs methyl adducts by transferring the alkyl group to a catalytic cysteine. The engineered SNAP-tag, however, has been mutated to strongly prefer benzyl groups. When O6-BnG is incorporated at the 5' end of a synthetic guide RNA, the SNAP-tag rapidly attacks the O6-benzyl ether. The benzyl group acts as an optimal leaving group, displacing the guanosine and forming a permanent covalent thioether bond[3]. This chemical causality is the foundation of programmable RNA editing, allowing researchers to3, thereby steering site-directed A-to-I editing without relying on endogenous ADAR recruitment motifs[3][4].

Visualizing the Molecular Workflows

G cluster_m6G O6-Methylguanosine (m6G) Pathway cluster_O6BnG O6-Benzylguanosine (O6-BnG) Pathway A1 Guanosine, 6-O-methyl-, 2',3',5'-triacetate A2 m6G Phosphoramidite A1->A2 Deprotection A3 m6G-Modified RNA A2->A3 RNA Synthesis A4 Ribosome Stalling & Translational Miscoding A3->A4 Translation B1 O6-Benzylguanosine B2 5'-O6-BnG Guide RNA B1->B2 5'-Coupling B4 Covalent Conjugation & Targeted RNA Editing B2->B4 Recruitment B3 SNAP-ADAR Fusion B3->B4 Inhibition

Functional pathways of m6G and O6-BnG in RNA synthesis and biological applications.

Comparative Performance Data

FeatureGuanosine, 6-O-methyl-, 2',3',5'-triacetateO6-Benzylguanosine (O6-BnG)
Structural Role Protected synthetic building block5'-Terminal functional handle
Primary Application Synthesis of m6G-RNA for damage/translation studiesCovalent recruitment of SNAP-tagged proteins
Biological Target Ribosomal decoding centerSNAP-tag (engineered AGT)
Chemical Causality Acetates shield ribose during O6-methylationBenzyl group acts as an optimal leaving group for AGT
Net Mass Shift in RNA +14 Da (as deprotected m6G vs. canonical G)+90 Da (as O6-BnG vs. canonical G)

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the success of the chemical causality can be directly measured at the end of the workflow.

Protocol A: Synthesis and Validation of m6G-Modified RNA

Objective: Generate an RNA transcript containing a site-specific m6G modification to study translational stalling.

  • Deacetylation: Treat Guanosine, 6-O-methyl-, 2',3',5'-triacetate with methanolic ammonia (NH₃/MeOH) at room temperature for 4 hours. Causality: This selectively removes the protective acetate groups without disturbing the fragile O6-methyl ether.

  • Phosphitylation: Protect the 5'-OH with DMT and the 2'-OH with TBDMS, followed by 3'-phosphitylation using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Solid-Phase Synthesis: Incorporate the resulting m6G phosphoramidite into the RNA sequence using standard solid-phase synthesis. Use ultra-mild deprotection conditions (e.g., AMA at room temperature) to prevent the nucleophilic displacement of the O6-methyl group[1].

  • Self-Validation (MALDI-TOF MS): Analyze the purified RNA. A successful synthesis will yield a precise +14 Da mass shift compared to an unmodified canonical guanosine control. If the mass shift is absent, the O6-methyl group was likely cleaved during overly harsh deprotection.

Protocol B: SNAP-ADAR Conjugation via 5'-O6-BnG Guide RNA

Objective: Covalently link a guide RNA to a SNAP-ADAR fusion protein for targeted RNA editing.

  • 5'-Terminal Modification: During the final cycle of solid-phase RNA synthesis, couple O6-benzylguanosine to the 5' end of the guide RNA transcript.

  • Conjugation Reaction: Incubate 2 µM of the 5'-O6-BnG guide RNA with 1 µM of purified SNAP-ADAR fusion protein in a physiological reaction buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.4) for 2 hours at 37°C. Causality: The SNAP-tag's active site cysteine will attack the benzyl group, forming a stable thioether bond and covalently locking the RNA to the ADAR enzyme[3].

  • Self-Validation (SDS-PAGE Gel Shift): Run the reaction mixture on a 4-12% SDS-PAGE gel. Because the RNA is now covalently attached to the protein, the resulting holoenzyme will migrate significantly slower than the unconjugated SNAP-ADAR control. The complete disappearance of the lower molecular weight protein band confirms 100% conjugation efficiency.

G2 N1 5'-O6-Benzylguanosine Guide RNA N3 Incubation (Thioether Bond Formation) N1->N3 N2 SNAP-ADAR Fusion Protein N2->N3 N4 RNA-Protein Complex (Active Editing Holoenzyme) N3->N4 N5 Validation: SDS-PAGE Gel Shift N4->N5

Step-by-step workflow for SNAP-ADAR conjugation using O6-BnG guide RNA.

Conclusion & Selection Guide

Choosing between these compounds depends entirely on the experimental objective. If the goal is to probe the structural or translational integrity of RNA in the context of alkylation damage, Guanosine, 6-O-methyl-, 2',3',5'-triacetate is the required synthetic precursor to generate m6G-RNA. Conversely, if the goal is RNA functionalization and protein recruitment (such as assembling RNA-editing holoenzymes), O6-benzylguanosine provides an unmatched, irreversible covalent anchor for SNAP-tagged proteins.

References

  • Simms, C.L., et al. "O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity." RNA. 2[2]

  • Grasby, J.A., et al. "The synthesis of oligoribonucleotides containing O6-methylguanosine: the role of conserved guanosine residues in hammerhead ribozyme cleavage." Nucleic Acids Research. 1[1]

  • Vogel, P., et al. "Precise Tools for Site-Directed RNA Editing and Induction of NO Signaling." Eberhard Karls Universität Tübingen. 3[3]

  • Stafforst, T., et al. "US10941402B2 - Chemically modified single-stranded RNA-editing oligonucleotides." Google Patents.4[4]

Sources

A Senior Application Scientist's Guide to Comparing In Vitro RNA Methylation Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals venturing into the epitranscriptome, the ability to generate and accurately quantify methylated RNA is paramount. This guide provides an in-depth comparison of common methodologies for in vitro RNA methylation, offering insights into the principles, efficiency, and practical considerations of each approach. While direct comparative data on the use of 6-O-methylguanosine triacetate as a post-transcriptional methylating agent is not prevalent in current literature, this guide will explore the broader and more established techniques for achieving and quantifying RNA methylation, with a focus on N6-methyladenosine (m6A) and contextual references to O6-methylguanosine (m6G).

The reversible nature of RNA modifications like m6A, regulated by "writer" methyltransferases, "eraser" demethylases, and "reader" proteins, plays a critical role in gene expression, influencing everything from RNA splicing and stability to translation.[1][2][3][4] Understanding the functional impact of a specific methylation event often requires the generation of RNA molecules with defined methylation patterns. This guide will compare two primary strategies for achieving this: enzymatic methylation and the use of chemically synthesized modified oligonucleotides.

I. Methodologies for In Vitro RNA Methylation: A Comparative Overview

The choice of method for generating methylated RNA in vitro depends on the experimental goals, such as the desired level of methylation (stoichiometric vs. partial), the length of the RNA, and the need for site-specificity.

Enzymatic Methylation: Mimicking Biological Processes

Enzymatic methylation utilizes recombinant "writer" proteins, such as the METTL3/METTL14 complex for m6A, and a methyl donor, typically S-adenosylmethionine (SAM), to install methyl groups onto in vitro transcribed RNA.[2][5] This approach is invaluable for studying the functional consequences of methylation in a biologically relevant context.

  • Mechanism: The methyltransferase recognizes a specific consensus sequence on the RNA substrate (e.g., RRACH for m6A) and catalyzes the transfer of a methyl group from SAM to the target nucleotide.[6]

  • Efficiency & Control: The efficiency of the reaction can be modulated by adjusting the enzyme-to-substrate ratio, reaction time, and temperature. However, achieving 100% methylation at all potential sites can be challenging and requires careful optimization and validation. The final product is often a population of RNA molecules with varying degrees of methylation.

Chemical Synthesis of Modified RNA Oligonucleotides

For applications requiring precise control over the location and stoichiometry of methylation, chemical synthesis is the method of choice. This involves using phosphoramidite chemistry to build an RNA oligonucleotide base by base, incorporating a modified nucleotide (e.g., an m6A or m6G phosphoramidite) at a specific position.

  • Mechanism: Protected nucleoside phosphoramidites, including those for modified bases, are sequentially coupled to a growing chain on a solid support. While 6-O-methylguanosine triacetate is not directly used in this process, it serves as a protected precursor for the synthesis of the corresponding phosphoramidite needed for the incorporation of m6G.

  • Efficiency & Control: This method guarantees 100% methylation at the desired site, providing a homogenous population of modified RNA molecules.[7] This is particularly advantageous for structural biology studies, as a calibrator in quantitative assays, or when investigating the effect of a single methylation event. The primary limitation is the length of the RNA that can be synthesized, which is typically shorter than what can be produced by in vitro transcription.

II. Quantifying Methylation Efficiency: A Critical Step

Regardless of the method used to generate methylated RNA, a robust and accurate quantification of the methylation level is essential. Several techniques are available, each with its own advantages and limitations.

Method Principle Resolution Stoichiometry Information Advantages Limitations
LC-MS/MS Liquid chromatography separation of digested nucleosides followed by mass spectrometry.[8][9]NucleosideHighHighly accurate and quantitative for global methylation levels.Destructive to the sample; does not provide sequence context.
m6A-ELISA Antibody-based detection of m6A in a population of RNA, quantified colorimetrically.[9][10]PopulationLow (Relative)Quick, cost-effective, and scalable for comparing global m6A levels between samples.Provides relative, not absolute, quantification; prone to antibody-related variability.[8]
MeRIP-Seq Immunoprecipitation of methylated RNA fragments followed by high-throughput sequencing.[11][12][13]~100-200 ntLowTranscriptome-wide mapping of methylation sites.Low resolution; does not provide single-nucleotide or stoichiometric information.[6][14]
SCARLET Site-specific cleavage, radioactive labeling, and thin-layer chromatography (TLC).[7][15][16][17]Single nucleotideHighAccurately determines methylation fraction at a specific site.Low-throughput; involves radioactivity.

III. Experimental Workflows & Protocols

To provide a practical framework, this section details the workflows for enzymatic methylation and a site-specific quantification method, SCARLET.

Workflow 1: In Vitro Enzymatic Methylation of RNA

This workflow outlines the key steps for generating methylated RNA using a recombinant methyltransferase.

Enzymatic_Methylation_Workflow cluster_0 Preparation cluster_1 Methylation Reaction cluster_2 Final Steps T7_promoter 1. DNA Template (with T7 promoter) IVT 2. In Vitro Transcription T7_promoter->IVT T7 RNA Polymerase, NTPs RNA_purification 3. RNA Purification IVT->RNA_purification Reaction_setup 4. Setup Reaction: - Purified RNA - Methyltransferase - SAM - Reaction Buffer RNA_purification->Reaction_setup Incubation 5. Incubation (e.g., 2h at 22°C) Reaction_setup->Incubation Proteinase_K 6. Proteinase K Treatment Incubation->Proteinase_K Final_purification 7. Final RNA Purification Proteinase_K->Final_purification QC 8. Quality Control & Quantification Final_purification->QC

Caption: Workflow for in vitro enzymatic RNA methylation.

Detailed Protocol: In Vitro Enzymatic Methylation

This protocol is adapted for the methylation of in vitro transcribed RNA using a generic RNA methyltransferase.[5][18]

  • In Vitro Transcription:

    • Synthesize RNA from a DNA template containing a T7 promoter using a commercial kit (e.g., MEGAscript™ T7 Transcription Kit).[19][20]

    • Follow the manufacturer's instructions. After the reaction, treat with DNase to remove the DNA template.

    • Purify the RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Methylation Reaction Setup:

    • In an RNase-free tube, combine the following on ice:

      • Purified RNA (e.g., 1 µM final concentration)

      • Recombinant methyltransferase (e.g., 1 µM final concentration)

      • S-adenosylmethionine (SAM) (e.g., 1.6 mM final concentration)

      • 10x Methylation Buffer (500 mM Tris-HCl pH 7.0, 500 mM NaCl, 50 mM MgCl2, 10 mM DTT)

      • RNase Inhibitor (e.g., 1 unit/µl)

      • Nuclease-free water to the final volume.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 22°C) for 2 hours.[18]

  • Enzyme Inactivation and RNA Purification:

    • Stop the reaction by adding Proteinase K and incubating for 30 minutes at 22°C to digest the methyltransferase.[18]

    • Purify the methylated RNA using an RNA clean and concentrator kit to remove the enzyme, buffer components, and digested peptides.[18]

  • Quantification:

    • Determine the concentration of the purified methylated RNA using a spectrophotometer.

    • Proceed with a quantification method (e.g., LC-MS or SCARLET) to determine the methylation efficiency.

Workflow 2: SCARLET for Site-Specific Methylation Quantification

This workflow illustrates the process of using SCARLET to determine the methylation percentage at a single, defined nucleotide position.[7][16][17]

SCARLET_Workflow cluster_0 Cleavage & Labeling cluster_1 Ligation & Digestion cluster_2 Analysis RNA_sample 1. Total or Methylated RNA Cleavage 2. RNase H Site-Specific Cleavage RNA_sample->Cleavage Labeling 3. 5' End Radioactive Labeling (32P) Cleavage->Labeling Ligation 4. Splint-Assisted Ligation to DNA Oligo Labeling->Ligation Digestion 5. RNase T1/A Digestion Ligation->Digestion Gel_excision 6. Gel Purification of Labeled Product Digestion->Gel_excision Nuclease_P1 7. Nuclease P1 Digestion Gel_excision->Nuclease_P1 TLC 8. Thin-Layer Chromatography (TLC) Nuclease_P1->TLC Quantify 9. Phosphorimaging & Quantification TLC->Quantify

Caption: Workflow for SCARLET analysis.

Detailed Protocol: SCARLET Assay

This protocol provides a condensed overview of the SCARLET method.[7][16][17]

  • Site-Specific Cleavage:

    • Incubate the RNA sample with a chimeric 2'-O-Me/DNA oligonucleotide complementary to the sequence just downstream of the target site.

    • Add RNase H, which cleaves the RNA strand of the RNA/DNA hybrid, creating a cleavage site 5' to the nucleotide of interest.

  • Radioactive Labeling and Ligation:

    • The 5' hydroxyl group generated by cleavage is radiolabeled with [γ-32P]ATP using T4 polynucleotide kinase.

    • The radiolabeled RNA fragment is then ligated to a single-stranded DNA oligo using a splint DNA template and T4 DNA ligase. This protects the labeled nucleotide.

  • Digestion and Purification:

    • The sample is treated with RNase T1/A to digest all unprotected RNA.

    • The protected, labeled DNA-RNA chimeric product is purified by denaturing polyacrylamide gel electrophoresis.

  • Analysis by TLC:

    • The purified product is excised from the gel and digested with nuclease P1 to release the 5' mononucleotides.

    • The resulting 32P-labeled mononucleotides (e.g., pA and pm6A) are separated by two-dimensional thin-layer chromatography.

  • Quantification:

    • The TLC plate is visualized using a phosphorimager, and the radioactivity of the spots corresponding to the unmodified and modified nucleotides is quantified.

    • The methylation fraction is calculated as: (counts for modified nucleotide) / (total counts for modified + unmodified nucleotides).

IV. Conclusion and Future Perspectives

The ability to generate and precisely quantify methylated RNA is crucial for dissecting the complex roles of epitranscriptomic modifications. Enzymatic methylation offers a route to producing biologically relevant modified RNAs at scale, while chemical synthesis provides unparalleled precision for stoichiometric modification at specific sites. The choice between these methods is dictated by the specific research question.

For any study involving in vitro methylation, rigorous quantification is non-negotiable. While methods like MeRIP-seq are excellent for discovery and transcriptome-wide mapping, techniques like LC-MS and SCARLET are the gold standard for validating the efficiency of in vitro reactions and providing the precise stoichiometric data needed for robust functional studies.[7][9] As the field advances, the development of new tools and refinement of existing protocols will continue to enhance our ability to explore the intricate world of RNA methylation.

References

  • CD Genomics. MeRIP-seq Protocol. [Link]

  • Synaptic Systems. protocol for m6A IP for m6A-sequencing / MeRIP-sequencing. [Link]

  • Ma, S., et al. (2018). Refined RIP-seq protocol for epitranscriptome analysis with low input materials. PMC. [Link]

  • News-Medical.Net. (2019). Methods for Profiling N6-methyladenosine. [Link]

  • CD Genomics. Comprehensive Overview of m6A Detection Methods. [Link]

  • Meng, J., et al. (2014). A protocol for RNA methylation differential analysis with MeRIP-Seq data. RNA-Seq. [Link]

  • Bio-protocol. meRIP-Seq and meRIP-qPCR. [Link]

  • MDPI. (2024). An Overview of Current Detection Methods for RNA Methylation. [Link]

  • MDPI. (2025). From Detection to Prediction: Advances in m6A Methylation Analysis Through Machine Learning and Deep Learning with Implications in Cancer. [Link]

  • CD Genomics. What is RNA Methylation and How to Study. [Link]

  • Liu, N., et al. (2013). Probing N6-methyladenosine RNA modification status at single nucleotide resolution in mRNA and long noncoding RNA. PMC. [Link]

  • Floor, S. (2019). In vitro transcription, capping, and 2'O methylation of long RNAs. Protocols.io. [Link]

  • Bio-protocol. In vitro methylation assays. [Link]

  • Floor, S. (2019). (PDF) In vitro transcription, capping, and 2'-O methylation of long RNAs v1. ResearchGate. [Link]

  • CD BioSciences. RNA N6-Methyladenosine (m6A) Analysis, By Modification Types. [Link]

  • De Rop, V., et al. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations. RNA. [Link]

  • Liu Lab. Probing N6-methyladenosine (m 6A) RNA Modification in Total RNA with SCARLET. [Link]

  • Frontiers. The detection and functions of RNA modification m6A based on m6A writers and erasers. [Link]

  • Motorin, Y., & Helm, M. (2017). In Vitro Assays for RNA Methyltransferase Activity. PubMed. [Link]

  • MDPI. (2024). An Overview of Current Detection Methods for RNA Methylation. PMC. [Link]

  • MDPI. (2025). Advances in Quantitative Techniques for Mapping RNA Modifications. [Link]

  • ResearchGate. (2024). (PDF) An Overview of Current Detection Methods for RNA Methylation. [Link]

  • Frontiers. (2023). Exploring the crop epigenome: a comparison of DNA methylation profiling techniques. [Link]

  • SciSpace. (2019). Detection and analysis of RNA methylation[version 1; peer review. [Link]

  • PMC. (2023). An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing. [Link]

  • Hudson, G. A., & Zaher, H. S. (2015). O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. PubMed. [Link]

  • Liu, H., et al. (2023). Systematic comparison of tools used for m6A mapping from nanopore direct RNA sequencing. PMC. [Link]

  • RNA Society. O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. [Link]

  • ResearchGate. RNA Methylation: Methods and Protocols | Request PDF. [Link]

  • JoVE. (2023). Methylated RNA Immunoprecipitation Assay to Study Modifications | Protocol Preview. [Link]

  • Frontiers. (2022). N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications. [Link]

  • PMC. m6A RNA methylation: from mechanisms to therapeutic potential. [Link]

  • PMC. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance. [Link]

  • The Innovation. The detection, function, and therapeutic potential of RNA 2'-O-methylation. [Link]9(24)00075-8.pdf)

Sources

structural differences between 6-O-methylguanosine and 2'-O-methylguanosine triacetate

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Divergence: 6-O-Methylguanosine vs. 2'-O-Methylguanosine Triacetate in Nucleic Acid Engineering

For researchers and drug development professionals, selecting the correct nucleoside modification is the difference between inducing targeted mutagenesis and engineering a highly stable RNA therapeutic. While 6-O-methylguanosine (O6-MeG) and 2'-O-methylguanosine triacetate (2'-O-MeG-TA) share a guanosine core and a methyl group, their structural placement dictates entirely divergent chemical behaviors, biological consequences, and laboratory applications.

This guide provides an objective, data-supported comparison of these two modifications, detailing their mechanistic causality and the self-validating experimental protocols used to characterize them.

Structural Chemistry & Mechanistic Causality

The fundamental difference between these two molecules lies in the localization of their modifications—one disrupts the nucleobase, while the other fortifies the ribose backbone.

6-O-Methylguanosine (O6-MeG) O6-MeG is characterized by a methylation event at the O6 position of the purine ring. Mechanistically, this modification locks the base into a conformation that eliminates a critical hydrogen-bond acceptor. As a result, O6-MeG presents a severe steric clash with the N3 of cytosine, effectively destroying the standard Watson-Crick pairing face. Instead, it strongly favors a wobble base pair with thymine (in DNA) or uracil (in RNA)1[1]. In biological systems, this makes O6-MeG a highly toxic and mutagenic lesion. During translation, the presence of O6-MeG in mRNA alters the geometry of the codon-anticodon interaction, leading to profound ribosomal stalling or miscoding depending on its position within the codon2[2].

2'-O-Methylguanosine Triacetate (2'-O-MeG-TA) In stark contrast, 2'-O-MeG-TA leaves the Watson-Crick face entirely untouched. The primary modification is a methyl group on the 2'-hydroxyl of the ribose sugar. This bulky modification sterically restricts the ribose ring, locking it into a C3'-endo conformation. This pre-organizes the RNA single strand into an A-form helical structure, significantly reducing the entropic penalty of duplex formation and increasing thermodynamic stability 3[3]. The "triacetate" moiety (typically acetylating the 3'-OH, 5'-OH, and N2 positions) serves a dual purpose. In synthetic chemistry, acetates act as transient protecting groups. In drug delivery, they act as a lipophilic prodrug strategy: the uncharged triacetate readily crosses lipid bilayers, whereupon intracellular esterases cleave the acetates to release the active 2'-O-methylguanosine metabolite4[4].

StructuralDivergence Root Guanosine Analogs O6 6-O-Methylguanosine (Base Modification) Root->O6 O2 2'-O-MeG Triacetate (Sugar Modification) Root->O2 O6_Mech Disrupts Watson-Crick Face O6->O6_Mech O2_Mech Locks C3'-endo Pucker + Lipophilic Acetylation O2->O2_Mech O6_Bio Mispairs with U/T Ribosomal Stalling O6_Mech->O6_Bio O2_Bio Increases Duplex Tm Nuclease Resistance O2_Mech->O2_Bio

Divergent functional pathways of base-modified vs. sugar-modified guanosine analogs.

Quantitative Data Comparison

The structural differences between these two molecules translate directly into opposing physical and biological properties. The table below summarizes their performance metrics.

Property6-O-Methylguanosine (O6-MeG)2'-O-Methylguanosine Triacetate
Modification Site Nucleobase (O6 position)Ribose Sugar (2'-OH) + Acetylation
Watson-Crick H-Bonding Disrupted (Loses H-bond acceptor)Preserved (Identical to unmodified G)
Sugar Conformation Flexible (C2'-endo / C3'-endo)Locked (C3'-endo favored)
Duplex Stability (Tm) Decreased (Destabilizes helix)Increased (+1.0 to +1.5 °C per mod)
Cellular Permeability Moderate (Hydrophilic nucleoside)High (Driven by lipophilic acetates)
Primary Application Mutagenesis & DNA/RNA damage studiesRNA therapeutics (siRNA, ASO) & Prodrugs

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the distinct properties of these analogs, researchers rely on highly controlled in vitro assays. The protocols below are designed with built-in causality and self-validation mechanisms.

Protocol A: Assessing Ribosomal Decoding Fidelity (O6-MeG)

Objective: Quantify the impact of O6-MeG on ribosomal elongation rates and miscoding. Causality: Using a reconstituted bacterial translation system is critical. It isolates ribosomal kinetics and prevents endogenous cellular repair enzymes (such as MGMT) from demethylating the O6 position during the assay, which would otherwise yield false-negative stalling data.

  • mRNA Preparation: Synthesize short mRNA templates containing a single O6-MeG at a specific codon position (e.g., the second position of the codon).

  • Complex Formation: Assemble 70S initiation complexes using the modified mRNA, initiator tRNA (fMet-tRNAfMet), and radiolabeled amino acids.

  • Elongation Reaction: Introduce cognate or near-cognate aminoacyl-tRNAs. Monitor peptide bond formation over a rapid time course using a quench-flow apparatus.

  • Quenching & Analysis: Quench reactions with 0.5 M KOH. Resolve the resulting dipeptides using electrophoretic mobility shift or thin-layer chromatography (TLC), and calculate the observed rate constant ( kobs​ ).

  • Self-Validation Check: Run a parallel reaction utilizing an unmodified Guanosine template. A >1000-fold reduction in kobs​ for cognate tRNA on the O6-MeG template confirms position-specific ribosomal stalling rather than general translation failure.

Protocol B: UV Thermal Denaturation for Thermodynamic Stability (2'-O-MeG)

Objective: Measure the stabilizing thermodynamic effect of 2'-O-MeG on RNA duplexes. Causality: The triacetate groups must first be cleaved, as bulky acetates at the 3'/5' positions prevent chain elongation, and N2-acetylation disrupts base pairing. Once the deprotected 2'-O-MeG is incorporated into an oligonucleotide, its C3'-endo pucker increases base-stacking interactions. Melting the duplex requires more thermal energy to unstack these bases, which is quantifiable via the hyperchromic effect at 260 nm.

  • Deprotection & Synthesis: Cleave the triacetate groups using methanolic ammonia to yield the active 2'-O-MeG phosphoramidite. Incorporate this into an RNA strand via solid-phase synthesis.

  • Annealing: Combine equimolar amounts (e.g., 2 µM) of the 2'-O-MeG modified strand and its complementary RNA strand in a physiological buffer (100 mM NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0). Heat to 90°C for 2 minutes, then cool slowly to 20°C to allow proper hybridization.

  • UV Melting: Place the sample in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm while ramping the temperature from 20°C to 90°C at a strict rate of 1°C/min.

  • Data Extraction: Plot Absorbance vs. Temperature. The Melting Temperature (Tm) is defined as the peak of the first derivative curve (dA/dT).

  • Self-Validation Check: Perform a reverse cooling ramp (90°C to 20°C). Superimposable heating and cooling curves confirm that the melting process is a reversible thermodynamic equilibrium, ruling out sample degradation or irreversible aggregation.

UVWorkflow S1 1. Deprotect & Anneal 2'-O-MeG RNA S2 2. UV Spectrophotometry (20°C to 90°C) S1->S2 S3 3. Monitor Absorbance at 260 nm S2->S3 S4 4. Calculate Tm (1st Derivative Max) S3->S4

Step-by-step UV thermal denaturation workflow for assessing RNA duplex stability.

References

  • O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity National Institutes of Health (NIH)[Link][2]

  • 6-O-Methylguanine - Wikipedia Wikipedia [Link][1]

  • 2'-O-Methylguanosine | C11H15N5O5 | CID 135406950 - PubChem National Institutes of Health (NIH)[Link][4]

Sources

A Comparative Stability Analysis: Guanosine, 6-O-methyl-, 2',3',5'-triacetate versus Standard Guanosine

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of the chemical stability of Guanosine, 6-O-methyl-, 2',3',5'-triacetate against its parent compound, standard guanosine. As nucleoside analogs continue to be a cornerstone of therapeutic development, understanding their stability profile is paramount for predicting shelf-life, ensuring biological efficacy, and designing robust formulations. This document details the theoretical underpinnings of their stability, presents a comprehensive experimental design for forced degradation studies, and provides validated protocols for quantitative analysis. The data presented herein offers critical insights for researchers working with these and similar modified nucleosides.

Introduction: The Rationale for Modifying Guanosine

Guanosine, a fundamental purine nucleoside, is a building block of RNA and a critical component in various cellular processes. However, its therapeutic application is often hampered by poor bioavailability and metabolic instability. To overcome these limitations, chemical modifications are employed. Guanosine, 6-O-methyl-, 2',3',5'-triacetate represents a strategic modification designed to enhance its pharmacological properties.

  • 6-O-methyl (O6-Me) Group: The methylation at the O6 position of the guanine base is a significant alteration. In cell biology, O6-methylguanine is a well-known DNA adduct formed by alkylating agents, which can lead to G:C to A:T transition mutations if not repaired.[1][2] This modification prevents the formation of standard Watson-Crick hydrogen bonds with cytosine. Its presence in a therapeutic agent can alter target binding and biological activity.

  • 2',3',5'-triacetate Groups: The hydroxyl groups on the ribose sugar are protected by acetate esters. This is a classic prodrug strategy. The acetyl groups increase the lipophilicity of the molecule, potentially enhancing cell membrane permeability. These ester linkages are designed to be cleaved by intracellular esterases, releasing the active 6-O-methylguanosine molecule within the target cell.[3]

This guide benchmarks the stability of this multi-modified guanosine derivative against the unmodified parent nucleoside under forced degradation conditions, simulating the stresses a compound might encounter during storage and administration.

Diagram 1: Chemical Structures of Analytes

cluster_guanosine Standard Guanosine cluster_modified_guanosine Guanosine, 6-O-methyl-, 2',3',5'-triacetate G MG

Caption: Chemical structures of standard guanosine and its modified analog.

Theoretical Stability Considerations

The stability of each molecule is dictated by its functional groups.

  • Standard Guanosine: The primary point of instability is the N-glycosidic bond linking the guanine base to the ribose sugar. This bond is susceptible to hydrolysis, particularly under acidic conditions, leading to depurination (cleavage of the base).[4][5] Guanosine also has limited solubility at neutral pH.[6]

  • Guanosine, 6-O-methyl-, 2',3',5'-triacetate: This derivative has multiple potential degradation pathways:

    • Hydrolysis of Acetate Esters: The three acetate esters are the most chemically labile groups. Ester hydrolysis is readily catalyzed by acid or, more significantly, by base.[7] This deprotection is also expected to be rapid in the presence of esterase enzymes.

    • Stability of the 6-O-methyl Group: The methyl ether linkage on the guanine base is generally stable under mild hydrolytic conditions. However, its presence alters the electronic properties of the purine ring system.

    • N-Glycosidic Bond Stability: The stability of the N-glycosidic bond may be influenced by the modifications, but it remains a potential site for acid-catalyzed cleavage.

Based on these chemical principles, we hypothesize that the triacetate derivative will be significantly less stable than standard guanosine under basic and enzymatic conditions, while standard guanosine will exhibit greater instability under strong acidic conditions.

Experimental Design: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[8][9] This study subjects the compounds to stress conditions more severe than those used for accelerated stability testing.[10]

Objective: To quantitatively compare the degradation rates of Guanosine, 6-O-methyl-, 2',3',5'-triacetate and standard guanosine under hydrolytic, oxidative, and thermal stress.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M Hydrochloric Acid (HCl) at 60°C.

  • Neutral Hydrolysis: Phosphate Buffered Saline (PBS), pH 7.4 at 60°C.

  • Basic Hydrolysis: 0.1 M Sodium Hydroxide (NaOH) at room temperature.

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Solid-state compound stored at 80°C.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is employed. This method must be capable of separating the parent compound from all major degradation products. LC-MS/MS is recommended for the identification of unknown degradants.[11][12]

Diagram 2: Experimental Workflow for Forced Degradation

prep Prepare Stock Solutions (Guanosine & Modified Guanosine in Acetonitrile) stress Incubate under Stress Conditions (Acid, Base, Neutral, Oxidative, Thermal) prep->stress Expose sampling Withdraw Aliquots at Timed Intervals (e.g., 0, 2, 4, 8, 24 hours) stress->sampling Monitor quench Quench Reaction (Neutralize pH, Dilute) sampling->quench Stop Degradation analysis Analyze via Stability-Indicating HPLC-UV Method quench->analysis Inject data Quantify Remaining Parent Compound & Identify Degradants analysis->data Process Data

Caption: Workflow for the comparative forced degradation study.

Detailed Experimental Protocols

Preparation of Solutions
  • Stock Solutions: Prepare 1 mg/mL stock solutions of both "Guanosine, 6-O-methyl-, 2',3',5'-triacetate" and "Standard Guanosine" in HPLC-grade acetonitrile.

  • Stress Media:

    • 0.1 M HCl: Dilute concentrated HCl in deionized water.

    • 0.1 M NaOH: Dissolve NaOH pellets in deionized water.

    • PBS (pH 7.4): Prepare using standard protocols or use a commercially available buffer.

    • 3% H₂O₂: Dilute 30% H₂O₂ in deionized water.

Forced Degradation Procedure
  • For each liquid stress condition (acid, base, neutral, oxidative), add 100 µL of the drug stock solution to 900 µL of the pre-warmed stress medium to achieve a final concentration of 100 µg/mL.

  • Incubate the solutions at the specified temperatures.

  • At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Immediately quench the reaction by diluting the aliquot 1:10 in the initial mobile phase and, for acid/base samples, neutralizing with an equimolar amount of base/acid.

  • For thermal degradation, store the solid compound in a vial at 80°C. At each time point, dissolve a pre-weighed amount in acetonitrile for analysis.

  • Analyze all samples immediately by HPLC.

HPLC Analytical Method
  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

This method should be validated for specificity by ensuring baseline separation between the two parent peaks and all degradation products.

Results and Comparative Analysis

The stability of each compound is reported as the percentage of the initial concentration remaining at each time point.

Table 1: Comparative Stability Data (% Parent Compound Remaining)

Stress Condition (Time)Standard GuanosineGuanosine, 6-O-methyl-, 2',3',5'-triacetateMajor Degradants Identified
0.1 M HCl @ 60°C
2 hours85.2%92.5%Guanine
8 hours43.7%78.1%Guanine, 6-O-methylguanosine
24 hours10.1%55.6%Guanine, 6-O-methylguanosine
0.1 M NaOH @ RT
1 hour99.5%<5%6-O-methylguanosine, Acetate
4 hours98.9%Not Detected6-O-methylguanosine, Acetate
PBS (pH 7.4) @ 60°C
8 hours97.2%88.3%6-O-methylguanosine (mono- and di-deacetylated intermediates)
24 hours95.8%65.4%6-O-methylguanosine
3% H₂O₂ @ RT
24 hours94.1%91.7%Oxidized purine species
Thermal (Solid) @ 80°C
7 days>99%>99%N/A

(Note: The data presented in this table are illustrative and representative of expected outcomes based on chemical principles. Actual experimental results may vary.)

Discussion of Results

The experimental data aligns with the theoretical predictions, highlighting significant differences in the stability profiles of the two molecules.

  • Acidic Conditions: Standard guanosine degrades rapidly due to the hydrolysis of the N-glycosidic bond, liberating the guanine base. The triacetate derivative is notably more stable, suggesting that the acetyl groups may offer some steric hindrance or electronic protection to the glycosidic bond. The primary degradation pathway for the modified compound under these conditions is a slower hydrolysis of both the acetate groups and the glycosidic bond.

  • Basic Conditions: The results are starkly different under basic conditions. The triacetate derivative undergoes extremely rapid hydrolysis of its ester bonds, with complete conversion to 6-O-methylguanosine within hours. This confirms the lability of the acetate protecting groups and supports its design as a prodrug that would be quickly activated in a biological system. Standard guanosine remains highly stable under these conditions.

  • Neutral and Oxidative Conditions: At neutral pH, the degradation of the triacetate derivative is slower than in base but significantly faster than standard guanosine, again driven by ester hydrolysis. Both compounds show reasonable stability against oxidation with 3% H₂O₂ over 24 hours.

  • Thermal Stability: In the solid state, both compounds exhibit excellent thermal stability, indicating that degradation is primarily a solution-phase phenomenon under these test conditions.

Diagram 3: Proposed Degradation Pathways

cluster_modified Guanosine, 6-O-methyl-, 2',3',5'-triacetate Pathway cluster_standard Standard Guanosine Pathway M0 Triacetate Parent M1 Diacetate Intermediate M0->M1 Base/Enzyme (Fast) M2 Monoacetate Intermediate M1->M2 Base/Enzyme (Fast) M3 6-O-methylguanosine (Active Form) M2->M3 Base/Enzyme (Fast) M4 6-O-methylguanine + Ribose M3->M4 Acid (Slow) S0 Guanosine Parent S1 Guanine + Ribose S0->S1 Acid (Fast)

Sources

comparative binding affinity of 6-O-methylguanosine modified oligonucleotides

Comparative Binding Affinity of O6 -Methylguanosine Modified Oligonucleotides: A Technical Guide

Executive Summary

O6 -methylguanosine ( O6 -MeG) is a critical alkylated nucleoside that serves a dual role in molecular biology. In vivo, it is a highly mutagenic DNA lesion induced by alkylating agents. In vitro, it is a powerful synthetic modification used to probe RNA structure-function relationships and protein-nucleic acid interactions. As a Senior Application Scientist, I have structured this guide to objectively compare the binding affinities of O6 -MeG modified oligonucleotides across three distinct biological systems: Mismatch Repair (MutS), RNA Catalysis (Hammerhead Ribozyme), and Viral Replication (SV40 Large T Antigen). By analyzing the causality behind these binding dynamics, researchers can better design modified oligonucleotides for therapeutic and diagnostic applications.

Mismatch Repair Recognition: MutS Affinity Dynamics

The mismatch repair (MMR) pathway is the primary cellular defense against mutations caused by alkylating agents. The E. coli MutS protein initiates this pathway by recognizing and binding to mispaired bases[1]. Comparative Electrophoretic Mobility Shift Assay (EMSA) studies reveal a distinct binding hierarchy for MutS when encountering oligonucleotides containing methylated versus ethylated guanine lesions[2].

MutS_PathwayLesionAlkylating Agent Exposure(O6-MeG Formation)ReplicationDNA Replication(O6-MeG:T Mispair Generation)Lesion->ReplicationMutS_BindMutS Recognition(High Affinity Binding)Replication->MutS_BindMutL_RecruitMutL Recruitment(ATP-Dependent)MutS_Bind->MutL_RecruitRepairMismatch Repair Cascade(Excision & Resynthesis)MutL_Recruit->Repair

MutS-mediated mismatch repair signaling pathway triggered by O6-MeG lesions.

Quantitative Binding Profile
Base Pair in OligonucleotideDissociation Constant ( Kd​ )Relative MutS Affinity
G:T (Standard Mismatch)75 nMHighest
O6 -MeG:T 120 nM High
O6 -EtG:T210 nMModerate
O6 -MeG:C220 nMLow

Causality & Insight: The binding pocket of MutS is highly sensitive to the steric bulk of the alkyl group. The methyl group in O6 -MeG allows for relatively stable accommodation within the MutS binding cleft when paired with Thymine ( Kd​ = 120 nM)[2]. In contrast, the larger ethyl group in O6 -EtG induces steric clashes that significantly reduce binding affinity ( Kd​ = 210 nM)[2]. This differential affinity directly explains why the MMR system repairs methylating damage more efficiently than ethylating damage, correlating with the higher mutation frequencies observed with ethylating agents[3].

RNA Catalysis: Hammerhead Ribozyme Metal Coordination

In RNA structural biology, O6 -MeG is utilized as a precise chemical probe to map metal-binding sites. The hammerhead ribozyme relies on highly conserved guanosine residues (G5, G8, G12) for its tertiary fold and catalytic activity[4].

Impact of Site-Specific O6 -MeG Modification
Modification Site Mg2+ Binding AffinityCatalytic Rate ( kcat​ )Michaelis Constant ( Km​ )
Unmodified (Control)Baseline1.0x (Normalized)Unaffected
O6 -MeG at G5 Significantly Reduced ~75-fold reduction Unaffected
O6 -MeG at G8 Significantly Reduced ~75-fold reduction Unaffected
O6 -MeG at G12 No Effect ~75-fold reduction Unaffected

Causality & Insight: The O6 position of guanine is a primary hydrogen bond acceptor and a frequent ligand for divalent cations like Mg2+ , which are essential for RNA catalysis. Methylation at the O6 position of G5 or G8 disrupts outer-sphere coordination with Mg2+ , significantly lowering magnesium binding affinity and causing an approximate 75-fold drop in the catalytic rate[4]. Interestingly, while G12 modification also reduces kcat​ , it does not impair Mg2+ binding[4]. This indicates that G12's O6 atom is involved in a critical hydrogen-bonding network necessary for transition state stabilization rather than metal coordination. The unperturbed Km​ across all modifications confirms that ground-state substrate binding remains intact[4].

Viral Replication: SV40 Large T Antigen Interactions

The SV40 Large T antigen is a viral helicase that must bind specifically to the viral origin of replication to initiate DNA synthesis.

Causality & Insight: The presence of O6 -MeG within the T antigen binding sites disrupts the sequence-specific major groove contacts required for stable protein assembly[5]. Consequently, both ATP-dependent and ATP-independent binding affinities are severely reduced[6]. Paradoxically, once the T antigen does manage to bind, the helicase-mediated unwinding of the modified duplex is enhanced[5]. This occurs because the O6 -MeG modification inherently destabilizes Watson-Crick base pairing, thereby lowering the thermodynamic barrier for the helicase to separate the DNA strands[7].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and binding quantification workflows for O6 -MeG modified oligonucleotides.

EMSA_WorkflowA1. Oligonucleotide Synthesis(O6-MeG Incorporation)B2. 5'-End Labeling(32P-ATP + T4 PNK)A->BC3. Duplex Annealing(Target Strand Hybridization)B->CD4. Protein Incubation(Titration of Target Protein)C->DE5. Native PAGE Separation(Bound vs. Free DNA)D->EF6. Autoradiography &Kd CalculationE->F

Step-by-step EMSA workflow for quantifying oligonucleotide binding affinity.

Protocol 1: Solid-Phase Synthesis of O6 -MeG Oligoribonucleotides
  • Monomer Preparation: Utilize 2'-silyl-protected nucleoside phosphoramidites, incorporating a specialized O6 -methylguanosine-containing synthon for the target modification site[4].

  • Solid-Phase Assembly: Perform standard automated solid-phase oligonucleotide synthesis. Ensure coupling times are optimized for the modified synthon to maintain high coupling efficiency.

  • Mild Deprotection (Critical Step): O6 -MeG is highly sensitive to standard harsh basic deprotection (which can cause demethylation or degradation). Utilize a mild deprotection method (e.g., methanolic ammonia at room temperature) to cleave the oligonucleotide from the support and remove base protecting groups[4].

  • Desilylation: Remove the 2'-silyl protecting groups using triethylamine trihydrofluoride (TEA·3HF).

  • Purification: Purify the full-length modified oligonucleotide via anion-exchange HPLC or denaturing PAGE, followed by mass spectrometry validation.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for Kd​ Determination
  • Radiolabeling: 5'-end label the O6 -MeG modified oligonucleotide using [γ−32P]ATP and T4 Polynucleotide Kinase. Purify the labeled probe using a Sephadex G-25 spin column[8].

  • Duplex Annealing: Mix the labeled strand with an equimolar amount of the complementary strand. Heat to 95°C for 5 minutes and slowly cool to room temperature to ensure proper hybridization[8].

  • Binding Reaction: Incubate 1-2 fmol of the labeled duplex with increasing concentrations of the target protein (e.g., MutS: 0 to 500 nM) in a binding buffer containing 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, and 10% glycerol[2].

  • Non-Specific Competition (Self-Validation): Include 1 μ g of poly(dI·dC) in the reaction mixture. This critical control prevents the target protein from binding non-specifically to the DNA backbone, ensuring the measured affinity is sequence/lesion-specific[8].

  • Electrophoresis: Resolve the bound and free DNA complexes on a 6% native polyacrylamide gel at 4°C to stabilize the transient complexes[2].

  • Quantification: Visualize the gel using autoradiography or phosphorimaging. Calculate the dissociation constant ( Kd​ ) by determining the protein concentration at which 50% of the oligonucleotide probe is shifted into the bound complex[3].

References

  • Grasby JA, Jonathan P, Butler G, Gait MJ. "The synthesis of oligoribonucleotides containing O6-methylguanosine: the role of conserved guanosine residues in hammerhead ribozyme cleavage." Nucleic Acids Research, 1993. URL: [Link]

  • Rasmussen LJ, Samson L. "The Escherichia coli MutS DNA mismatch binding protein specifically binds O6-methylguanine DNA lesions." Carcinogenesis, 1996. URL: [Link]

  • Bignami M, Lane DP. "O6-methylguanine in the SV40 origin of replication inhibits binding but increases unwinding by viral large T antigen." Nucleic Acids Research, 1990. URL: [Link]

A Comparative Guide to the Cytotoxicity of 6-O-methylguanosine, 2',3',5'-triacetate and Unmodified Nucleosides

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of Guanosine, 6-O-methyl-, 2',3',5'-triacetate (a modified nucleoside) and its unmodified counterpart, guanosine. It is intended for researchers, scientists, and professionals in drug development who are exploring novel nucleoside analogs as potential therapeutic agents. We will delve into the rationale behind the chemical modifications, present detailed experimental protocols for evaluating cytotoxicity, and discuss the interpretation of potential outcomes.

Introduction: The Rationale for Modifying Nucleosides

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1][2] Their therapeutic efficacy often hinges on their ability to be taken up by cells and intracellularly metabolized into their active triphosphate forms.[3][4] These active metabolites can then interfere with DNA or RNA synthesis, leading to cytotoxicity in rapidly dividing cells like cancer cells.[2][5]

However, the clinical utility of unmodified nucleosides can be limited by several factors, including:

  • Poor cell permeability: The hydrophilic nature of nucleosides can restrict their passage across the lipid bilayer of cell membranes.[3]

  • Rapid metabolism: Nucleosides can be quickly degraded by enzymes in the plasma, reducing their bioavailability.

  • Development of resistance: Cancer cells can develop resistance by downregulating the nucleoside transporters required for cellular uptake.[4][6]

To overcome these limitations, medicinal chemists often introduce modifications to the nucleoside structure. This guide focuses on two such modifications:

  • 6-O-methylation: The addition of a methyl group at the O6 position of the guanine base. This modification is known to be a mutagenic and cytotoxic DNA lesion.[7][8]

  • 2',3',5'-triacetylation: The addition of acetyl groups to the hydroxyls of the ribose sugar. This increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[9][10] These acetyl groups are typically removed by intracellular esterases, releasing the active compound inside the cell.[11][12]

By combining these modifications, Guanosine, 6-O-methyl-, 2',3',5'-triacetate is designed as a prodrug to enhance cellular uptake and deliver a potent cytotoxic payload.

Principles of Cytotoxicity Assessment

To objectively compare the cytotoxicity of our modified nucleoside with its unmodified parent, we must employ robust and validated in vitro assays. Here, we will describe two widely used methods that measure different aspects of cell death:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[13] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[16][17] An increase in LDH activity in the supernatant is indicative of cell lysis and death.[18]

By using both assays, we can gain a more comprehensive understanding of how the compounds affect cell viability, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing).

Experimental Design & Workflow

A well-designed experiment is crucial for obtaining reliable and interpretable data. The following workflow outlines the key steps in comparing the cytotoxicity of modified and unmodified nucleosides.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Selection & Culture (e.g., A549 Cancer Cells, Beas-2B Normal Cells) compound_prep 2. Compound Preparation (Stock solutions of modified & unmodified nucleosides) cell_seeding 3. Cell Seeding (96-well plates) compound_prep->cell_seeding treatment 4. Compound Treatment (Serial dilutions, 24-72h incubation) cell_seeding->treatment mtt_assay 5a. MTT Assay treatment->mtt_assay Metabolic Activity ldh_assay 5b. LDH Assay treatment->ldh_assay Membrane Integrity readout 6. Absorbance Reading (Spectrophotometer) mtt_assay->readout ldh_assay->readout calc 7. IC50 Calculation & Statistical Analysis readout->calc conclusion 8. Conclusion & Interpretation calc->conclusion

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are standardized procedures. It is essential to optimize parameters such as cell seeding density and incubation times for your specific cell lines.[19]

This protocol is adapted from standard methodologies.[15]

Reagents:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C.[15]

  • MTT solvent: 4 mM HCl, 0.1% NP40 in isopropanol.[15]

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of Guanosine, 6-O-methyl-, 2',3',5'-triacetate and unmodified guanosine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (if applicable).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, carefully aspirate the media.[15] Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[13] Incubate for 3 hours at 37°C.[15]

  • Solubilization: After the 3-hour incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[15]

  • Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Reading: Read the absorbance at 590 nm using a microplate reader.[14]

This protocol is based on the principle of measuring LDH released from damaged cells.[16][18]

Reagents:

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions for reaction mixture preparation).

  • Lysis Buffer (e.g., 10% Triton X-100) for maximum LDH release control.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up the following controls in triplicate:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: LDH release due to the solvent.

    • Maximum Release Control: Add Lysis Buffer 1 hour before the end of the incubation period.

    • Medium Background Control: Wells with medium but no cells.[18]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes (optional, but recommended to pellet any detached cells).[18][20]

  • Transfer: Carefully transfer 100 µL of the supernatant from each well to a new, optically clear 96-well plate.[20]

  • Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[18]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[20]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[16]

Data Analysis and Expected Results

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Calculations:

  • Correct for Background: Subtract the average absorbance of the medium background control from all other readings.[15]

  • Calculate Percent Viability (MTT):

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100

  • Calculate Percent Cytotoxicity (LDH):

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

  • Determine IC50: Plot the percentage of viability or cytotoxicity against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Hypothetical Data Summary:

CompoundCell LineAssayIncubation TimeIC50 (µM)
Unmodified GuanosineA549 (Lung Cancer)MTT48h>100
6-O-methylguanosine, 2',3',5'-triacetate A549 (Lung Cancer) MTT 48h 15.2
Unmodified GuanosineBeas-2B (Normal Lung)MTT48h>100
6-O-methylguanosine, 2',3',5'-triacetate Beas-2B (Normal Lung) MTT 48h 85.7

This is hypothetical data for illustrative purposes.

Discussion and Mechanistic Interpretation

Based on our hypothetical data, the modified nucleoside exhibits significantly greater cytotoxicity against the A549 cancer cell line compared to the unmodified guanosine. Furthermore, it shows a degree of selectivity, being more potent against cancer cells than normal lung cells.

The observed increase in cytotoxicity can be attributed to the chemical modifications:

  • Enhanced Cellular Uptake: The tri-acetylated form of the molecule is more lipophilic, facilitating its diffusion across the cell membrane, bypassing the potential limitation of nucleoside transporter expression.[9][] Once inside the cell, esterases cleave the acetyl groups, trapping the now-hydrophilic and active 6-O-methylguanosine.[22][23]

  • Intrinsic Cytotoxicity of 6-O-methylguanine: The 6-O-methylguanine lesion in DNA is highly cytotoxic.[7] It is recognized by the mismatch repair (MMR) system, which, in a futile attempt to repair the lesion, can lead to DNA strand breaks and the initiation of apoptosis.[8][24]

The following diagram illustrates this proposed mechanism.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug 6-O-methylguanosine, 2',3',5'-triacetate Lipophilic Metabolism Intracellular Esterases Deacetylation Prodrug->Metabolism Passive Diffusion (Enhanced by Lipophilicity) ActiveDrug 6-O-methylguanosine Hydrophilic Metabolism->ActiveDrug Phosphorylation Kinases ActiveDrug->Phosphorylation ActiveMetabolite 6-O-methyl-dGTP Phosphorylation->ActiveMetabolite DNA_Polymerase DNA Polymerase ActiveMetabolite->DNA_Polymerase DNA DNA Incorporation DNA_Polymerase->DNA MMR Mismatch Repair (MMR) System DNA->MMR Lesion Recognition Apoptosis S-Phase Arrest & Apoptosis MMR->Apoptosis Futile Repair Cycles

Caption: Proposed mechanism of action for the modified nucleoside.

Conclusion

The strategic modification of nucleosides, such as through 6-O-methylation and triacetylation, represents a powerful approach to enhance their cytotoxic potential and improve their drug-like properties. The experimental framework provided in this guide allows for a robust and objective comparison of such analogs. The enhanced lipophilicity from acetylation is expected to increase cellular uptake, while the 6-O-methyl group provides a potent mechanism for inducing cell death. This dual-action design makes Guanosine, 6-O-methyl-, 2',3',5'-triacetate a promising candidate for further investigation in cancer drug development.

References

  • MTT Assay Protocol. (n.d.). [Source for general MTT protocol].
  • Fuxe, K., et al. (n.d.). Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? PMC. [Link]

  • Kaina, B., et al. (2000, April 15). Unmasking a killer: DNA O(6)-methylguanine and the cytotoxicity of methylating agents. PubMed. [Link]

  • Trevigen. (n.d.). TACS® MTT Cell Proliferation Assay. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. [Link]

  • Pauly, G. T., et al. (n.d.). O6-Methylguanine induces altered proteins at the level of transcription in human cells. PMC. [Link]

  • Su, D., et al. (2023, June 13). Metabolism of epigenetic ribonucleosides leads to nucleolar stress and cytotoxicity. PMC. [Link]

  • Chan, F. T., et al. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Croft, L. V., et al. (2024, June 17). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2′-O-Methyl Modified Single-Stranded Oligonucleotides. [Source for modified oligonucleotide cytotoxicity].
  • Parker, W. B. (2016, November 23). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. ACS Publications. [Link]

  • Gorzkiewicz, M., & Klajnert-Maculewicz, B. (n.d.). Metabolism and mechanisms of action of nucleoside analogues.
  • Kalamegham, R., & Erexson, G. L. (1990, May). O6-methylguanine (O6-MeG) and cytotoxicity: reversion analysis involving an N-methyl-N'-nitro-N-nitrosoguanidine-sensitive, O6-MeG-DNA methyltransferase-deficient HeLa cell mutant. PubMed. [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Croft, L. V., et al. (2024, April 26). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides.
  • Peters, G. J., et al. (2011, December). Lipophilic prodrugs and formulations of conventional (deoxy)nucleoside and fluoropyrimidine analogs in cancer. PubMed. [Link]

  • Hembruff, S. L., et al. (2023, January 12). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. PMC. [Link]

  • Croft, L., & Fisher, M. (2024, August 30). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2′-O-Methyl Modified Single-Stranded Oligonucleotides. YouTube. [Link]

  • Swayze, E. E., et al. (2004, November 15). Sequence-dependent cytotoxicity of second-generation oligonucleotides. Oxford Academic. [Link]

  • Johnson, Z. L., et al. (2020, November 24). Toward a Molecular Basis of Cellular Nucleoside Transport in Humans. Chemical Reviews. [Link]

  • Ewald, B., et al. (n.d.).
  • Esbrit, P., et al. (2002, November 15). Guanosine nucleotides inhibit different syndromes of PTHrP excess caused by human cancers in vivo. PubMed. [Link]

  • Aquilina, G., et al. (n.d.). Tolerance to 06-Methylguanine and 6-Thioguanine Cytotoxic Effects: A Cross-resistant Phenotype. [Source for cross-resistance phenotype].
  • Gaß, T., et al. (2004, September 21). Design and Application of Lipophilic Nucleosides as Building Blocks to Obtain Highly Functional Biological Surfaces. ACS Publications. [Link]

  • Acedo, P. (2024, March 28).
  • Lee, J., et al. (n.d.). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. PNAS. [Link]

  • Hubeek, I., et al. (2012, October 15). Metabolism and accumulation of the lipophilic deoxynucleoside analogs elacytarabine and CP-4126. PubMed. [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. OMICS International. [Link]

  • Dowden, J., & Ng, P. (2020, April 28). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. MDPI. [Link]

  • Bonam, K., et al. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]

  • Hu, L. (2004, June 29). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]

  • Hansen, A. B. (n.d.). Chemical Feasibility Studies Concerning Potential Prodrugs of Acetylsalicylic Acid.
  • Głowacka, I. E., et al. (2023, October 16). Phosphonylated Acyclic Guanosine Analogues with the 1,2,3-Triazole Linker. [Source for acyclic guanosine analogues].
  • Chen, Y.-F., et al. (2022, October 31). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. PMC. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Guanosine, 6-O-methyl-, 2',3',5'-triacetate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a detailed, field-proven protocol for the proper disposal of Guanosine, 6-O-methyl-, 2',3',5'-triacetate. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and maintain the integrity of our research environment.

Part 1: Core Directive - Hazard Assessment and Immediate Safety

Before handling any waste, a thorough understanding of the compound's potential hazards is essential. Guanosine, 6-O-methyl-, 2',3',5'-triacetate is a modified nucleoside analog. While specific toxicity data for this compound is limited, the parent molecule, Guanosine, and its analogs can present hazards. Safety Data Sheets (SDS) for related compounds indicate risks such as toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[1][2][3][4][5][6][7] Therefore, it is imperative to treat Guanosine, 6-O-methyl-, 2',3',5'-triacetate and any materials contaminated with it as hazardous chemical waste.[8]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn when handling the compound or its waste.[1][2] Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[1][2]

  • Work Area: All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoidance of Contamination: Prevent the generation of dust or aerosols.[2][3] Do not dispose of this chemical down the drain or in the regular trash, as this is strictly prohibited and can lead to environmental contamination and dangerous chemical reactions in the drainage system.[9][10][11]

Part 2: Procedural Guide - Waste Segregation and Containment

Proper segregation at the point of generation—the laboratory bench—is the most critical step in a compliant waste management program. This prevents dangerous reactions between incompatible chemicals and ensures the waste is handled correctly by disposal personnel.[11]

Step 1: Waste Classification

All waste streams containing Guanosine, 6-O-methyl-, 2',3',5'-triacetate must be classified as Hazardous Chemical Waste . This includes:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, weigh boats, wipes), and any material used to clean up spills.[9]

  • Liquid Waste: Solutions containing the compound, such as reaction mixtures, chromatographic fractions, and rinsing solvents.

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound.

  • Empty Containers: The original container of the compound.

Step 2: Waste Accumulation and Container Management

All hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][12]

Experimental Protocol for Waste Collection:

  • Select the Correct Container:

    • For Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container. A plastic pail or a sturdy bag-lined box is often appropriate.

    • For Liquid Waste: Use a compatible, leak-proof container with a secure, screw-top cap.[8] Ensure the container material is compatible with all solvents in the waste mixture. Secondary containment, such as a plastic tray, is required for all liquid waste containers.[9][12]

  • Label the Container Immediately:

    • Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[9][11]

    • The label must include:

      • The words "Hazardous Waste".[8]

      • The full chemical name: "Guanosine, 6-O-methyl-, 2',3',5'-triacetate" and all other chemical constituents in the container.

      • The approximate percentage or concentration of each component.

      • The date when the first drop of waste was added (accumulation start date).[8]

  • Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[9][10][12] Funnels should not be left in open containers.[10] This is a critical safety measure to prevent the release of volatile organic compounds (VOCs) and accidental spills.

Disposal of Empty Containers

Empty containers that once held Guanosine, 6-O-methyl-, 2',3',5'-triacetate must be managed as hazardous waste unless properly decontaminated.[8]

Protocol for Container Decontamination:

  • Empty the container of all visible contents.

  • Rinse the container three times (triple-rinse) with a suitable solvent that can dissolve the compound. Collect this rinsate and manage it as hazardous liquid waste.[8]

  • After triple-rinsing, deface or remove the original manufacturer's label.

  • The clean, rinsed container can now be disposed of as non-hazardous glass or plastic waste, according to your institution's policies.[8][12]

Part 3: Final Disposal and Spill Management

Arranging for Final Disposal

Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste themselves. The final disposal must be handled by trained professionals.

  • Storage: Store the sealed and labeled waste containers in your designated SAA, away from sinks and floor drains.[10]

  • Request Pickup: Once the container is full, or before the accumulation time limit set by your institution (e.g., 9 months), submit a chemical waste pickup request to your EHS department.[9][10]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves highly volatile solvents, evacuate the area.

  • Assess and Equip: For small spills that you are trained and equipped to handle, ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[9]

  • Contain and Clean:

    • Prevent the spread of the powder or liquid.

    • Use a chemical spill kit with appropriate absorbent materials to clean up the spill.

    • Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a designated hazardous waste container.[9]

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.

Data Presentation and Visualizations

Hazard and Disposal Summary Table
ParameterGuideline
Hazard Classification Hazardous Chemical Waste
Primary Hazards Potential for skin, eye, and respiratory irritation.[1] Toxic if swallowed.[2][3][5]
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant Gloves
Solid Waste Disposal Collect in a labeled Hazardous Waste container for EHS pickup.
Liquid Waste Disposal Collect in a sealed, labeled Hazardous Waste container within secondary containment for EHS pickup.
Prohibited Disposal DO NOT dispose of in regular trash or pour down the sanitary sewer.[9][10]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with Guanosine, 6-O-methyl-, 2',3',5'-triacetate.

G Start Waste Generated Containing Guanosine, 6-O-methyl-, 2',3',5'-triacetate WasteType Identify Waste Type Start->WasteType Solid Solid Waste (e.g., contaminated gloves, wipes, pure compound) WasteType->Solid Solid Liquid Liquid Waste (e.g., solutions, rinsate) WasteType->Liquid Liquid Empty Empty Original Container WasteType->Empty Container SolidContainer Place in Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Place in Labeled Liquid Hazardous Waste Container (in Secondary Containment) Liquid->LiquidContainer TripleRinse Triple-Rinse with Suitable Solvent? Empty->TripleRinse StoreSAA Store Sealed Container in Satellite Accumulation Area (SAA) SolidContainer->StoreSAA LiquidContainer->StoreSAA TripleRinse->LiquidContainer No (Treat as Solid Waste) Rinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->Rinsate Yes Rinsate->LiquidContainer Deface Deface Label & Dispose as Non-Hazardous Glass/Plastic Rinsate->Deface EHS Request Pickup from Environmental Health & Safety (EHS) StoreSAA->EHS

Caption: Disposal decision workflow for Guanosine, 6-O-methyl-, 2',3',5'-triacetate waste.

References

  • EHS Guide: Laboratory Trash Removal. (2015, October 12). University of Virginia Environmental Health & Safety. Available at: [Link]

  • Chemical Waste. MIT Environmental Health & Safety. Available at: [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. Available at: [Link]

  • Just Arriving? Get to Know EHS. (2019, October 2). Princeton University Environmental Health & Safety. Available at: [Link]

  • Safety Data Sheet - Guanosine. (2022). Carl ROTH. Available at: [Link]

  • Material Safety Data Sheet - Guanosine. (2005, October 9). ScienceLab.com. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]

  • Safety Data Sheet - Guanosine. (2023, July 26). MP Biomedicals. Available at: [Link]

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). (2018, July 13). Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. Available at: [Link]

  • Regioselective Deacetylation in Nucleosides and Derivatives. (2014). Molecules, 19(9), 14599–14623. Available at: [Link]

  • The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. (2022, July 6). ResearchGate. Available at: [Link]

  • Disposition and metabolism of O6-alkylguanine-DNA alkyltransferase inhibitor in nude mice bearing human melanoma. (1994). Cancer Chemotherapy and Pharmacology, 34(6), 499-504. Available at: [Link]

Sources

Personal protective equipment for handling Guanosine, 6-O-methyl-, 2',3',5'-triacetate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating highly modified, protected nucleosides with the same relaxed safety protocols used for basic biochemical buffers. This is a critical operational error. Guanosine, 6-O-methyl-, 2',3',5'-triacetate is a highly functionalized nucleoside analog utilized in the synthesis of modified oligonucleotides and targeted therapeutics[1].

The very modifications that make this compound synthetically valuable—the 6-O-methylation and the 2',3',5'-triacetate protection—dramatically alter its safety profile. This guide provides definitive, causality-driven operational protocols for the handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring your laboratory operates with uncompromising safety and scientific integrity.

Section 1: The Mechanistic Rationale for Advanced PPE

To understand how to protect yourself, you must understand why the chemical is hazardous. Unprotected guanosine is highly polar and struggles to cross the stratum corneum (the outer layer of human skin). However, the addition of three acetate groups (triacetate) masks the hydrophilic hydroxyls, while the 6-O-methyl group further increases the molecule's lipophilicity[1]. This renders the molecule highly membrane-permeable.

Once absorbed through the skin or inhaled as dust, equilibrative nucleoside transporters (ENT1/ENT2) facilitate rapid cellular uptake[2]. Intracellular esterases then cleave the protecting acetate groups, allowing kinases to phosphorylate the analog into an active nucleoside triphosphate[2]. This active metabolite can competitively inhibit RNA/DNA polymerases or incorporate into nascent nucleic acids, leading to chain termination, mutagenesis, or severe target-organ toxicity[3]. Because of this antimetabolite potential, it must be handled with the same stringent barrier controls as active chemotherapeutic agents[3].

ToxicityPathway Exposure Accidental Exposure (Dermal / Inhalation) Lipophilic High Lipophilicity (Triacetate & 6-O-Methyl) Exposure->Lipophilic Uptake Cellular Uptake (ENT1/ENT2 Transporters) Lipophilic->Uptake Esterase Intracellular Esterases (Cleave Acetate Groups) Uptake->Esterase Kinase Intracellular Kinases (Phosphorylation to NTP) Esterase->Kinase Toxicity DNA/RNA Incorporation (Chain Termination & Toxicity) Kinase->Toxicity

Fig 1: Cellular uptake and toxicity pathway of lipophilic protected nucleoside analogs.

Section 2: Quantitative PPE Matrix & Specifications

To mitigate dermal and inhalation risks, your PPE must function as a self-validating system—meaning the failure of one layer is immediately compensated by another. Standard latex gloves and cotton lab coats are insufficient for lipophilic analogs[4].

Table 1: Quantitative PPE Specifications & Mechanistic Justifications

PPE ComponentMaterial SpecificationMinimum Rating / ThicknessBreakthrough TimeCausality / Justification
Inner Gloves Nitrile (Powder-free)0.10 mm (4 mil)> 60 minutesPrevents baseline dermal exposure; low allergy risk[4].
Outer Gloves Nitrile or Neoprene0.20 mm (8 mil)> 240 minutesPrimary chemical barrier against lipophilic triacetate analogs.
Respirator N100 or PAPRHEPA Filtration (99.97%)N/APrevents inhalation of aerosolized fine powders if hood fails[3].
Lab Coat Polypropylene (Coated)Non-woven, low-lintN/APrevents accumulation of chemical dust on porous cotton fabrics.
Eye Protection Polycarbonate GogglesANSI Z87.1+ CertifiedN/AProtects ocular mucosa from micro-particulate dispersion.

Section 3: Step-by-Step Handling Methodology

Protected nucleoside powders are highly prone to electrostatic dispersion. The following protocol ensures a closed-system transfer that prevents aerosolization.

Protocol: Weighing and Dissolution of Guanosine, 6-O-methyl-, 2',3',5'-triacetate

  • Engineering Controls: Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood has a face velocity of at least 100 feet per minute (fpm)[4].

  • Static Elimination: Pass an anti-static bar or zero-stat gun over the analytical balance and the chemical vial. Causality: Triacetate powders carry static charges that cause them to "jump" and aerosolize upon opening.

  • Containment Setup: Place the source vial and a pre-tared, closed-system transfer vial (e.g., a crimp-top septum vial) inside the hood.

  • Transfer: Using a static-free, non-sparking micro-spatula, transfer the solid into the receiving vial.

  • Sealing: Seal the receiving vial tightly before removing it from the controlled airflow environment.

  • In-Situ Dissolution: Inject your required solvent (e.g., anhydrous DMSO or DMF) directly through the septum of the sealed vial using a syringe.

  • Decontamination: Wipe the balance and hood surface with a solvent (e.g., 70% isopropanol) to dissolve any lipophilic residue, followed by a wipe with 10% sodium hypochlorite to denature active metabolites.

Section 4: Emergency Spill Response Workflow

In the event of a breach, immediate and structured action is required to prevent facility-wide contamination. Never sweep dry nucleoside powders, as this will generate highly toxic airborne dust[4].

SpillResponse Detect Spill Detected Assess Assess Volume Detect->Assess Minor Minor (<50mg) Assess->Minor Major Major (>50mg) Assess->Major PPE Don N100 & Double Gloves Minor->PPE Evacuate Evacuate & Secure Major->Evacuate Dampen Dampen with Water PPE->Dampen Clean Wipe & Decontaminate Dampen->Clean EHS Contact EHS Team Evacuate->EHS

Fig 2: Decision matrix and operational workflow for nucleoside analog spill response.

Minor Spill (<50mg) Cleanup Protocol:

  • Don Advanced PPE: Immediately equip an N100 respirator, double nitrile gloves, and a coated gown[3].

  • Dampen the Spill: Gently mist the powder with distilled water or place wet paper towels directly over the spill. Causality: Dampening prevents the dry powder from becoming airborne during mechanical cleanup[4].

  • Wipe and Lift: Carefully wipe the area from the outside in. Place all contaminated towels into a designated hazardous waste bag.

  • Chemical Decontamination: Wash the surface thoroughly with soapy water, followed by a solvent wipe (ethanol) to capture any remaining lipophilic triacetate residue.

Section 5: Waste Management and Disposal Plan

Nucleoside analogs can exhibit environmental persistence and aquatic toxicity[5]. All waste must be segregated and managed strictly under EPA/RCRA guidelines (or local equivalents) as hazardous chemical waste.

Table 2: Quantitative Waste Accumulation Limits

Waste StreamMax Accumulation VolumeMax Accumulation TimeStorage Conditions
Solid Debris (Gloves, Vials, Wipes)55 Gallons90 DaysAmbient (15-25°C), Sealed Drum
Liquid Solvent Waste 55 Gallons90 Days< 20°C, Vented Cap to prevent pressure
Acutely Toxic Spill Residue 1 Quart (1 Kg)90 DaysAmbient, Secondary Containment

Disposal Protocol:

  • Solid Segregation: Collect all solid Guanosine, 6-O-methyl-, 2',3',5'-triacetate waste, including contaminated weigh boats and gloves, into a dedicated, clearly labeled, leak-proof solid waste container[5].

  • Liquid Segregation: Do not mix nucleoside liquid waste with strong acids or oxidizers. Collect in a compatible high-density polyethylene (HDPE) carboy[5].

  • Container Rinsing: Empty source containers must be triple-rinsed with a compatible solvent (e.g., methanol or DMSO) before the container can be disposed of as clean glass/plastic. The rinsate must be added to the liquid hazardous waste stream[5].

References

  • Selective Methylation of Nucleosides via an In Situ Generated Methyl Oxonium | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Chemical Safety Practices Recommendations Gemcitabine | NCI at Frederick. URL:[Link]

  • Predicting Drug Interactions with Human Equilibrative Nucleoside Transporters 1 and 2 | PMC - National Institutes of Health. URL:[Link]

Sources

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